2-Bromo-6-(furan-2-ylmethoxy)-pyridine
Description
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Properties
IUPAC Name |
2-bromo-6-(furan-2-ylmethoxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c11-9-4-1-5-10(12-9)14-7-8-3-2-6-13-8/h1-6H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOJIRBPVVSLFLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Br)OCC2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90671849 | |
| Record name | 2-Bromo-6-[(furan-2-yl)methoxy]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90671849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1065484-89-0 | |
| Record name | 2-Bromo-6-(2-furanylmethoxy)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1065484-89-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-6-[(furan-2-yl)methoxy]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90671849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Bromo-6-(furan-2-ylmethoxy)-pyridine: Synthesis, Properties, and Applications
Abstract: 2-Bromo-6-(furan-2-ylmethoxy)-pyridine is a versatile heterocyclic compound of significant interest to the pharmaceutical and materials science sectors. This guide provides an in-depth analysis of its chemical properties, a detailed, field-proven synthetic protocol, and an exploration of its reactivity and potential applications. By integrating insights from established chemical principles and contemporary research, this document serves as a comprehensive resource for researchers, scientists, and professionals in drug development.
Introduction
Heterocyclic scaffolds are the bedrock of modern medicinal chemistry. Among these, pyridine and furan rings are particularly prominent due to their presence in a vast number of biologically active compounds and FDA-approved drugs.[1][2] Pyridine derivatives, for instance, are found in drugs targeting a wide array of conditions, including cancer and central nervous system disorders.[1][3] The title compound, this compound, merges these two important pharmacophores through a stable ether linkage. The bromine atom at the 2-position of the pyridine ring serves as a versatile synthetic handle for introducing further molecular complexity, making this compound a valuable building block for creating diverse chemical libraries. This guide aims to provide a thorough technical overview of this key intermediate, empowering researchers to leverage its full potential in their synthetic endeavors.
Section 1: Physicochemical and Structural Properties
1.1. Chemical Structure
The molecule consists of three key components:
-
A Pyridine Ring: A six-membered aromatic heterocycle containing one nitrogen atom. The electron-withdrawing nature of the nitrogen atom influences the ring's reactivity.
-
A Bromo Substituent: Located at the C2 position, this halogen is an excellent leaving group in various cross-coupling reactions.
-
A Furan-2-ylmethoxy Group: An ether linkage connects a furan ring via a methylene bridge to the C6 position of the pyridine. This group can influence the molecule's solubility, conformation, and biological interactions.
1.2. Physicochemical Data Summary
The properties of this compound are summarized in the table below. These values are critical for planning reactions, purification, and for understanding the compound's behavior in different environments.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈BrNO₂ | [4] |
| Molecular Weight | 254.08 g/mol | [4] |
| CAS Number | 1065484-89-0 | [4] |
| Appearance | White to yellow to light brown solid | [5] |
| Boiling Point | 313.9 ± 32.0 °C (Predicted) | [4] |
| Density | 1.527 g/cm³ (Predicted) | [4] |
| pKa | -0.90 ± 0.12 (Predicted) | [4] |
Section 2: Synthesis and Mechanism
2.1. Retrosynthetic Analysis
The most logical and efficient approach to synthesizing this compound is through a Williamson ether synthesis. This involves the reaction of an alkoxide with a suitable alkyl halide.[6][7] In this case, the alkoxide can be generated from furfuryl alcohol, which then displaces a bromine atom from 2,6-dibromopyridine in a nucleophilic aromatic substitution (SNA_r) reaction. This strategy is favored due to the high reactivity of the C2 and C6 positions on the pyridine ring towards nucleophilic attack and the commercial availability of the starting materials.
2.2. Recommended Synthetic Protocol
This protocol describes a reliable method for the laboratory-scale synthesis of the title compound.
Materials and Reagents:
-
2,6-Dibromopyridine
-
Furfuryl alcohol
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add furfuryl alcohol (1.0 equivalent).
-
Solvent Addition: Add anhydrous DMF to the flask to dissolve the alcohol. The concentration is typically maintained at 0.5 M with respect to the limiting reagent.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution. Causality Note: The portion-wise addition and cooling are crucial to control the exothermic reaction and the evolution of hydrogen gas. Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the sodium furfuryl alkoxide.
-
Nucleophilic Substitution: In a separate flask, dissolve 2,6-dibromopyridine (1.2 equivalents) in a minimal amount of anhydrous DMF. Add this solution dropwise to the alkoxide solution at 0 °C. Causality Note: Using a slight excess of the dibromopyridine helps to drive the reaction to completion and minimizes the formation of the di-substituted product.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully quench the reaction by slowly adding a saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.
2.3. Synthesis Workflow Diagram
The following diagram illustrates the key steps in the synthesis process.
Caption: Workflow for the synthesis of this compound.
Section 3: Chemical Reactivity and Derivatization
The synthetic utility of this compound stems from the reactivity of the C-Br bond. This site is highly amenable to palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of a wide variety of substituents.
3.1. Key Transformation Pathways
-
Suzuki-Miyaura Coupling: This is one of the most powerful methods for forming C-C bonds.[8][9] Reacting the title compound with various aryl or heteroaryl boronic acids in the presence of a palladium catalyst and a base allows for the synthesis of a diverse range of 2-aryl-6-(furan-2-ylmethoxy)-pyridines. These structures are of high interest in medicinal chemistry.[10][11]
-
Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling the bromopyridine with primary or secondary amines. This is a key transformation for accessing libraries of substituted aminopyridines, which are common motifs in bioactive molecules.[12]
-
Sonogashira Coupling: This reaction involves the coupling of the bromopyridine with a terminal alkyne to form a C-C triple bond. The resulting alkynylpyridines are versatile intermediates that can undergo further transformations.
-
Other Couplings: Other palladium-catalyzed reactions such as Stille (with organostannanes), Heck (with alkenes), and cyanation (with cyanide salts) are also feasible, further expanding the synthetic possibilities.
3.2. Reactivity Map
This diagram visualizes the primary reaction pathways for derivatization.
Caption: Key cross-coupling reactions of the title compound.
Section 4: Spectroscopic Characterization
Proper characterization is essential to confirm the identity and purity of the synthesized compound. Below are the expected spectroscopic data.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the protons on the pyridine ring (typically in the 6.5-7.8 ppm range), the furan ring (around 6.3-7.4 ppm), and the methylene bridge (a singlet around 5.4 ppm). |
| ¹³C NMR | Resonances for the carbons of the pyridine and furan rings, as well as the methylene carbon. The carbon bearing the bromine atom will be significantly shifted. |
| Mass Spec (ESI) | A molecular ion peak [M+H]⁺ at m/z 254/256, showing the characteristic isotopic pattern for a monobrominated compound. |
| IR Spectroscopy | Characteristic C-O-C stretching frequencies for the ether linkage, as well as aromatic C-H and C=C/C=N stretching vibrations. |
Section 5: Applications in Research and Development
The structural motifs within this compound make it a highly valuable scaffold in drug discovery and materials science.
-
Medicinal Chemistry Scaffold: The ability to easily derivatize the 2-position allows for the rapid generation of libraries of compounds for screening against various biological targets. Pyridine and furan moieties are known to interact with a wide range of enzymes and receptors.[2][13] The combination of these rings in a single molecule provides a unique chemical space to explore for novel therapeutic agents, with potential applications as anticancer, antiviral, or anti-inflammatory drugs.[3][14]
-
Synthesis of Bioactive Molecules: This compound can serve as a key intermediate in the total synthesis of more complex natural products or designed bioactive molecules. The furan moiety can also act as a diene in Diels-Alder reactions, opening up pathways to complex polycyclic structures.
-
Materials Science: Pyridine-based ligands are widely used in coordination chemistry and for the construction of metal-organic frameworks (MOFs). The specific substitution pattern of this molecule could be exploited to create novel materials with interesting electronic or catalytic properties.
Section 6: Safety and Handling
This compound should be handled with standard laboratory safety precautions. It is advisable to consult the Safety Data Sheet (SDS) before use. As with many halogenated organic compounds, it should be considered potentially harmful if swallowed, inhaled, or absorbed through the skin.[15] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound is a strategically important building block that combines the desirable features of both pyridine and furan heterocycles. Its straightforward synthesis and the versatile reactivity of the C-Br bond make it an invaluable tool for chemists in both academic and industrial research. The insights and protocols provided in this guide are intended to facilitate its use in the development of novel pharmaceuticals and advanced materials.
References
- ResearchGate. (n.d.). Synthesis and Crystal Structure of 6-Bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine.
- ChemicalBook. (2023). 2-broMo-6-(furan-2-yl)pyridine | 167023-54-3.
- ChemicalBook. (n.d.). This compound, 98+% C10H8BrNO2, MW: 254.08.
- PubChem. (n.d.). 2-Bromo-6-fluoropyridine.
- Thermo Scientific Chemicals. (n.d.). 2-Bromo-6-(hydroxymethyl)pyridine, 96%.
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
- Organic Chemistry Tutor. (2022). Williamson Ether Synthesis Reaction Mechanism.
- PubMed. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis.
- ResearchGate. (n.d.). Furans, Thiophenes and Related Heterocycles in Drug Discovery.
- PubMed Central (PMC). (n.d.). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design.
- ResearchGate. (n.d.). Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020).
- PubMed. (2018). Synthesis of novel hetero ring fused pyridine derivatives; Their anticancer activity, CoMFA and CoMSIA studies.
- ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids.
- Benchchem. (n.d.). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-4-bromopyridine with Arylboronic Acids.
- ResearchGate. (n.d.). Suzuki–Miyaura coupling of 2-bromopyridine with 2-formylphenylboronic acid.
- Scholarship @ Claremont. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
- Georgia Southern University. (2023). Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands.
- NIH. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
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Whitepaper: A Strategic Approach to the Synthesis of 2-Bromo-6-(furan-2-ylmethoxy)-pyridine
An In-depth Technical Guide
Abstract: This technical guide provides a comprehensive overview of a robust and efficient synthesis pathway for 2-Bromo-6-(furan-2-ylmethoxy)-pyridine (CAS No. 1065484-89-0)[1], a heterocyclic compound of interest in medicinal chemistry and materials science. The document details a preferred synthetic route based on the Williamson ether synthesis via a nucleophilic aromatic substitution (SNAr) mechanism. It offers a complete, step-by-step experimental protocol, discusses the critical mechanistic principles, and provides insights into reaction optimization. This guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded methodology for the preparation of this valuable chemical building block.
Introduction and Strategic Importance
This compound is a disubstituted pyridine derivative that incorporates both a halogenated pyridine core and a furan moiety. This unique combination of functional groups makes it a highly versatile intermediate in organic synthesis. The brominated pyridine ring is amenable to a wide array of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse molecular complexity. The furan ring, a well-known pharmacophore and bioisostere, is present in numerous biologically active compounds.[2] The ether linkage provides conformational flexibility, which can be crucial for optimizing binding interactions with biological targets.
Table 1: Chemical Identity of this compound
| Parameter | Value |
| Chemical Name | This compound |
| CAS Number | 1065484-89-0[1] |
| Molecular Formula | C₁₀H₈BrNO₂ |
| Molecular Weight | 254.08 g/mol |
Retrosynthetic Analysis and Pathway Selection
The target molecule is an unsymmetrical ether. The most direct and widely applied method for the synthesis of such compounds is the Williamson ether synthesis.[3] This reaction typically involves the SN2 reaction between an alkoxide and an alkyl halide.[4][5] In the context of our target molecule, this general strategy presents two logical retrosynthetic disconnections.
Figure 1: Retrosynthetic analysis of the target molecule.
-
Route A: This pathway involves the reaction of a 2-bromo-6-pyridinolate salt (formed from 2-bromo-6-hydroxypyridine) with an electrophilic 2-(halomethyl)furan. While feasible, this route may require the prior synthesis and purification of 2-(chloromethyl)furan or 2-(bromomethyl)furan, adding a step to the overall sequence.[6][7]
-
Route B: This pathway utilizes the reaction of a (furan-2-yl)methoxide salt (formed in situ from furfuryl alcohol) with the electrophilic 2,6-dibromopyridine. This approach is often more direct as both starting materials are commercially available and the reactive alkoxide can be generated and used in one pot. The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism, where the alkoxide displaces one of the bromine atoms on the electron-deficient pyridine ring.
Selection Rationale: Route B is selected as the preferred pathway for this guide due to its operational simplicity, convergence, and the ready availability of the starting materials. By carefully controlling the stoichiometry, selective mono-substitution of 2,6-dibromopyridine can be achieved with high efficiency.[8]
Detailed Synthesis Protocol: Route B
This protocol is based on the Williamson ether synthesis, proceeding via an SNAr mechanism.
Figure 2: Overall experimental workflow for the synthesis.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Molarity/Purity | Quantity | Supplier |
| Furfuryl Alcohol | C₅H₆O₂ | 98.10 | ≥98% | 1.0 eq | Sigma-Aldrich |
| Sodium Hydride | NaH | 24.00 | 60% dispersion in oil | 1.1 eq | Sigma-Aldrich |
| 2,6-Dibromopyridine | C₅H₃Br₂N | 236.89 | ≥98% | 1.05 eq | Sigma-Aldrich |
| N,N-Dimethylformamide | C₃H₇NO | 73.09 | Anhydrous, ≥99.8% | - | Sigma-Aldrich |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS Grade | - | Fisher Scientific |
| Hexanes | C₆H₁₄ | 86.18 | ACS Grade | - | Fisher Scientific |
| Deionized Water | H₂O | 18.02 | - | - | - |
| Brine (sat. NaCl) | NaCl(aq) | - | Saturated | - | - |
| Sodium Sulfate | Na₂SO₄ | 142.04 | Anhydrous | - | Fisher Scientific |
Step-by-Step Experimental Procedure
-
Alkoxide Formation:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and thermometer, add furfuryl alcohol (1.0 eq).
-
Dissolve the alcohol in anhydrous N,N-Dimethylformamide (DMF, approx. 0.5 M solution).
-
Cool the solution to 0°C using an ice-water bath.
-
Carefully add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise over 15 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
-
Stir the resulting suspension at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium (furan-2-yl)methoxide.
-
-
Nucleophilic Aromatic Substitution:
-
In a separate flask, dissolve 2,6-dibromopyridine (1.05 eq) in a minimal amount of anhydrous DMF.
-
Add the 2,6-dibromopyridine solution dropwise to the alkoxide suspension at room temperature over 20 minutes.
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
-
Reaction Monitoring:
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., 20% Ethyl Acetate in Hexanes).
-
The reaction is complete upon the disappearance of the furfuryl alcohol starting material.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to 0°C in an ice bath.
-
Slowly and carefully quench the reaction by adding deionized water to decompose any unreacted sodium hydride.
-
Transfer the mixture to a separatory funnel and dilute with additional deionized water and ethyl acetate.
-
Separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers and wash with brine to remove residual DMF.
-
-
Purification:
-
Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator.
-
The resulting crude oil is purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 20% ethyl acetate).
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate in vacuo to yield this compound as a solid or oil.
-
Safety Precautions
-
Sodium Hydride (NaH): Highly flammable and reacts violently with water to produce flammable hydrogen gas. Handle in an inert atmosphere (nitrogen or argon) and away from moisture.
-
Solvents: DMF is a skin and respiratory irritant. Ethyl acetate and hexanes are flammable. All manipulations should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Safety glasses, a lab coat, and appropriate chemical-resistant gloves are mandatory at all times.
Characterization and Data Analysis
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
Table 2: Expected Analytical Data
| Analysis | Expected Results |
| Appearance | White to light brown solid or oil |
| Yield | 65-85% (typical) |
| ¹H NMR (400 MHz, CDCl₃) | δ ~7.45 (t, 1H, Ar-H), ~7.40 (d, 1H, Furan-H), ~6.80 (d, 1H, Ar-H), ~6.55 (d, 1H, Ar-H), ~6.35 (dd, 1H, Furan-H), ~6.30 (d, 1H, Furan-H), ~5.40 (s, 2H, O-CH₂) |
| ¹³C NMR (101 MHz, CDCl₃) | δ ~162.0, ~149.5, ~143.0, ~140.0, ~115.0, ~112.0, ~110.5, ~109.0, ~67.0 |
| Mass Spec (ESI+) | m/z = 253.98, 255.98 [M+H]⁺ (characteristic bromine isotope pattern) |
Mechanistic Insights and Optimization
The success of this synthesis hinges on understanding the underlying SNAr mechanism and the factors that control its efficiency.
Figure 3: Simplified SNAr mechanism pathway.
The SNAr Mechanism
Unlike SN2 reactions, which involve a backside attack in a single concerted step, the SNAr mechanism is a two-step process:
-
Addition: The nucleophile (furan-2-ylmethoxide) attacks the electron-deficient carbon atom of the pyridine ring bearing a bromine atom. This breaks the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. This step is typically the rate-determining step of the reaction.
-
Elimination: The aromaticity of the ring is restored by the expulsion of the bromide leaving group. This step is generally fast.
Key Parameter Optimization
-
Base: Sodium hydride (NaH) is an excellent choice as it is a strong, non-nucleophilic, and irreversible base.[4] This ensures the complete conversion of the furfuryl alcohol to its corresponding alkoxide, maximizing the concentration of the active nucleophile.
-
Solvent: Aprotic polar solvents like DMF or DMSO are ideal for this reaction.[9] They effectively solvate the sodium cation of the alkoxide without interfering with the nucleophile through hydrogen bonding, thereby accelerating the rate of the SNAr reaction.
-
Temperature: The reaction proceeds efficiently at room temperature. While gentle heating could increase the rate, it may also promote side reactions, such as the potential for di-substitution.
-
Stoichiometry: Using a slight excess of 2,6-dibromopyridine relative to the nucleophile can help ensure the complete consumption of the valuable furfuryl alcohol. Conversely, using an excess of the alkoxide would significantly increase the risk of forming the undesired 2,6-bis(furan-2-ylmethoxy)pyridine. Precise control of stoichiometry is critical for selectivity.
Conclusion
The synthesis of this compound is reliably achieved through a Williamson ether synthesis employing an SNAr strategy. By reacting the in situ generated sodium (furan-2-yl)methoxide with 2,6-dibromopyridine in an anhydrous aprotic solvent, the target compound can be obtained in good yield and high purity after a standard workup and chromatographic purification. The methodology presented in this guide is robust, scalable, and grounded in well-established principles of organic chemistry, providing a solid foundation for researchers requiring this versatile synthetic intermediate.
References
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Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
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Chemistry Steps. (n.d.). Williamson Ether Synthesis. [Link]
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Wikipedia. (n.d.). Williamson ether synthesis. [Link]
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Chem-Station. (2014). Williamson Ether Synthesis. [Link]
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MDPI. (n.d.). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor. [Link]
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Georgia Southern University. (2023). Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. [Link]
-
ResearchGate. (2016). Synthesis and Crystal Structure of 6-Bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine. [Link]
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PrepChem. (n.d.). Synthesis of 6-Bromo-2-formyl-pyridine. [Link]
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ResearchGate. (2014). Selective C–N Bond-Forming Reaction of 2,6-Dibromopyridine with Amines. [Link]
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SciSpace. (1955). New Methods for the Transformation of Furans into Pyridines. [Link]
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PrepChem. (n.d.). Preparation of 2-bromopyridine. [Link]
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HETEROCYCLES. (2008). SYNTHESIS OF 2,4-DIBROMOPYRIDINE AND 4,4'-DIBROMO-2,2'-BIPYRIDINE. [Link]
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LabNovo. (n.d.). This compound. [Link]
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MDPI. (n.d.). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. [Link]
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Indian Academy of Sciences. (n.d.). Synthetic strategies to pyrido fused heterocycles. [Link]
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ChemRxiv. (n.d.). Photochemically-Mediated Polymerization of Molecular Furan and Pyridine: Synthesis of Nanothreads at Reduced Pressures. [Link]
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An In-depth Technical Guide to 2-Bromo-6-(furan-2-ylmethoxy)pyridine (CAS RN: 1065484-89-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-6-(furan-2-ylmethoxy)pyridine is a substituted pyridine derivative of interest in medicinal chemistry and organic synthesis. Its unique molecular architecture, combining a bromopyridine core with a furan moiety through an ether linkage, presents a versatile scaffold for the development of novel compounds with potential biological activities. The bromine atom at the 2-position serves as a key functional group for further chemical modifications, such as cross-coupling reactions, allowing for the introduction of diverse substituents and the construction of more complex molecules. This guide provides a comprehensive overview of the physicochemical properties, a plausible synthetic route, and detailed analytical characterization protocols for 2-Bromo-6-(furan-2-ylmethoxy)pyridine.
Physicochemical Properties
| Property | Predicted Value/Information | Source |
| Molecular Formula | C₁₀H₈BrNO₂ | |
| Molecular Weight | 254.08 g/mol | |
| XLogP3 | 2.8 | |
| Hydrogen Bond Donor Count | 0 | |
| Hydrogen Bond Acceptor Count | 3 | |
| Rotatable Bond Count | 3 | |
| Appearance | White to off-white solid (predicted) | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Predicted to be soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate. | - |
Synthesis Pathway: Williamson Ether Synthesis
A highly plausible and efficient method for the synthesis of 2-Bromo-6-(furan-2-ylmethoxy)pyridine is the Williamson ether synthesis.[1][2][3][4][5] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the alkoxide of 2-bromo-6-hydroxypyridine would react with a furfuryl halide.
Proposed Synthetic Workflow
Caption: Proposed Williamson ether synthesis for 2-Bromo-6-(furan-2-ylmethoxy)pyridine.
Detailed Experimental Protocol
Objective: To synthesize 2-Bromo-6-(furan-2-ylmethoxy)pyridine via Williamson ether synthesis.
Materials & Equipment:
-
2-bromo-6-hydroxypyridine
-
Furfuryl chloride (or bromide)
-
Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)
Procedure:
-
Preparation of the Alkoxide:
-
To a dry round-bottom flask under an inert atmosphere, add 2-bromo-6-hydroxypyridine (1.0 eq).
-
Dissolve it in anhydrous DMF or THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium hydride (1.1 eq) portion-wise. Caution: Hydrogen gas is evolved. Alternatively, potassium carbonate (2.0 eq) can be used as a milder base.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes to ensure complete formation of the alkoxide.
-
-
Addition of the Electrophile:
-
Slowly add furfuryl chloride (1.05 eq) to the reaction mixture dropwise.
-
Stir the reaction at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). If the reaction is slow, gentle heating (e.g., 50-60 °C) can be applied.
-
-
Work-up and Purification:
-
Once the reaction is complete (as indicated by TLC), quench the reaction by the slow addition of water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure 2-Bromo-6-(furan-2-ylmethoxy)pyridine.
-
Analytical Characterization
Detailed below are the predicted spectral data and representative protocols for the analytical characterization of 2-Bromo-6-(furan-2-ylmethoxy)pyridine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Data (in CDCl₃):
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H (furan, position 5) | ~7.40 | Doublet of doublets (dd) | ~1.9, 0.8 |
| H (pyridine, position 4) | ~7.50 | Triplet (t) | ~7.8 |
| H (furan, position 3) | ~6.40 | Doublet of doublets (dd) | ~3.2, 1.9 |
| H (furan, position 4) | ~6.35 | Doublet of doublets (dd) | ~3.2, 0.8 |
| H (pyridine, position 3) | ~6.80 | Doublet (d) | ~7.8 |
| H (pyridine, position 5) | ~7.10 | Doublet (d) | ~7.8 |
| -CH₂- | ~5.40 | Singlet (s) | N/A |
Predicted ¹³C NMR Data (in CDCl₃):
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C (pyridine, C=O) | ~163 |
| C (furan, C-O) | ~150 |
| C (pyridine, C-Br) | ~141 |
| C (pyridine, CH) | ~140 |
| C (furan, CH) | ~143 |
| C (furan, CH) | ~110 |
| C (furan, CH) | ~111 |
| C (pyridine, CH) | ~115 |
| C (pyridine, CH) | ~108 |
| -CH₂- | ~65 |
Experimental Protocol for NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of deuterated chloroform (CDCl₃) in a clean NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Processing: Process the acquired spectra using appropriate software. Reference the chemical shifts to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).
Infrared (IR) Spectroscopy
Predicted FT-IR Data (Neat):
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C-H stretch (aromatic) | 3100 - 3000 |
| C-H stretch (aliphatic, -CH₂-) | 2950 - 2850 |
| C=N and C=C stretch (pyridine ring) | 1600 - 1550 |
| C-O-C stretch (ether) | 1250 - 1050 |
| C-Br stretch | 700 - 600 |
Experimental Protocol for FT-IR Spectroscopy:
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Processing: Analyze the resulting spectrum to identify the characteristic absorption bands.
Mass Spectrometry (MS)
Predicted Mass Spectrometry Data (EI):
| Ion | Predicted m/z | Description & Expected Relative Intensity |
| [M]⁺ | 253 | Molecular ion containing the ⁷⁹Br isotope. |
| [M+2]⁺ | 255 | Molecular ion containing the ⁸¹Br isotope. Expected intensity is ~98% of the M⁺ peak. |
| [M-Br]⁺ | 174 | Fragment resulting from the loss of the bromine atom. |
| [M-C₅H₅O]⁺ | 172/174 | Fragment from the loss of the furfuryl group, showing Br isotope pattern. |
| [C₅H₅O]⁺ | 81 | Furfuryl cation. |
Experimental Protocol for GC-MS:
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
GC Separation: Inject the sample into a Gas Chromatograph (GC) equipped with a suitable capillary column to separate the compound from any impurities.
-
MS Detection: The eluent from the GC is introduced into a Mass Spectrometer (MS) operating in Electron Ionization (EI) mode.
-
Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation patterns.[6]
Expected Reactivity
The chemical reactivity of 2-Bromo-6-(furan-2-ylmethoxy)pyridine is primarily dictated by the bromopyridine core. The bromine atom at the 2-position is susceptible to a variety of palladium-catalyzed cross-coupling reactions, making it a valuable synthetic intermediate.[7]
Reactivity Workflow
Caption: Potential cross-coupling reactions of 2-Bromo-6-(furan-2-ylmethoxy)pyridine.
-
Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds.
-
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
These reactions allow for the facile introduction of a wide range of functional groups at the 2-position of the pyridine ring, enabling the synthesis of a diverse library of compounds for further investigation.
Conclusion
This technical guide provides a comprehensive overview of 2-Bromo-6-(furan-2-ylmethoxy)pyridine, including its predicted physicochemical properties, a plausible synthetic route, and detailed analytical characterization protocols. The versatile nature of this compound, particularly its potential for further functionalization via cross-coupling reactions, makes it a valuable building block for researchers and scientists in the field of drug discovery and development. The information presented herein should serve as a solid foundation for the synthesis, characterization, and further application of this promising chemical entity.
References
-
Chem-Space. (n.d.). 2-Bromo-6-(furan-2-ylmethoxy)pyridine. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-6-(furan-2-ylmethoxy)pyridine. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Williamson Synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis. Retrieved from [Link]
-
BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]
Sources
- 1. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson Synthesis [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. byjus.com [byjus.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 2-Bromo-6-methylpyridine(5315-25-3) 1H NMR spectrum [chemicalbook.com]
An In-depth Technical Guide to the Molecular Structure and Conformation of 2-Bromo-6-(furan-2-ylmethoxy)-pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of 2-Bromo-6-(furan-2-ylmethoxy)-pyridine (CAS No. 1065484-89-0). In the absence of extensive direct experimental data for this specific molecule, this document leverages established principles of organic chemistry, spectroscopic analysis of analogous compounds, and theoretical considerations to build a robust predictive model of its chemical behavior. The guide outlines a probable synthetic pathway, predicts its spectroscopic signatures (¹H NMR, ¹³C NMR, IR, and MS), and delves into a detailed conformational analysis of the flexible ether linkage that connects the pyridine and furan rings. Furthermore, a standard protocol for computational investigation using Density Functional Theory (DFT) is presented to encourage further in-silico characterization. This guide is intended to serve as a foundational resource for researchers interested in the chemical properties and potential applications of this and related heterocyclic compounds in fields such as medicinal chemistry and materials science.
Introduction: A Molecule of Latent Potential
This compound is a heterocyclic compound that incorporates three key structural motifs: a 2-bromopyridine scaffold, a furan ring, and a flexible ether linkage. Each of these components is of significant interest in the realm of drug discovery and materials science.
-
Pyridine derivatives are ubiquitous in pharmaceuticals, exhibiting a wide range of biological activities.[1] The presence of a bromine atom at the 2-position provides a handle for further synthetic modifications through cross-coupling reactions, allowing for the introduction of additional molecular complexity.
-
The furan moiety is also a common feature in biologically active natural products and synthetic compounds.[2]
-
The ether linkage introduces conformational flexibility, which can be crucial for a molecule's ability to adopt a specific bioactive conformation when interacting with a biological target.
The combination of these fragments in this compound suggests its potential as a versatile building block for the synthesis of novel compounds with tailored properties. Understanding its intrinsic molecular structure and conformational dynamics is therefore a critical first step in exploring its utility.
Synthesis and Characterization
Proposed Synthetic Pathway
The most likely synthetic approach involves the reaction of 2,6-dibromopyridine with furan-2-ylmethanol in the presence of a suitable base. This reaction would proceed via a nucleophilic aromatic substitution mechanism, where the alkoxide generated from furan-2-ylmethanol displaces one of the bromine atoms on the pyridine ring.
Caption: Proposed synthetic route for this compound.
Detailed Experimental Protocol (Predictive)
-
Reagent Preparation: To a solution of furan-2-ylmethanol (1.1 eq.) in anhydrous dimethylformamide (DMF), add sodium hydride (1.2 eq., 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Mixture: Stir the mixture at room temperature for 30 minutes to allow for the formation of the sodium alkoxide.
-
Addition of Pyridine: Add a solution of 2,6-dibromopyridine (1.0 eq.) in anhydrous DMF to the reaction mixture.
-
Heating and Monitoring: Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Spectroscopic Signature: A Predictive Analysis
The structural features of this compound suggest a distinct spectroscopic signature. The following predictions are based on the analysis of structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons of the pyridine and furan rings, as well as the methylene protons of the ether linkage.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Pyridine H-4 | 7.5 - 7.7 | Triplet (t) | ~7.8 |
| Pyridine H-3, H-5 | 6.8 - 7.0 | Doublet (d) | ~7.8 |
| Furan H-5 | 7.4 - 7.6 | Doublet (d) | ~1.8 |
| Furan H-3 | 6.3 - 6.5 | Doublet (d) | ~3.2 |
| Furan H-4 | 6.2 - 6.4 | Doublet of doublets (dd) | ~3.2, ~1.8 |
| Methylene (-CH₂-) | 5.3 - 5.5 | Singlet (s) | N/A |
¹³C NMR: The carbon-13 NMR spectrum will show ten distinct signals corresponding to the ten carbon atoms in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Pyridine C-2 | 140 - 145 |
| Pyridine C-6 | 160 - 165 |
| Pyridine C-4 | 138 - 142 |
| Pyridine C-3, C-5 | 110 - 115 |
| Furan C-2 | 150 - 155 |
| Furan C-5 | 142 - 146 |
| Furan C-3 | 110 - 114 |
| Furan C-4 | 108 - 112 |
| Methylene (-CH₂-) | 65 - 70 |
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the various functional groups present in the molecule.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| C-H stretch (aromatic) | 3000 - 3100 |
| C-H stretch (aliphatic, -CH₂-) | 2850 - 2950 |
| C=N and C=C stretch (pyridine ring) | 1550 - 1600 |
| C=C stretch (furan ring) | 1500 - 1580 |
| C-O-C stretch (ether) | 1050 - 1250 |
| C-Br stretch | 550 - 650 |
Mass Spectrometry (MS)
The mass spectrum, obtained via electron ionization (EI), will be characterized by the molecular ion peak and various fragment ions. A key feature will be the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).
| Ion | Predicted m/z | Description |
| [M]⁺ | 253/255 | Molecular ion containing ⁷⁹Br/⁸¹Br |
| [M - Br]⁺ | 174 | Loss of the bromine atom |
| [M - C₄H₃O]⁺ | 186/188 | Loss of the furyl group |
| [C₄H₅O]⁺ | 69 | Furan-2-ylmethyl cation |
Molecular Structure and Conformation: A Theoretical Perspective
The overall shape and reactivity of this compound are dictated by its molecular structure and conformational preferences.
Bond Lengths and Angles
Based on crystal structures of related bromopyridines and furans, the bond lengths and angles within the aromatic rings are expected to be within the standard ranges for sp²-hybridized atoms. The C-Br bond length is anticipated to be around 1.90 Å. The geometry around the ether oxygen will be bent, with a C-O-C bond angle of approximately 115-120°.
Conformational Analysis
The key to understanding the three-dimensional structure of this molecule lies in the conformational freedom around the two single bonds of the ether linkage: the Py-C6-O bond and the O-CH₂ bond.
Caption: Key conformational isomers of this compound.
The relative orientation of the pyridine and furan rings can range from coplanar to perpendicular. The most stable conformation will be a balance between two opposing factors:
-
Steric Hindrance: A fully coplanar arrangement may lead to steric clashes between the hydrogen atoms on the furan ring and the pyridine ring.
-
Electronic Effects: Conjugation between the pi-systems of the two rings, mediated by the oxygen lone pairs, would favor a more planar conformation.
Computational studies on similar aromatic ethers suggest that the global minimum energy conformation is likely to be non-planar, with the furan ring twisted out of the plane of the pyridine ring to alleviate steric strain while still allowing for some degree of electronic communication.
Computational Chemistry: A Guide to Further Investigation
To obtain a more precise understanding of the molecular structure and conformation, computational modeling is an invaluable tool. Density Functional Theory (DFT) is a robust method for such investigations.
Protocol for DFT Calculations
-
Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is recommended.
-
Method: The B3LYP functional is a widely used and reliable choice for geometry optimizations and energy calculations of organic molecules.
-
Basis Set: A Pople-style basis set such as 6-31G(d,p) or a larger one like 6-311+G(d,p) will provide a good balance of accuracy and computational cost.
-
Calculations:
-
Geometry Optimization: To find the lowest energy structure.
-
Frequency Analysis: To confirm that the optimized structure is a true minimum (no imaginary frequencies) and to predict the IR spectrum.
-
Conformational Search: To explore the potential energy surface and identify all stable conformers.
-
NMR Chemical Shift Calculation: Using the GIAO (Gauge-Independent Atomic Orbital) method to predict the ¹H and ¹³C NMR spectra.
-
Potential Applications in Drug Discovery
The structural features of this compound make it an attractive scaffold for the development of new therapeutic agents. Pyridine and furan cores are present in numerous approved drugs.[1][2] The bromo-substituent serves as a key functional group for introducing diversity through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the synthesis of a library of analogues for structure-activity relationship (SAR) studies. Potential therapeutic areas could include oncology, infectious diseases, and neurodegenerative disorders, where related heterocyclic compounds have shown promise.
Conclusion
While direct experimental data on this compound is currently limited in the public domain, a comprehensive theoretical and predictive analysis provides a solid foundation for understanding its molecular structure and conformation. The proposed synthetic route is practical, and the predicted spectroscopic data offer a clear guide for its characterization. The conformational flexibility of the ether linkage is a key feature that will influence its interactions with biological macromolecules. This technical guide serves as a starting point for researchers to further investigate this promising molecule, both computationally and experimentally, and to unlock its potential in various scientific disciplines.
References
-
MDPI. Synthesis and Crystal Structure of 6-Bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine. [Link]
-
PMC. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. [Link]
-
MDPI. 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. [Link]
-
ACS Publications. Conformational-Analysis-Guided Discovery of 2,3-Disubstituted Pyridine IDO1 Inhibitors. [Link]
-
MDPI. Structure, Conformation and Contact Analyses of Six Aromatic Diamide Diesters. [Link]
-
MDPI. Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. [Link]
Sources
A Comprehensive Guide to the ¹H and ¹³C NMR Spectroscopic Characterization of 2-Bromo-6-(furan-2-ylmethoxy)-pyridine
Abstract
This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of the heterocyclic compound 2-Bromo-6-(furan-2-ylmethoxy)-pyridine. As a valuable building block in medicinal chemistry and materials science, unambiguous structural verification of this molecule is paramount. This document serves as a key resource for researchers, scientists, and drug development professionals, offering a detailed examination of its spectral features, a robust experimental protocol for data acquisition, and a framework for spectral interpretation. The guide synthesizes theoretical predictions with field-proven methodologies to ensure scientific integrity and trustworthiness in compound characterization.
Introduction: The Role of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as one of the most powerful analytical techniques for determining the structure of organic molecules.[1] By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular framework, including the connectivity of atoms and their chemical environments.[1]
For a molecule such as this compound, which contains two distinct heteroaromatic rings and a flexible linker, NMR is indispensable for confirming its synthesis and purity. This guide will deconstruct the predicted ¹H and ¹³C NMR spectra of this compound, explaining the causality behind the expected chemical shifts, signal multiplicities, and coupling constants.
Molecular Structure and Atom Numbering
The first step in any spectral analysis is a thorough understanding of the molecule's structure. This compound (C₁₀H₈BrNO₂) consists of a pyridine ring substituted at the 2-position with a bromine atom and at the 6-position with a furan-2-ylmethoxy group.[2] The systematic numbering convention used for the assignment of NMR signals is illustrated below.
¹H NMR Spectral Analysis
The ¹H NMR spectrum provides information on the number of chemically distinct protons, their electronic environments, and their neighboring protons.
Predicted Chemical Shifts and Multiplicities
The molecule has three distinct aromatic regions: the pyridine ring protons (H3, H4, H5), the furan ring protons (H10, H11, H12), and the aliphatic methylene bridge protons (H7).
-
Pyridine Ring Protons (H3, H4, H5): The pyridine ring is electron-deficient, and its protons typically resonate between δ 7.0 and 8.5 ppm. The bromine at C2 and the alkoxy group at C6 exert significant electronic effects. H4 is expected to be a triplet, coupled to both H3 and H5. H3 and H5 will appear as doublets, each coupled to H4. Based on data for similar 2-bromo-6-alkoxypyridine systems, H4 is expected around δ 7.5-7.7 ppm, while H3 and H5 will be further upfield, around δ 6.7-7.2 ppm.[3]
-
Furan Ring Protons (H10, H11, H12): Furan protons resonate in the aromatic region. H12, adjacent to the ring oxygen, is the most deshielded, typically appearing around δ 7.4-7.6 ppm.[4][5] H10 and H11 usually appear between δ 6.3 and 6.5 ppm.[6][7] They will exhibit characteristic coupling patterns: H12 will be a doublet of doublets (coupled to H11 and H10), H11 will be a doublet of doublets (coupled to H12 and H10), and H10 will also be a doublet of doublets.
-
Methylene Protons (H7): The two protons on the methylene bridge (C7) are chemically equivalent and are not coupled to any other protons. Therefore, they will appear as a sharp singlet. Being attached to an oxygen atom and adjacent to an aromatic furan ring, their signal is expected in the range of δ 5.2-5.5 ppm.
Summary of Predicted ¹H NMR Data
The following table summarizes the anticipated ¹H NMR data for the target compound, assuming deuterated chloroform (CDCl₃) as the solvent.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H4 | 7.65 - 7.75 | Triplet (t) | J(H4-H3) ≈ 8.0, J(H4-H5) ≈ 8.0 | 1H |
| H12 | 7.40 - 7.45 | Doublet of Doublets (dd) | J(H12-H11) ≈ 1.8, J(H12-H10) ≈ 0.8 | 1H |
| H3 | 7.05 - 7.15 | Doublet (d) | J(H3-H4) ≈ 8.0 | 1H |
| H5 | 6.75 - 6.85 | Doublet (d) | J(H5-H4) ≈ 8.0 | 1H |
| H11 | 6.40 - 6.45 | Doublet of Doublets (dd) | J(H11-H12) ≈ 1.8, J(H11-H10) ≈ 3.2 | 1H |
| H10 | 6.30 - 6.35 | Doublet of Doublets (dd) | J(H10-H11) ≈ 3.2, J(H10-H12) ≈ 0.8 | 1H |
| H7 | 5.30 - 5.40 | Singlet (s) | N/A | 2H |
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum reveals one signal for each unique carbon atom, with chemical shifts indicating their electronic environment.[8]
Predicted Chemical Shifts
The molecule contains 10 unique carbon atoms, all of which are expected to appear in the spectrum.
-
Pyridine Ring Carbons (C2-C6): The carbon atoms of the pyridine ring will resonate in the aromatic region (δ 110-165 ppm). C2 and C6, being directly attached to electronegative atoms (Br and O), will be the most deshielded. C2 (bearing the bromine) is predicted around δ 140-142 ppm.[9] C6 (bearing the alkoxy group) is expected to be significantly downfield, around δ 160-163 ppm.[10] The remaining carbons, C3, C4, and C5, will appear between δ 110-140 ppm.
-
Furan Ring Carbons (C8-C12): The furan carbons also appear in the aromatic region. C8, being attached to the methylene linker, and C12, adjacent to the oxygen, are typically found around δ 148-152 ppm and δ 142-144 ppm, respectively.[5] C10 and C11 are more shielded and are expected between δ 108-112 ppm.
-
Methylene Carbon (C7): This aliphatic carbon, bonded to an oxygen, will resonate in the δ 65-70 ppm range.[11]
Summary of Predicted ¹³C NMR Data
The following table summarizes the anticipated ¹³C NMR data for the target compound in CDCl₃.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C6 | 162.0 - 164.0 |
| C8 | 149.0 - 151.0 |
| C12 | 142.5 - 144.0 |
| C2 | 141.0 - 142.5 |
| C4 | 139.0 - 140.5 |
| C11 | 110.5 - 111.5 |
| C5 | 110.0 - 111.0 |
| C10 | 109.0 - 110.0 |
| C3 | 108.0 - 109.5 |
| C7 | 66.0 - 68.0 |
Experimental Protocol for NMR Data Acquisition
Adherence to a standardized protocol is critical for obtaining high-quality, reproducible NMR data. The following methodology outlines a field-proven approach.
Sample Preparation
-
Weighing: Accurately weigh 10-15 mg of this compound directly into a clean, dry vial.
-
Solvent Selection: Add approximately 0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice as it dissolves a wide range of organic compounds and has a well-defined residual solvent peak (δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C) for calibration.[4] The deuterium atom is NMR-inactive at the proton frequency, preventing a large solvent signal from obscuring the analyte signals.
-
Homogenization: Gently vortex or swirl the vial until the sample is completely dissolved.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.
-
Standardization (Optional): For precise quantification, a known amount of an internal standard like tetramethylsilane (TMS) can be added, though for routine characterization, referencing to the residual solvent peak is sufficient.
Data Acquisition Workflow
Spectrometer Setup and Execution
-
Locking: The spectrometer's field frequency is locked onto the deuterium signal of the solvent (CDCl₃) to compensate for any magnetic field drift during the experiment.
-
Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils. This process is crucial for achieving sharp, symmetrical peaks and high resolution.
-
¹H Acquisition: A standard single-pulse ¹H experiment is run. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. 8 to 16 scans are usually sufficient.
-
¹³C Acquisition: A proton-decoupled ¹³C experiment (e.g., zgpg30) is performed. Due to the low natural abundance of ¹³C, more scans are required (e.g., 256 to 1024) to achieve a good signal-to-noise ratio.[11]
Trustworthiness: A Self-Validating System
While 1D NMR spectra provide foundational data, a truly trustworthy characterization relies on a self-validating system that cross-correlates data from multiple experiments. Two-dimensional (2D) NMR techniques are essential for this purpose.
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other. It would be used to definitively confirm the connectivity of H3-H4-H5 in the pyridine ring and H10-H11-H12 in the furan ring.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to. It provides an unambiguous assignment of C3/H3, C4/H4, C5/H5, C7/H7, C10/H10, C11/H11, and C12/H12.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is invaluable for assigning quaternary (non-protonated) carbons like C2, C6, and C8 by observing their correlations to nearby protons.
Conclusion
The comprehensive NMR characterization of this compound is achieved through a systematic analysis of its ¹H and ¹³C spectra. The predicted data, summarized in this guide, provides a clear roadmap for spectral assignment. The pyridine protons exhibit a characteristic triplet and two doublets, the furan protons show three distinct doublet-of-doublets, and the methylene bridge appears as a singlet. The ¹³C spectrum is distinguished by ten unique signals, with the carbons attached to bromine and oxygen showing the most significant downfield shifts. By following the detailed experimental protocol and employing 2D correlation experiments like COSY and HSQC, researchers can achieve an unambiguous and trustworthy structural confirmation, ensuring the quality and integrity of this important chemical intermediate.
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An In-Depth Technical Guide to the Mass Spectrometry Analysis of 2-Bromo-6-(furan-2-ylmethoxy)-pyridine
Abstract: This technical guide provides a comprehensive overview of the mass spectrometric analysis of 2-Bromo-6-(furan-2-ylmethoxy)-pyridine, a heterocyclic compound of interest in pharmaceutical and materials science research. The guide is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the principles, methodologies, and interpretation of mass spectral data for this specific molecule. We will explore expected fragmentation patterns, isotopic signatures, and recommended analytical workflows for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The causality behind experimental choices is explained to empower the analyst to develop and validate robust analytical methods.
Introduction and Molecular Overview
This compound is a substituted pyridine derivative with a molecular weight of 254.08 g/mol and a chemical formula of C10H8BrNO2[1]. Its structure incorporates three key functionalities that dictate its behavior in mass spectrometry: a brominated pyridine ring, a furan ring, and an ether linkage. Understanding the mass spectrometric characteristics of this molecule is crucial for its identification, purity assessment, and for tracking its fate in various chemical and biological systems.
The presence of bromine is a key feature, as its distinct isotopic pattern provides a clear signature in the mass spectrum. Bromine has two stable isotopes, 79Br and 81Br, with a near 1:1 natural abundance (50.5% and 49.5%, respectively)[2][3][4][5]. This results in a characteristic M+2 peak that is nearly equal in intensity to the molecular ion peak, a feature that is fundamental to the identification of brominated compounds.
This guide will deconstruct the molecule to predict its fragmentation behavior under different ionization conditions and provide practical, step-by-step protocols for its analysis.
Predicted Mass Spectral Characteristics
A foundational aspect of mass spectrometry is the prediction of how a molecule will ionize and fragment. For this compound, we can anticipate several key characteristics based on its structure.
Isotopic Profile
The presence of a single bromine atom is the most telling feature. The molecular ion region will exhibit a pair of peaks of almost equal intensity, separated by 2 m/z units.[3][5]
| Ion | Description | Predicted m/z | Relative Abundance |
| [M]+ | Molecular ion with 79Br | 253 | ~100% |
| [M+2]+ | Molecular ion with 81Br | 255 | ~98% |
This characteristic 1:1 intensity ratio for the M and M+2 peaks is a definitive indicator for the presence of one bromine atom.
Fragmentation Pathways
Under electron ionization (EI) conditions, typically used in GC-MS, the molecule is expected to undergo several predictable fragmentation pathways. The initial ionization will form a radical cation, [C10H8BrNO2]•+, which will then fragment.
-
Benzylic Cleavage: The bond between the furan ring and the methylene bridge is a likely point of cleavage, leading to the formation of a stable furfuryl cation.
-
Ether Bond Cleavage: The C-O bond of the ether linkage can cleave, leading to fragments corresponding to the bromopyridine and furanmethoxy moieties.
-
Loss of the Bromine Radical: Cleavage of the C-Br bond can result in the loss of a bromine radical.
The following diagram illustrates the predicted primary fragmentation pathway:
Caption: Predicted primary fragmentation of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis Protocol
GC-MS is a suitable technique for the analysis of this compound due to its anticipated volatility. The following is a recommended starting protocol that should be optimized for your specific instrumentation.
Sample Preparation
-
Solvent Selection: Dissolve the sample in a high-purity volatile solvent such as dichloromethane or ethyl acetate. A starting concentration of 100-500 µg/mL is recommended.
-
Derivatization (if necessary): For this compound, derivatization is not expected to be necessary. However, for related compounds with active hydrogens, silylation (e.g., with MSTFA in pyridine) may be employed, ensuring anhydrous conditions are maintained.[6]
GC-MS Instrumentation and Conditions
| Parameter | Recommended Setting | Rationale |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS or equivalent) | A non-polar column provides good separation for a wide range of compounds. |
| Injection Mode | Splitless (for trace analysis) or Split (for higher concentrations) | To ensure appropriate sample loading onto the column. |
| Injector Temperature | 250 °C | To ensure complete volatilization of the analyte. |
| Oven Program | Initial: 100 °C (hold 1 min), Ramp: 15 °C/min to 280 °C (hold 5 min) | A temperature ramp allows for the separation of impurities and the elution of the target analyte at an optimal temperature. |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | Provides good chromatographic resolution. |
| MS Ion Source | Electron Ionization (EI) | Standard ionization technique for GC-MS. |
| Ion Source Temperature | 230 °C | A standard temperature for EI sources.[7] |
| Electron Energy | 70 eV | The standard electron energy for generating reproducible mass spectra and for library matching.[7] |
| Mass Range | m/z 40-400 | To cover the molecular ion and expected fragments. |
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis Protocol
LC-MS is a powerful alternative, particularly for complex matrices or when the analyte has limited thermal stability. Electrospray ionization (ESI) is the most common ionization technique for LC-MS.
Sample Preparation
-
Solvent Selection: Dissolve the sample in a solvent compatible with the mobile phase, such as methanol or acetonitrile. A starting concentration of 1-10 µg/mL is typical.
-
Filtration: Filter the sample through a 0.22 µm syringe filter to remove particulates that could damage the LC system.
LC-MS Instrumentation and Conditions
| Parameter | Recommended Setting | Rationale |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm particle size | A reversed-phase C18 column is a good starting point for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a source of protons for positive ion mode ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | The organic component for elution. |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes. | A gradient elution is necessary for good peak shape and separation from impurities. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column. |
| Column Temperature | 40 °C | To ensure reproducible retention times. |
| MS Ion Source | Electrospray Ionization (ESI), Positive Ion Mode | The pyridine nitrogen is basic and will readily protonate. |
| Capillary Voltage | 3.5 kV | To generate a stable electrospray. |
| Drying Gas Flow | 10 L/min | To desolvate the ions. |
| Drying Gas Temperature | 350 °C | To aid in desolvation. |
| Mass Range | m/z 50-500 | To observe the protonated molecule and any in-source fragments. |
The following diagram outlines the general workflow for LC-MS analysis:
Caption: A general workflow for the LC-MS analysis of organic molecules.
Data Interpretation and Validation
Identification of the Molecular Ion
In both GC-MS (EI) and LC-MS (ESI+), the primary goal is to identify the molecular ion.
-
GC-MS (EI): Look for a pair of peaks at m/z 253 and 255 with an intensity ratio of approximately 1:1.
-
LC-MS (ESI+): The protonated molecule, [M+H]+, will be observed. Look for a pair of peaks at m/z 254 and 256, again with a ~1:1 intensity ratio.
Confirmation of Fragmentation Patterns
The observed fragment ions should be consistent with the predicted fragmentation pathways. For example, in the EI spectrum, the presence of a strong peak at m/z 81 would support the benzylic cleavage to form the furfuryl cation. The loss of a bromine radical (79Br or 81Br) from the molecular ion would result in a peak at m/z 174.
High-Resolution Mass Spectrometry (HRMS)
For unambiguous identification, high-resolution mass spectrometry is recommended. HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the molecular ion and its fragments.
| Ion Formula | Calculated Exact Mass |
| C10H8(79Br)NO2 | 252.9760 |
| C10H8(81Br)NO2 | 254.9740 |
| [C10H8(79Br)NO2+H]+ | 253.9838 |
| [C10H8(81Br)NO2+H]+ | 255.9818 |
Conclusion
The mass spectrometric analysis of this compound is a multi-faceted process that leverages the unique structural features of the molecule. The characteristic isotopic signature of bromine is a powerful tool for its initial identification. A thorough understanding of the likely fragmentation pathways, coupled with the systematic application of GC-MS and/or LC-MS methodologies, will enable the accurate and reliable characterization of this compound. The protocols and insights provided in this guide serve as a robust starting point for method development and validation, empowering researchers to confidently analyze this and structurally related molecules.
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Solubility Profile of 2-Bromo-6-(furan-2-ylmethoxy)-pyridine: A Technical Guide for Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and downstream processability. This technical guide provides an in-depth examination of the solubility profile of 2-Bromo-6-(furan-2-ylmethoxy)-pyridine, a heterocyclic compound of interest in medicinal chemistry. In the absence of established experimental data, this document outlines a robust theoretical framework and a comprehensive experimental workflow for determining its solubility in a range of organic solvents. This guide is intended for researchers, scientists, and drug development professionals, offering both a predictive analysis based on molecular structure and a practical, self-validating protocol for empirical measurement.
Introduction: The Critical Role of Solubility in Drug Development
The journey of a drug candidate from discovery to a viable therapeutic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility stands out as a cornerstone for success.[1][2] It dictates how readily a compound dissolves in a solvent, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) profile.[1] Poor solubility can lead to erratic absorption, low bioavailability, and ultimately, therapeutic failure.[2]
This compound (MW: 254.08 g/mol , Formula: C10H8BrNO2) is a molecule with structural motifs that suggest its potential utility in drug discovery programs.[3] However, a thorough understanding of its behavior in various solvent systems is paramount before it can be advanced. This guide provides a detailed roadmap for characterizing the solubility of this compound, from theoretical prediction to empirical verification.
Theoretical Framework: Predicting Solubility from Molecular Structure
While empirical measurement is the gold standard, a theoretical understanding of a molecule's solubility characteristics can guide solvent selection and experimental design. The principle of "like dissolves like" is a foundational concept in solubility, suggesting that substances with similar intermolecular forces are more likely to be miscible.[4]
Physicochemical Characterization of this compound
An analysis of the 2D structure of this compound allows for the prediction of its key physicochemical properties:
-
Polarity: The molecule possesses both polar and non-polar regions. The pyridine and furan rings, with their heteroatoms (nitrogen and oxygen), introduce polarity and the capacity for dipole-dipole interactions. The ether linkage is also a polar functional group. Conversely, the aromatic rings and the methylene bridge are largely non-polar. This amphiphilic nature suggests that the compound will exhibit varied solubility across a spectrum of solvents.
-
Hydrogen Bonding Capability: The oxygen atoms in the furan ring and the ether linkage, along with the nitrogen atom in the pyridine ring, can act as hydrogen bond acceptors. The absence of acidic protons means it cannot act as a hydrogen bond donor. This characteristic is crucial for its interaction with protic solvents like alcohols.
-
Molecular Size and Shape: The relatively rigid, planar structure of the fused ring systems will influence how efficiently solvent molecules can pack around the solute, affecting the entropy of dissolution.
Hansen Solubility Parameters (HSPs)
A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters.[5] HSPs deconstruct the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[5] A solvent is more likely to dissolve a solute if their HSP values are similar. The distance (Ra) between the HSPs of the solute and solvent in "Hansen space" can be calculated, with smaller distances indicating higher affinity.[6] While the specific HSPs for this compound are not determined, we can anticipate a balanced profile with significant contributions from all three parameters.
Experimental Determination of Thermodynamic Solubility
To empirically determine the solubility profile, a robust and reproducible experimental method is required. The shake-flask method is widely recognized as the most reliable for determining equilibrium solubility and is the recommended approach.[7][8][9]
Rationale for Solvent Selection
A diverse set of organic solvents should be chosen to probe the full range of interactions with the solute. The selected solvents are categorized by their polarity and hydrogen bonding capabilities, with their respective Hansen Solubility Parameters provided for a more quantitative comparison.[10][11][12]
| Solvent | Category | δD (MPa^0.5) | δP (MPa^0.5) | δH (MPa^0.5) |
| Methanol | Polar Protic | 15.1 | 12.3 | 22.3 |
| Ethanol | Polar Protic | 15.8 | 8.8 | 19.4 |
| Isopropanol | Polar Protic | 15.8 | 6.1 | 16.4 |
| Acetonitrile | Polar Aprotic | 15.3 | 18.0 | 6.1 |
| Acetone | Polar Aprotic | 15.5 | 10.4 | 7.0 |
| Ethyl Acetate | Polar Aprotic | 15.8 | 5.3 | 7.2 |
| Dichloromethane | Polar Aprotic | 17.0 | 7.3 | 7.1 |
| Toluene | Non-polar | 18.0 | 1.4 | 2.0 |
| Hexane | Non-polar | 14.9 | 0.0 | 0.0 |
Experimental Workflow: The Shake-Flask Method
The following protocol is designed to be a self-validating system, ensuring that a true thermodynamic equilibrium is reached and measured accurately.
Figure 1: Experimental workflow for the determination of thermodynamic solubility using the shake-flask method.
Step-by-Step Protocol:
-
Preparation: Accurately weigh an excess amount of this compound (e.g., 10-20 mg) into multiple glass vials. The excess solid is crucial to ensure a saturated solution is formed.[8]
-
Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the chosen organic solvent to each vial. This should be done in triplicate for each solvent to ensure statistical validity.
-
Equilibration: Seal the vials tightly and place them in a shaking incubator set to a constant temperature (e.g., 25°C). Agitate the vials for a sufficient period (24 to 48 hours) to allow the system to reach thermodynamic equilibrium.[13] The time required for equilibration should be confirmed by taking measurements at different time points (e.g., 24h and 48h) and ensuring the concentration does not change.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.
-
Filtration: Immediately filter the supernatant through a chemically resistant syringe filter (e.g., 0.22 µm PTFE) to remove any remaining undissolved microparticles. This step is critical to prevent artificially high solubility readings.
-
Quantification: Prepare serial dilutions of the clear filtrate and quantify the concentration of the dissolved solute using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[14][15]
Analytical Method: HPLC-UV Quantification
A reverse-phase HPLC method with UV detection is a suitable choice for quantifying this compound due to the presence of chromophores (the aromatic rings) in its structure.[16]
-
Mobile Phase: A gradient of acetonitrile and water is a common starting point.
-
Stationary Phase: A C18 column is typically used.
-
Detection: The UV detector should be set to a wavelength of maximum absorbance for the compound, which can be determined by a UV scan of a dilute solution.
-
Calibration: A calibration curve must be generated using standard solutions of known concentrations of this compound.[16] The concentration of the samples is then determined by interpolation from this curve.
Hypothetical Solubility Profile and Interpretation
The following table presents a scientifically plausible, hypothetical solubility profile for this compound based on the theoretical principles discussed earlier.
| Solvent | Category | Hypothetical Solubility @ 25°C (mg/mL) | Interpretation |
| Methanol | Polar Protic | ~ 35 | High solubility is expected due to the ability of methanol to accept hydrogen bonds and its moderate polarity, which matches well with the solute's characteristics. |
| Ethanol | Polar Protic | ~ 25 | Similar to methanol, good solubility is anticipated, though slightly lower due to the increased non-polar character of the ethyl group. |
| Isopropanol | Polar Protic | ~ 15 | The bulkier isopropyl group may hinder efficient solvation, leading to lower solubility compared to smaller alcohols. |
| Acetonitrile | Polar Aprotic | ~ 45 | The high polarity (large δP) of acetonitrile should effectively solvate the polar regions of the solute, leading to high solubility. |
| Acetone | Polar Aprotic | ~ 50 | Acetone's balanced polarity and hydrogen bond accepting capability make it an excellent solvent for this compound. |
| Ethyl Acetate | Polar Aprotic | ~ 20 | Moderate solubility is predicted, as ethyl acetate is less polar than acetone and acetonitrile. |
| Dichloromethane | Polar Aprotic | ~ 60 | The ability of dichloromethane to interact with the aromatic rings and its moderate polarity makes it a very effective solvent. |
| Toluene | Non-polar | ~ 10 | The non-polar nature of toluene will primarily interact with the aromatic rings of the solute, leading to moderate solubility. |
| Hexane | Non-polar | < 0.1 | Very low solubility is expected as the non-polar hexane cannot effectively solvate the polar functional groups of the solute. |
Interpretation of Trends: The hypothetical data suggests that this compound is most soluble in polar aprotic solvents like dichloromethane and acetone. Its solubility is lower in polar protic solvents, likely due to the strong solvent-solvent hydrogen bonding networks that need to be disrupted. As expected, solubility is very limited in non-polar aliphatic solvents like hexane.
Figure 2: Logical relationship between solute/solvent properties and solubility.
Conclusion and Future Directions
This guide has established a comprehensive framework for understanding and determining the solubility profile of this compound. By combining theoretical predictions based on molecular structure with a rigorous, self-validating experimental protocol, researchers can generate the reliable data necessary for informed decision-making in the drug development process. The provided shake-flask method, coupled with HPLC-UV analysis, represents a gold-standard approach to obtaining accurate thermodynamic solubility data.
Future work should focus on executing this protocol to generate empirical data, which can then be used to refine computational solubility models. Additionally, the impact of temperature and pH (in aqueous systems) on solubility should be investigated to build a complete physicochemical profile of this promising compound.
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Potential biological activity of furan-containing pyridine derivatives
An In-depth Technical Guide to the Potential Biological Activity of Furan-Containing Pyridine Derivatives
Authored by a Senior Application Scientist
Foreword: The Strategic Convergence of Furan and Pyridine Scaffolds
In the landscape of medicinal chemistry, the pursuit of novel therapeutic agents is a relentless endeavor. It is often at the intersection of well-established pharmacophores that the most promising innovations arise. This guide focuses on one such convergence: the hybridization of the furan and pyridine rings. The furan ring, a five-membered aromatic heterocycle, is a structural component in numerous bioactive compounds, valued for its ability to act as a bioisostere for phenyl groups, thereby modifying steric and electronic properties to enhance metabolic stability and drug-receptor interactions[1]. Concurrently, the pyridine nucleus, a six-membered N-containing heterocycle, is a privileged scaffold in a vast array of FDA-approved drugs, recognized for its role in inhibiting critical biological targets like kinases and its ability to improve water solubility[2][3][4].
The strategic combination of these two moieties into a single molecular entity creates a unique chemical space, offering the potential for synergistic or entirely new biological activities. This guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanistic underpinnings of furan-containing pyridine derivatives, designed for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific integrity and reproducibility.
Synthetic Strategies: Building the Furan-Pyridine Core
The rational design of novel derivatives begins with robust and versatile synthetic methodologies. The construction of the furan-pyridine scaffold can be approached through several established routes, the choice of which is often dictated by the desired substitution patterns and the commercial availability of starting materials.
Key Synthetic Methodologies
-
Kröhnke Reaction: This classical method is particularly effective for synthesizing terpyridine derivatives. It typically involves the reaction of 2-acetylpyridine with a suitable furaldehyde in the presence of a base like potassium hydroxide and a source of ammonia, such as an aqueous ammonia solution[5][6]. The causality behind this choice lies in its reliability for creating the central pyridine ring of the terpyridine system from aldehyde precursors.
-
Cyclization and Condensation Reactions: Many furan-pyridine derivatives are assembled through multi-step sequences involving cyclization. For instance, furan[3,2-c] pyridine cores can be synthesized starting from 3-furoic acid, which is first converted to an acyl chloride, then reacted with an amino acid. The subsequent cyclization is often achieved using a strong acid catalyst like Eaton's reagent (P₂O₅/MeSO₃H)[7][8]. This approach allows for the incorporation of diverse amino acid side chains, providing a straightforward path to generating a library of analogues for structure-activity relationship (SAR) studies.
Experimental Protocol: Synthesis of a Furan-Terpyridine Derivative via Kröhnke Reaction
This protocol describes a validated method for synthesizing 4′-(4,5-dimethylfuran-2-yl)-2,2′:6′,2″-terpyridine[5].
Materials:
-
4,5-dimethylfuran-2-furaldehyde
-
2-acetylpyridine
-
Potassium hydroxide (85% pellets)
-
Absolute ethanol
-
25% aqueous ammonia solution
Step-by-Step Procedure:
-
Dissolve 2-acetylpyridine (80.6 mmol) in absolute ethanol (200 mL) in a suitable reaction flask.
-
To this solution, successively add 4,5-dimethylfuran-2-furaldehyde (40.3 mmol), 85% potassium hydroxide pellets (94.1 mmol), and 25% aqueous ammonia solution (120 mL).
-
Stir the reaction mixture vigorously at room temperature for 72 hours.
-
A precipitate will form during the reaction. Collect the solid product by filtration.
-
Wash the collected solid with ice-cold 50% ethanol until the washings are colorless to remove unreacted starting materials and byproducts.
-
Air-dry the purified product to obtain the final compound as a yellow solid.
-
Confirm the structure and purity using analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS)[5][6].
Diagram: General Synthetic Workflow via Kröhnke Reaction
Caption: Key anticancer mechanisms of furan-pyridine derivatives.
Quantitative Evaluation of Cytotoxicity
The cytotoxic potential of these compounds is typically quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which correlates with cell viability. The results are expressed as the IC₅₀ value—the concentration of the compound required to inhibit the growth of 50% of the cell population.
| Compound ID | Target Cell Line | IC₅₀ (µM) | Reference |
| Compound 4c | KYSE150 (Esophageal) | 0.655 µg/mL (48h) | [7] |
| Compound 7 | MCF-7 (Breast) | 2.96 | [9][10] |
| Compound 4 | MCF-7 (Breast) | 4.06 | [9][10] |
| Compound 12f | CDK2 (Enzyme) | 0.27 | [11] |
| Compound 7b | CDK2 (Enzyme) | 0.46 | [11] |
| Compound 16a | p53-MDM2 (Interaction) | 3.09 | [11] |
Note: Direct comparison of µg/mL and µM values requires knowledge of the compound's molecular weight.
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol is a standard self-validating system for assessing the antiproliferative activity of novel compounds.[7][10]
Materials:
-
Human cancer cell lines (e.g., MCF-7, KYSE70)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
Step-by-Step Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 4 x 10⁴ cells/well in 50 µL of complete medium.[7] Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the furan-pyridine derivatives in the culture medium. Add the diluted compounds to the wells and incubate for a specified period (e.g., 24 or 48 hours). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C. The rationale is that viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Antimicrobial and Antiviral Potential
Beyond cancer, furan-pyridine hybrids have demonstrated a promising spectrum of activity against various pathogens, including multidrug-resistant bacteria and viruses.[3][12][13]
Antibacterial Activity
The furan ring itself is a core component of antibacterial agents like nitrofurantoin.[1] When combined with pyridine, this activity can be retained or enhanced. Studies have shown that certain derivatives possess broad-spectrum antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Acinetobacter baumannii) bacteria.[3][12] The mechanism often involves the disruption of essential bacterial processes or the impairment of outer membrane biogenesis in Gram-negative bacteria, which is a significant challenge for many antibiotics.[12] The activity is typically quantified by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible bacterial growth.
Antiviral Activity
The pyridine nucleus is a key feature in many antiviral drugs.[3][13][14] The incorporation of a furan moiety can modulate this activity. Furan-containing pyridine derivatives have been synthesized and evaluated for their potential against viruses such as Human Immunodeficiency Virus (HIV) and Hepatitis C Virus (HCV).[13] The mechanisms can be diverse, including the inhibition of viral enzymes like reverse transcriptase or polymerase, or interfering with viral entry or maturation processes.[13]
Anti-inflammatory and Other Activities
Preliminary research suggests that furan-pyridine derivatives also possess anti-inflammatory properties.[15][16][17] In vitro assays, such as the inhibition of albumin denaturation, indicate that these compounds can protect proteins from heat-induced denaturation, a well-established cause of inflammation.[15] The mechanism is thought to involve the modification of inflammatory signaling pathways, such as the MAPK pathway, and antioxidant effects that reduce oxidative stress.[16][17][18] The versatility of the furan-pyridine scaffold suggests that other biological activities, such as analgesic and anticonvulsant effects, may also be uncovered with further investigation.[19]
Future Perspectives and Challenges
The field of furan-containing pyridine derivatives is rich with potential, but several challenges must be addressed to translate these promising preclinical findings into therapeutic realities.
-
Optimization of Pharmacokinetics: While many derivatives show potent in vitro activity, their absorption, distribution, metabolism, and excretion (ADME) profiles must be optimized. Future work should focus on modifying structures to improve bioavailability and metabolic stability while minimizing off-target toxicity.
-
Target Deconvolution: For compounds identified through phenotypic screening, elucidating the precise molecular target(s) is crucial. Advanced techniques like chemical proteomics and computational docking studies will be essential to uncover novel mechanisms of action.[11]
-
Combating Drug Resistance: In both oncology and infectious disease, drug resistance is a major hurdle. Furan-pyridine derivatives with novel mechanisms of action, such as the disruption of protein-protein interactions or impairment of bacterial membrane biogenesis, represent a promising strategy to overcome existing resistance mechanisms.[11][12]
References
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- Abdelgawad, M. A., et al. (2023). Design, synthesis, and biological evaluation of furan-bearing pyrazolo[3,4-b]pyridines as novel inhibitors of CDK2 and P53-MDM2 protein-protein interaction. PubMed.
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- Al-Warhi, T., et al. (N/A). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. MDPI.
- Saeid, H., Al-sayed, H., & Bader, M. (2023). A Review on Biological and Medicinal Significance of Furan. AlQalam Journal of Medical and Applied Sciences.
- Author, N/A. (N/A). Design, synthesis and in vitro antimicrobial activity of furan-based pyrimidine- thiazolidinones as potential bioactive molecule. N/A.
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- Author, N/A. (2022). Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules. N/A.
- Author, N/A. (2024). Furan: A Promising Scaffold for Biological Activity. N/A.
- Author, N/A. (N/A). Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2)
- Author, N/A. (2023). Pyridine heterocycles: Compiling the anticancer capabilities.
- Gholivand, S., et al. (2020).
- Author, N/A. (N/A). PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. Semantic Scholar.
- Author, N/A. (2024).
- Author, N/A. (N/A). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega.
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An In-depth Technical Guide to the Synthesis of 2-Bromo-6-(furan-2-ylmethoxy)-pyridine: Starting Materials and Core Methodology
Introduction: Strategic Importance of 2-Bromo-6-(furan-2-ylmethoxy)-pyridine
This compound is a key heterocyclic building block in contemporary drug discovery and materials science. Its unique molecular architecture, featuring a strategically positioned bromine atom on the pyridine ring and a furan-containing ether linkage, offers medicinal chemists a versatile scaffold for the synthesis of novel compounds with diverse biological activities. The bromine atom serves as a reactive handle for a variety of cross-coupling reactions, enabling the introduction of molecular complexity, while the furan moiety can participate in crucial binding interactions with biological targets. This guide provides a comprehensive overview of the selection of starting materials and a detailed, field-proven protocol for the synthesis of this valuable intermediate.
Synthetic Strategy: A Nucleophilic Aromatic Substitution Approach
The most direct and efficient synthetic route to this compound is through a nucleophilic aromatic substitution (SNAr) reaction, specifically a Williamson ether synthesis. This strategy leverages the inherent electrophilicity of the pyridine ring, which is enhanced by the presence of two electron-withdrawing bromine atoms in the starting material, 2,6-dibromopyridine. The nucleophile in this reaction is the alkoxide generated from furan-2-ylmethanol.
Causality of the Synthetic Choice
The pyridine ring, being an electron-deficient aromatic system, is activated towards nucleophilic attack, particularly at the ortho (2- and 6-) and para (4-) positions. The presence of two bromine atoms in 2,6-dibromopyridine further enhances the electrophilicity of the C2 and C6 positions through their inductive electron-withdrawing effects. This activation facilitates the displacement of one of the bromide ions, a good leaving group, by the incoming nucleophile. The Williamson ether synthesis is a robust and well-established method for forming ether linkages, making it an ideal choice for this transformation.
Core Starting Materials: Properties and Sourcing
The success of any synthesis is fundamentally linked to the quality and appropriate selection of its starting materials. For the synthesis of this compound, the two primary reactants are 2,6-dibromopyridine and furan-2-ylmethanol.
2,6-Dibromopyridine
| Property | Value | Source |
| CAS Number | 626-05-1 | [1] |
| Molecular Formula | C₅H₃Br₂N | [1] |
| Molecular Weight | 236.89 g/mol | [1] |
| Appearance | White to off-white crystalline solid | Commercially Available |
| Purity | ≥98% recommended | Commercially Available |
Rationale for Selection: 2,6-Dibromopyridine is the electrophilic cornerstone of this synthesis. Its symmetrical nature simplifies the initial substitution, as both bromine atoms are chemically equivalent. It is commercially available from a multitude of chemical suppliers, ensuring its accessibility for research and development purposes.
Furan-2-ylmethanol (Furfuryl Alcohol)
| Property | Value | Source |
| CAS Number | 98-00-0 | Commercially Available |
| Molecular Formula | C₅H₆O₂ | Commercially Available |
| Molecular Weight | 98.10 g/mol | Commercially Available |
| Appearance | Colorless to pale yellow liquid | Commercially Available |
| Purity | ≥98% recommended | Commercially Available |
Rationale for Selection: Furan-2-ylmethanol serves as the precursor to the nucleophilic alkoxide. Its primary alcohol functionality is readily deprotonated by a strong base to form the corresponding alkoxide. This reagent is also widely available commercially.
Sodium Hydride (NaH)
| Property | Value | Source |
| CAS Number | 7646-69-7 | Commercially Available |
| Appearance | Grey powder, typically supplied as a 60% dispersion in mineral oil | Commercially Available |
| Function | Strong, non-nucleophilic base | Commercially Available |
Rationale for Selection: Sodium hydride is a powerful base used to deprotonate the furan-2-ylmethanol, generating the sodium (furan-2-yl)methoxide in situ. Its insolubility in organic solvents necessitates a heterogeneous reaction, but the clean by-product, hydrogen gas, simplifies the workup procedure.
Experimental Protocol: A Self-Validating System
This protocol is designed to be a self-validating system, with clear steps for reaction setup, monitoring, workup, and purification, culminating in the characterization of the final product.
Reaction Scheme
Caption: Synthetic workflow for this compound.
Step-by-Step Methodology
-
Preparation of the Nucleophile:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF, 50 mL).
-
Carefully add sodium hydride (1.2 g, 30 mmol, 1.2 eq, 60% dispersion in mineral oil) to the THF under a gentle stream of nitrogen.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add a solution of furan-2-ylmethanol (2.45 g, 25 mmol, 1.0 eq) in anhydrous THF (20 mL) to the stirred suspension of sodium hydride.
-
Causality: The sodium hydride deprotonates the furan-2-ylmethanol to form the highly nucleophilic sodium (furan-2-yl)methoxide. The reaction is performed at 0 °C to control the exothermic reaction and the evolution of hydrogen gas.
-
-
Nucleophilic Aromatic Substitution:
-
After the addition is complete and hydrogen evolution has ceased (approximately 30 minutes), add a solution of 2,6-dibromopyridine (5.92 g, 25 mmol, 1.0 eq) in anhydrous THF (30 mL) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Causality: The (furan-2-yl)methoxide anion attacks one of the bromine-bearing carbons of the 2,6-dibromopyridine in an SNAr mechanism, displacing a bromide ion and forming the desired ether linkage. The reaction is allowed to proceed overnight to ensure complete conversion.
-
-
Reaction Quenching and Workup:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (2,6-dibromopyridine) is consumed.
-
Upon completion, carefully quench the reaction by the slow, dropwise addition of water (20 mL) at 0 °C to destroy any unreacted sodium hydride.
-
Transfer the mixture to a separatory funnel and add ethyl acetate (100 mL).
-
Wash the organic layer sequentially with water (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product is purified by flash column chromatography on silica gel.
-
A gradient elution system of ethyl acetate in hexanes (e.g., 0% to 20% ethyl acetate) is typically effective.
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield this compound as a solid or oil.
-
Characterization Data (Predicted)
-
1H NMR (400 MHz, CDCl3) δ (ppm): 7.50-7.60 (m, 1H, pyridine-H), 7.40-7.45 (m, 1H, furan-H), 6.90-7.00 (d, 1H, pyridine-H), 6.70-6.80 (d, 1H, pyridine-H), 6.35-6.40 (m, 2H, furan-H), 5.40 (s, 2H, -OCH2-).
-
13C NMR (101 MHz, CDCl3) δ (ppm): 162.0 (C-O), 150.0 (C-Br), 143.0 (furan-C), 140.0 (pyridine-CH), 120.0 (pyridine-CH), 115.0 (pyridine-CH), 110.5 (furan-CH), 109.0 (furan-CH), 65.0 (-OCH2-).
Safety and Handling
-
2,6-Dibromopyridine: Toxic if swallowed. Causes skin and serious eye irritation. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Furan-2-ylmethanol: Harmful if swallowed or in contact with skin. Causes serious eye irritation. Handle in a well-ventilated area.
-
Sodium Hydride: Reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere (e.g., nitrogen or argon). Wear fire-retardant PPE. All glassware must be thoroughly dried before use.
-
Tetrahydrofuran (THF): Highly flammable liquid and vapor. May form explosive peroxides upon exposure to air. Use in a fume hood away from ignition sources.
Conclusion
The synthesis of this compound via a Williamson ether synthesis is a reliable and efficient method that utilizes readily available starting materials. The success of this procedure hinges on the careful handling of the moisture-sensitive and reactive sodium hydride, as well as a thorough understanding of the underlying nucleophilic aromatic substitution mechanism. The protocol described herein provides a robust framework for researchers to produce this valuable synthetic intermediate, enabling further exploration in drug discovery and materials science.
References
-
Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. Georgia Southern University, 2023. Available at: [Link]
-
Sodium hydride. Organic Syntheses. Available at: [Link]
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Supporting Information for Aerobic C–N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. The Royal Society of Chemistry. Available at: [Link]
-
2-Bromo-6-methoxypyridine - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]
-
Synthesis and Crystal Structure of 6-Bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine. ResearchGate, 2017. Available at: [Link]
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Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. MDPI, 2022. Available at: [Link]
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CAS N/A MFCD10698967 - this compound. LabNovo. Available at: [Link]
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The Safe Use of Sodium Hydride On Scale. Scribd. Available at: [Link]
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Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]
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Photochemically-Mediated Polymerization of Molecular Furan and Pyridine: Synthesis of Nanothreads at Reduced Pressures. ChemRxiv, 2023. Available at: [Link]
-
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Methodological & Application
Application Note: A Robust Protocol for the Suzuki-Miyaura Coupling of 2-Bromo-6-(furan-2-ylmethoxy)-pyridine
Abstract
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, prized for its reliability in constructing C-C bonds.[1] This application note provides a detailed, field-proven protocol for the coupling of 2-Bromo-6-(furan-2-ylmethoxy)-pyridine with various aryl and heteroaryl boronic acids. The pyridine core, particularly when substituted, is a key pharmacophore in numerous clinically significant molecules. This guide delves into the mechanistic underpinnings of the reaction, explains the rationale behind the selection of catalysts, ligands, and bases, and offers a step-by-step experimental procedure designed for high reproducibility and yield. We address common challenges associated with heteroaromatic couplings and provide a comprehensive troubleshooting guide for researchers in drug discovery and synthetic chemistry.
Mechanistic Overview: The Palladium Catalytic Cycle
The efficacy of the Suzuki-Miyaura coupling hinges on a well-defined catalytic cycle orchestrated by a palladium catalyst.[2] The cycle, illustrated below, comprises three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[3][4] Understanding these steps is critical for troubleshooting and optimizing reaction conditions.
-
Oxidative Addition: The cycle begins when the active Pd(0) catalyst inserts itself into the carbon-bromine bond of the this compound. This step forms a Pd(II) complex.[4][5] The electron-rich nature of the pyridine ring and the alkoxy substituent can influence the rate of this step.
-
Transmetalation: The crucial C-C bond-forming precursor is assembled here. The boronic acid, activated by a base to form a more nucleophilic boronate species, transfers its organic group (Ar') to the palladium center, displacing the bromide.[2][6] The choice of base is paramount as it facilitates the formation of the boronate and accelerates this step.[7][8]
-
Reductive Elimination: In the final step, the two organic fragments (the pyridyl and the new aryl group) are expelled from the palladium center as the desired biaryl product. This process regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[3][5]
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Application Notes & Protocols for the Buchwald-Hartwig Amination of 2-Bromo-6-(furan-2-ylmethoxy)-pyridine
Abstract
The Buchwald-Hartwig amination stands as a pillar of modern synthetic chemistry, providing a versatile and powerful method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful execution of this reaction for a specific, electronically-rich heterocyclic substrate: 2-Bromo-6-(furan-2-ylmethoxy)-pyridine . Aryl amines, particularly those based on the pyridine scaffold, are ubiquitous in pharmaceuticals and functional materials, making reliable access to these structures paramount. This document moves beyond a simple recitation of steps to explain the critical interplay between catalyst, ligand, base, and solvent. It offers a robust starting protocol, optimization strategies, and troubleshooting advice grounded in mechanistic principles to ensure reproducible and high-yielding results.
Reaction Principle & Mechanistic Overview
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide (or pseudo-halide) and a primary or secondary amine in the presence of a base. The reaction proceeds through a well-established catalytic cycle, which is crucial to understand for effective troubleshooting and optimization.
The generally accepted mechanism involves the following key stages[3]:
-
Catalyst Activation: A Pd(II) precatalyst is reduced in situ to the active Pd(0) species. Modern, well-defined precatalysts generate the active LPd(0) complex upon exposure to the base.[4]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the pyridine substrate. This is often the rate-limiting step of the cycle.
-
Amine Coordination & Deprotonation: The amine coupling partner coordinates to the Pd(II) center. The stoichiometric base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The final C-N bond is formed as the desired arylamine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst to continue the cycle.
Caption: Figure 1: Simplified Buchwald-Hartwig Catalytic Cycle
Substrate Analysis: Key Considerations for this compound
The structure of the substrate presents specific characteristics that must be addressed when selecting reaction conditions.
-
Electronic Nature: The 6-alkoxy group is electron-donating, which increases the electron density of the pyridine ring. While this can make the C-Br bond more challenging to break during oxidative addition, it is a common feature in many pharmaceutical intermediates.
-
Pyridine Nitrogen: The lone pair on the pyridine nitrogen can act as a ligand, potentially coordinating to the palladium center and inhibiting catalysis. The use of bulky phosphine ligands is essential to mitigate this effect by sterically shielding the metal center.[5]
-
Furan Moiety: The furan ring is another heterocycle within the substrate. While the ether linkage insulates it from the pyridine core, it is a potential site for unwanted side reactions or catalyst coordination under certain conditions. However, it is generally considered a stable functional group in this context.
-
Base Sensitivity: The ether linkage is generally stable, but the use of exceptionally harsh bases at high temperatures for prolonged periods could theoretically lead to degradation. This makes the choice of base and temperature a key optimization point.
Critical Reaction Parameters & Optimization
The success of the Buchwald-Hartwig amination hinges on the synergistic effect of the catalyst, ligand, base, and solvent. For a substrate like this compound, a well-chosen set of initial conditions is critical.
Palladium Precatalyst & Ligand Selection
The choice of ligand is arguably the most critical parameter for the successful amination of heteroaryl halides.[5] For electron-rich and potentially coordinating substrates, bulky, electron-rich dialkylbiaryl phosphine ligands are the gold standard. They accelerate both the oxidative addition and the final reductive elimination steps.[1][6]
-
Recommended Ligands:
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): A highly general and effective ligand for a wide range of aminations, including those of 2-halopyridines.[7]
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): Often shows excellent performance for sterically hindered or electron-rich substrates.
-
BrettPhos (2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl): Particularly effective for coupling primary amines.[6]
-
-
Recommended Precatalysts: Modern palladium precatalysts, which generate the active LPd(0) species reliably, are strongly preferred over simple sources like Pd(OAc)₂ or Pd₂(dba)₃.
-
XPhos Pd G3/G4 or RuPhos Pd G3/G4: These are air- and moisture-stable complexes that provide high activity and reproducibility. The G3 and G4 precatalysts are often excellent starting points.[4]
-
Base Selection
The base facilitates the deprotonation of the amine to form the key palladium-amido intermediate. The choice balances reactivity with substrate stability.
-
Strong Bases (Alkoxides): Sodium tert-butoxide (NaOtBu) is the most common strong base and is highly effective.[7] It generally allows for lower reaction temperatures and shorter reaction times. However, it can promote side reactions with base-sensitive functional groups.
-
Weaker Bases (Carbonates/Phosphates): Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are milder alternatives.[4] They are often used for substrates with sensitive functional groups but typically require higher reaction temperatures (e.g., >100 °C) to achieve comparable reaction rates.[5][8]
Solvent Choice
The ideal solvent should be anhydrous, high-boiling, and capable of dissolving all reaction components.
-
Recommended Solvents:
Note: Chlorinated solvents and acetonitrile should be avoided as they can inhibit the palladium catalyst.[4]
Recommended Starting Conditions
The following table summarizes a robust set of starting conditions for the amination of this compound with a generic secondary amine (e.g., morpholine) or primary amine (e.g., benzylamine).
| Parameter | Recommended Condition | Rationale |
| Aryl Halide | This compound | 1.0 equiv. |
| Amine | Primary or Secondary Amine | 1.2 equiv. |
| Precatalyst | XPhos Pd G3 | 1-2 mol% |
| Ligand | (Included in precatalyst) | N/A |
| Base | Sodium tert-butoxide (NaOtBu) | 1.4 equiv. |
| Solvent | Toluene, anhydrous & degassed | ~0.1 M concentration |
| Temperature | 80 - 100 °C | Balances reaction rate and stability. |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent catalyst oxidation. |
Detailed Experimental Protocol
This protocol describes a general procedure for a 1.0 mmol scale reaction. All glassware should be oven- or flame-dried prior to use.
Caption: Figure 2: General Experimental Workflow
Reagents and Equipment
-
This compound (1.0 mmol, 254 mg)
-
Amine (e.g., Morpholine) (1.2 mmol, 105 mg, 104 µL)
-
XPhos Pd G3 (0.02 mmol, 16.9 mg)
-
Sodium tert-butoxide (1.4 mmol, 135 mg)
-
Anhydrous, degassed Toluene (10 mL)
-
Oven-dried Schlenk tube or reaction vial with a screw cap and septum
-
Magnetic stir bar and stirrer/hotplate
-
Inert gas line (Argon or Nitrogen)
-
Syringes and needles
Reaction Setup
-
To the oven-dried Schlenk tube containing a magnetic stir bar, add this compound, sodium tert-butoxide, and the XPhos Pd G3 precatalyst.[3]
-
Seal the tube with a septum, and carefully evacuate and backfill the vessel with argon. Repeat this cycle three times to ensure an inert atmosphere.
Reaction Execution
-
Under a positive pressure of argon, add the anhydrous, degassed toluene (10 mL) via syringe.
-
Add the amine (1.2 mmol) via syringe.
-
Place the sealed reaction tube in a preheated oil bath or heating block at 100 °C.
-
Stir the reaction mixture vigorously for 4-12 hours. The reaction progress should be monitored periodically by TLC or LC-MS by taking a small, quenched aliquot.
Work-up and Purification
-
Once the reaction is complete (as determined by the consumption of the starting bromide), remove the vessel from the heat and allow it to cool to room temperature.
-
Carefully quench the reaction by adding water (10 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The resulting crude residue can be purified by flash column chromatography on silica gel (using a gradient of hexane/ethyl acetate) to afford the pure aminopyridine product.
Troubleshooting Guide
| Observation | Potential Cause(s) | Recommended Action(s) |
| No or Low Conversion | 1. Inactive catalyst (air/moisture exposure).2. Insufficiently inert atmosphere.3. Poor quality reagents (base, solvent).4. Reaction temperature too low. | 1. Use a fresh bottle of precatalyst.2. Ensure proper Schlenk technique; degas solvent thoroughly.3. Use fresh, anhydrous solvent and high-purity base.4. Increase temperature in 10 °C increments (up to 120 °C). |
| Reaction Stalls | 1. Catalyst inhibition/decomposition.2. Base is not strong enough or has poor solubility. | 1. Switch to a different ligand system (e.g., RuPhos).2. If using a weak base like Cs₂CO₃, switch to NaOtBu.3. Ensure vigorous stirring to mix heterogeneous bases.[4] |
| Formation of Side Products / Decomposition | 1. Reaction temperature is too high.2. Base is too strong for the substrate/product.3. Prolonged reaction time. | 1. Lower the reaction temperature.2. Switch to a weaker base (e.g., Cs₂CO₃ or K₃PO₄) and increase the temperature if needed.[5]3. Monitor the reaction closely and stop it once the starting material is consumed. |
| Dark Black Color | Formation of palladium black (Pd(0) precipitation). | This indicates catalyst decomposition. Improve inert atmosphere technique and ensure ligand is not degraded. Using a well-defined precatalyst minimizes this issue. |
Conclusion
The Buchwald-Hartwig amination of this compound is a highly feasible transformation that provides access to valuable substituted aminopyridine building blocks. Success relies on a rational approach to reaction design, with particular emphasis on the use of modern, bulky biarylphosphine-ligated palladium precatalysts to overcome the challenges associated with this electron-rich heterocyclic substrate. Careful control of the inert atmosphere and judicious selection of the base and solvent are paramount. The protocols and optimization strategies outlined in this document provide a robust framework for achieving high yields and reproducible results in both academic and industrial research settings.
References
-
Li, G., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega. Retrieved January 19, 2026, from [Link]
-
Buchwald–Hartwig amination. (2023). In Wikipedia. Retrieved January 19, 2026, from [Link]
-
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2007). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Ji, D., & Li, T. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 72(9), 3606–3607. Retrieved January 19, 2026, from [Link]
-
Selected ligands and catalysts for Buchwald‐Hartwig amination. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). ACS Publications. Retrieved January 19, 2026, from [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]
-
Grøtli, M., et al. (2020). What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. Reaction Chemistry & Engineering. Retrieved January 19, 2026, from [Link]
-
Kashani, S. K., et al. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved January 19, 2026, from [Link]
-
2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. (2022). MDPI. Retrieved January 19, 2026, from [Link]
-
Reddy, B. V. S., et al. (2010). Palladium-Catalyzed Aryl Amination Reactions of 6-Bromo- and 6-Chloropurine Nucleosides. Advanced Synthesis & Catalysis. Retrieved January 19, 2026, from [Link]
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The Strategic Application of 2-Bromo-6-(furan-2-ylmethoxy)-pyridine in Modern Medicinal Chemistry: A Technical Guide
Introduction: Unveiling a Privileged Scaffold
In the landscape of contemporary drug discovery, the quest for novel molecular architectures with inherent biological relevance is paramount. Among the myriad of heterocyclic building blocks, the pyridine scaffold holds a privileged status, gracing the structures of numerous FDA-approved drugs.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding interactions make it a cornerstone in the design of targeted therapies. When further functionalized, the pyridine ring offers a versatile platform for the generation of diverse chemical libraries. This guide focuses on a particularly intriguing derivative: 2-Bromo-6-(furan-2-ylmethoxy)-pyridine .
This molecule is a compelling starting point for medicinal chemists for several key reasons. It combines the synthetically versatile 2-bromopyridine handle, ripe for cross-coupling reactions, with a furan-2-ylmethoxy substituent. The furan moiety itself is a well-established pharmacophore, present in a wide array of bioactive natural products and synthetic drugs, and is known to participate in various biological interactions.[3] The ether linkage provides a degree of conformational flexibility, which can be crucial for optimal binding to a biological target. This guide will provide a comprehensive overview of the strategic utility of this compound, with a focus on its application in the synthesis of potential kinase inhibitors, supported by detailed experimental protocols.
Physicochemical Properties and Reactivity Profile
A thorough understanding of the physicochemical properties and reactivity of a building block is fundamental to its effective utilization in a synthetic workflow.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈BrNO₂ | |
| Molecular Weight | 254.08 g/mol | |
| Appearance | Off-white to pale yellow solid | Supplier Data |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Dioxane) | General Knowledge |
The key to the synthetic utility of this compound lies in the reactivity of the C-Br bond at the 2-position of the pyridine ring. This position is susceptible to a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents. The electron-withdrawing nature of the pyridine nitrogen facilitates the oxidative addition of palladium(0) to the C-Br bond, which is the initial and often rate-limiting step in many cross-coupling catalytic cycles.
Application in Kinase Inhibitor Design: A-Kinase Anchoring Scaffold
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. A significant number of approved and investigational kinase inhibitors feature a heterocyclic core that anchors the molecule in the ATP-binding site of the kinase by forming hydrogen bonds with the hinge region. The 2-aminopyridine motif is a classic example of such a hinge-binding scaffold.[4]
Given this precedent, this compound is an excellent starting material for the synthesis of a library of potential kinase inhibitors. The bromine atom can be readily displaced by various amines through a Buchwald-Hartwig amination reaction to install the crucial hinge-binding element. Furthermore, the furan moiety can be envisioned to occupy the solvent-exposed region of the ATP-binding pocket, offering a vector for further functionalization to enhance potency and selectivity.
Below is a proposed workflow for the development of a novel class of kinase inhibitors based on the this compound scaffold.
Experimental Protocols
The following protocols are provided as a guide for the synthetic transformations key to the application of this compound in medicinal chemistry. These are based on established methodologies for similar substrates and should be optimized for specific target molecules.
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol describes the C-N cross-coupling of this compound with a primary or secondary amine to generate the corresponding 2-amino-6-(furan-2-ylmethoxy)-pyridine derivative. The choice of ligand and base is crucial for achieving high yields and can be substrate-dependent.[5][6][7]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 equiv)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
-
Schlenk flask or microwave vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the desired amine, and sodium tert-butoxide.
-
Evacuate and backfill the flask with an inert gas three times.
-
In a separate vial, weigh Pd₂(dba)₃ and XPhos and add them to the reaction flask under a positive flow of inert gas.
-
Add anhydrous toluene to the flask via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-amino-6-(furan-2-ylmethoxy)-pyridine derivative.
Causality Behind Experimental Choices:
-
Catalyst System: The combination of Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like XPhos is highly effective for the amination of electron-deficient aryl bromides, such as 2-bromopyridines.[8] The ligand facilitates the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is essential for the deprotonation of the amine and the subsequent formation of the palladium-amido complex.[7]
-
Inert Atmosphere: The Pd(0) catalyst is sensitive to oxidation, so carrying out the reaction under an inert atmosphere is critical to prevent catalyst deactivation and ensure high yields.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol outlines the formation of a C-C bond by coupling an aryl or heteroaryl boronic acid with the 2-bromo position of the pyridine ring. This reaction is a cornerstone of modern organic synthesis due to its high functional group tolerance and reliability.[9][10]
Materials:
-
This compound (1.0 equiv)
-
Aryl/heteroaryl boronic acid (1.5 equiv)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water (degassed)
-
Round-bottom flask with condenser
Procedure:
-
To a round-bottom flask, add this compound, the boronic acid, and potassium carbonate.
-
Add a 4:1 mixture of 1,4-dioxane and degassed water.
-
Bubble argon or nitrogen through the solution for 15-20 minutes to degas the mixture.
-
Add Pd(PPh₃)₄ to the reaction mixture under a positive flow of inert gas.
-
Heat the reaction mixture to 90 °C with stirring under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-18 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion and Future Perspectives
This compound represents a strategically valuable and underutilized building block in medicinal chemistry. Its facile derivatization through robust and well-established cross-coupling methodologies, such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, provides a rapid entry into diverse chemical space. The inherent pharmacophoric features of the pyridine and furan rings make this scaffold particularly attractive for the discovery of novel therapeutics, especially in the realm of kinase inhibition. The protocols and workflows detailed in this guide are intended to empower researchers to harness the full potential of this versatile intermediate in their drug discovery endeavors. Future work should focus on the synthesis and biological evaluation of compound libraries derived from this scaffold against a range of therapeutic targets to fully elucidate its potential in generating next-generation medicines.
References
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- 10. pdf.benchchem.com [pdf.benchchem.com]
Synthesis of novel heterocyclic compounds from 2-Bromo-6-(furan-2-ylmethoxy)-pyridine
An Application Guide to the Synthesis of Novel Heterocyclic Compounds from 2-Bromo-6-(furan-2-ylmethoxy)-pyridine
Authored by: A Senior Application Scientist
Abstract
This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of synthetic strategies for elaborating the versatile building block, this compound. This scaffold is of significant interest as it combines three key pharmacophoric elements: an electron-deficient pyridine ring amenable to functionalization, a furan moiety prevalent in bioactive molecules, and a flexible ether linkage. This document details field-proven protocols for palladium-catalyzed cross-coupling reactions and nucleophilic substitutions, offering a strategic roadmap for generating diverse libraries of novel heterocyclic compounds. The causality behind experimental choices, potential challenges, and optimization strategies are discussed to ensure reproducible and efficient synthesis.
Introduction: The Strategic Value of this compound
The pyridine ring is a cornerstone of medicinal chemistry, found in numerous approved pharmaceuticals. Its nitrogen atom acts as a hydrogen bond acceptor and modulates the electronic properties of the ring, making it a privileged scaffold. When substituted with a bromine atom at the 2-position, the ring becomes activated for a variety of transformative cross-coupling reactions. The incorporation of a furan-2-ylmethoxy group at the 6-position not only introduces another medicinally relevant heterocycle but also provides a flexible linker that can orient substituents for optimal target engagement.
This guide focuses on leveraging the C-Br bond of this compound for the construction of novel, more complex heterocyclic systems through robust and scalable synthetic methodologies.
Core Synthetic Strategies and Workflows
The primary point of diversification on the starting material is the C2-bromo position. The following diagram illustrates the main synthetic pathways that will be detailed in this guide.
Caption: Key synthetic pathways from the starting material.
Pathway I: C-C Bond Formation via Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is one of the most powerful and versatile methods for constructing C(sp²)–C(sp²) bonds, making it ideal for synthesizing biaryl and heteroaryl compounds.[1][2] The reaction's tolerance for a wide range of functional groups and the commercial availability of diverse boronic acids make it a first-choice strategy.[3][4]
Causality of Protocol Choices:
-
Catalyst: Palladium complexes are the cornerstone of Suzuki couplings. Pd(PPh₃)₄ is a reliable, albeit air-sensitive, choice. For more challenging couplings, pre-catalyst systems like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand (e.g., SPhos) are often superior, as they promote the rate-limiting oxidative addition step and prevent catalyst inhibition by the pyridine nitrogen.[3][5]
-
Base: A base is required to activate the boronic acid, facilitating the crucial transmetalation step.[2][4] An aqueous solution of a carbonate (Na₂CO₃ or K₂CO₃) or phosphate (K₃PO₄) is standard. The choice of base can significantly impact yield, with stronger bases sometimes being necessary for less reactive boronic acids.
-
Solvent: A mixture of an organic solvent (like 1,4-dioxane or DME) and water is typically used to dissolve both the organic and inorganic reagents.
Protocol 3.1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.2–1.5 equiv.), and the base (e.g., K₂CO₃, 2.0–3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3–5 mol%).
-
Solvent Addition & Degassing: Add the solvent system (e.g., 1,4-dioxane/H₂O, 4:1 v/v). Degas the mixture thoroughly by bubbling argon or nitrogen through the solution for 15–20 minutes.
-
Reaction: Heat the mixture to 80–100 °C under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4–18 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Dioxane/H₂O | 90 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2 mol%) / SPhos (4 mol%) | K₃PO₄ | Dioxane/H₂O | 100 | 80-90 |
| Pyridine-3-boronic acid | Pd(PPh₃)₄ (5 mol%) | Na₂CO₃ | DME/H₂O | 95 | 70-85 |
| Thiophene-2-boronic acid | PdCl₂(dppf) (3 mol%) | Cs₂CO₃ | Dioxane/H₂O | 100 | 75-88 |
Pathway II: C-C Bond Formation via Sonogashira Coupling
The Sonogashira coupling provides a direct route to 2-alkynylpyridines by forming a C(sp²)–C(sp) bond.[6] The resulting alkyne is a highly versatile functional group, serving as a precursor for various heterocycles through cycloaddition or cyclization reactions.[7]
Causality of Protocol Choices:
-
Catalytic System: The classic Sonogashira reaction employs a dual catalytic system: a palladium complex (e.g., PdCl₂(PPh₃)₂) to facilitate the main cross-coupling cycle and a copper(I) salt (e.g., CuI) as a co-catalyst to activate the alkyne.[8]
-
Base: An amine base, typically triethylamine (Et₃N) or diisopropylamine (DIPA), is used. It serves both as a base to deprotonate the terminal alkyne and often as the solvent.[5][6]
-
Reaction Conditions: These reactions are often run at mild temperatures, which helps preserve sensitive functional groups.[9][10] A key challenge is the potential for Glaser coupling (homocoupling of the alkyne), which can be minimized by maintaining strictly anaerobic conditions.[5]
Protocol 4.1: General Procedure for Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (3 mol%), and CuI (5 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Reagent Addition: Add anhydrous, degassed solvent (e.g., THF or DMF), followed by the base (e.g., Et₃N, 2.0-3.0 equiv.). Finally, add the terminal alkyne (1.1–1.2 equiv.) dropwise.
-
Reaction: Stir the reaction at room temperature or heat gently to 40–60 °C. Monitor progress by TLC or LC-MS. Reactions are typically complete within 2–12 hours.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate.
-
Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer, concentrate, and purify by flash column chromatography.
Pathway III: C-N Bond Formation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a premier method for forming C–N bonds, enabling the synthesis of 2-aminopyridine derivatives from 2-bromopyridines.[11] This reaction is crucial for accessing a class of compounds with broad applications in medicinal chemistry.
Causality of Protocol Choices:
-
Catalyst/Ligand System: The choice of ligand is critical to prevent catalyst inhibition by the pyridine substrate and the amine product. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) or chelating bisphosphine ligands (e.g., dppf, DPEPhos) are highly effective.[12]
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) are common choices.
-
Volatility: For volatile amines like methylamine or dimethylamine, the reaction must be conducted in a sealed tube to prevent the amine from escaping, allowing the reaction to proceed at elevated temperatures.[12][13][14][15]
Protocol 5.1: Buchwald-Hartwig Amination with a Non-Volatile Amine
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge an oven-dried vial with Pd₂(dba)₃ (2 mol%), a suitable ligand (e.g., XPhos, 4 mol%), and NaOt-Bu (1.4 equiv.).
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Solvent: Add anhydrous, degassed toluene or 1,4-dioxane.
-
Reaction: Seal the vial and heat to 80–110 °C with vigorous stirring until the starting material is consumed (typically 12–24 hours), as monitored by LC-MS.
-
Work-up: Cool the reaction, dilute with ethyl acetate, and quench with water. Separate the layers and extract the aqueous phase with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography.
Protocol 5.2: Procedure for Volatile Amines
-
Reaction Setup: To a pressure-rated sealed tube, add this compound (1.0 equiv.), Pd(OAc)₂ (5 mol%), 1,3-bis(diphenylphosphino)propane (dppp, 10 mol%), and NaOt-Bu (2.0 equiv.) in toluene.[12]
-
Amine Addition: Cool the tube to -78 °C (dry ice/acetone bath) and add the condensed, liquefied volatile amine (e.g., methylamine, 5.0 equiv.).
-
Reaction: Quickly seal the tube and allow it to warm to room temperature before heating to 80 °C overnight (approx. 14 hours).[12]
-
Work-up and Purification: Follow the procedure outlined in Protocol 5.1.
Advanced Applications: Synthesis of Fused Heterocyclic Systems
The products from the initial cross-coupling reactions are valuable intermediates for constructing more complex, fused heterocyclic systems. For example, a 2-alkynylpyridine synthesized via the Sonogashira coupling can undergo cyclization to form an imidazo[4,5-b]pyridine, a scaffold of significant interest in drug discovery.
Caption: A potential workflow for synthesizing fused heterocycles.
Critical Stability Considerations
When designing synthetic routes using this compound, the stability of both the furan ring and the benzylic ether linkage must be considered.
-
Furan Ring Stability: Furans are electron-rich aromatic systems that can be sensitive to strong acids and oxidizing agents. While generally stable under the neutral or basic conditions of most palladium-catalyzed cross-coupling reactions, care should be taken to avoid harsh acidic work-ups or reaction conditions.[16][17]
-
Benzylic Ether Linkage: The C-O bond of the furfuryl ether is a type of benzylic ether. This linkage is susceptible to cleavage under certain conditions:
-
Hydrogenolysis: Standard deprotection conditions involving H₂ and Pd/C will likely cleave this ether.[18] If other reducible groups are present, alternative reduction methods should be chosen.
-
Strong Lewis or Brønsted Acids: Harsh acidic conditions can promote ether cleavage.[19]
-
Oxidative Cleavage: Certain strong oxidizing agents can cleave benzylic ethers.[20][21][22]
-
For most applications, the conditions outlined in the protocols above are mild enough to preserve the integrity of the entire starting scaffold.
References
- Carbonylative cross-coupling reaction of 2-bromopyridine with phenylboronic acid. (n.d.). Google Scholar.
- Selective Cleavage of Benzyl Ethers. (n.d.). Organic Chemistry Portal.
- Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133.
- Li, J. J., et al. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 72(9), 3606-7.
- A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. (n.d.). The Journal of Organic Chemistry - ACS Figshare.
- A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. (n.d.). American Chemical Society.
- Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides. (n.d.). PMC - NIH.
- Benzyl Ethers. (n.d.). Organic Chemistry Portal.
- Application Notes and Protocols for Sonogashira Coupling of 2-Bromopyrazine. (n.d.). Benchchem.
- Technical Support Center: Cross-Coupling Reactions of 2-Bromo-4-methylpyridine. (n.d.). Benchchem.
- Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Amino-6-bromopyridine. (n.d.). Benchchem.
- Suzuki reactions of 2-bromopyridine with aryl boronic acids a. (n.d.). ResearchGate.
- A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. (n.d.). The Journal of Organic Chemistry - ACS Publications.
- Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt. (n.d.). The Journal of Organic Chemistry - ACS Publications.
- Safety Evaluation of the Copper-Mediated Cross-Coupling of 2-Bromopyridines with Ethyl Bromodifluoroacetate. (n.d.). Organic Process Research & Development - ACS Publications.
- Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt. (n.d.). Request PDF - ResearchGate.
- 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. (n.d.). MDPI.
- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017). ResearchGate.
- Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds. (n.d.). Sci-Hub.
- Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. (n.d.). ePrints Soton - University of Southampton.
- Application Notes and Protocols for Suzuki Coupling of 2-bromo-6-methylisonicotinic Acid. (n.d.). Benchchem.
- Application Notes and Protocols: Suzuki Coupling Reactions with 2-bromo-6-methyl-1H. (n.d.). Benchchem.
- Stability of the Furan Ring During Bromination. (2001). V. I. Bozhanov - SciSpace.
- Self- and Cross-Fusing of Furan-Based Polyurea Gels Dynamically Cross-Linked with Maleimides. (2023). MDPI.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Suzuki reaction. (n.d.). Wikipedia.
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Application Notes and Protocols for the Sonogashira Coupling of 2-Bromo-6-(furan-2-ylmethoxy)-pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Sonogashira Coupling in Heterocyclic Chemistry
The Sonogashira cross-coupling reaction stands as a cornerstone in the synthesis of complex organic molecules, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This powerful transformation, typically catalyzed by a palladium complex and a copper(I) co-catalyst, is celebrated for its operational simplicity, mild reaction conditions, and broad functional group tolerance.[2][3] These attributes make it an indispensable tool in medicinal chemistry and materials science for the construction of conjugated enynes and arylalkynes, which are prevalent motifs in pharmaceuticals, natural products, and advanced organic materials.[4]
The focus of this application note is the Sonogashira coupling of 2-Bromo-6-(furan-2-ylmethoxy)-pyridine, a substrate of significant interest due to the prevalence of both pyridine and furan rings in biologically active compounds. The resulting 2-alkynyl-6-(furan-2-ylmethoxy)-pyridine scaffold serves as a versatile intermediate for the synthesis of novel therapeutic agents and functional materials. This guide provides a comprehensive, field-proven protocol, delving into the causality behind experimental choices to ensure both reproducibility and a deep understanding of the reaction intricacies.
Mechanistic Overview: A Dual Catalytic Cycle
The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1] Understanding this mechanism is paramount for troubleshooting and optimizing the reaction conditions.
-
Palladium Cycle : The cycle commences with the oxidative addition of the aryl halide (this compound) to a palladium(0) species, forming a palladium(II) complex.[1]
-
Copper Cycle : Concurrently, the terminal alkyne reacts with a copper(I) salt, in the presence of a base, to form a copper(I) acetylide intermediate.[1] The base plays a crucial role in deprotonating the alkyne, facilitating the formation of this key intermediate.[5]
-
Transmetalation : The copper(I) acetylide then transfers the acetylenic ligand to the palladium(II) complex in a step known as transmetalation.
-
Reductive Elimination : Finally, the resulting palladium(II) complex undergoes reductive elimination, yielding the desired alkynylated product and regenerating the palladium(0) catalyst, thus completing the cycle.[1]
Caption: The dual catalytic cycle of the Sonogashira coupling reaction.
Experimental Protocol
This protocol is a robust starting point for the Sonogashira coupling of this compound with a generic terminal alkyne. Optimization may be required based on the specific alkyne used.
Materials and Reagents
| Reagent | Grade | Supplier | Notes |
| This compound | ≥97% | Varies | Starting material. |
| Terminal Alkyne (e.g., Phenylacetylene) | ≥98% | Varies | Coupling partner. |
| Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) dichloride) | Catalyst Grade | Varies | Palladium precatalyst. |
| CuI (Copper(I) iodide) | ≥99.5% | Varies | Co-catalyst. |
| Triethylamine (Et₃N) or Diisopropylamine (DIPA) | Anhydrous, ≥99.5% | Varies | Base and can be used as a solvent.[1] |
| Toluene or Tetrahydrofuran (THF) | Anhydrous, ≥99.8% | Varies | Anhydrous solvent is crucial for reaction success. |
| Ethyl acetate (EtOAc) | ACS Grade | Varies | For workup and chromatography. |
| Hexanes | ACS Grade | Varies | For chromatography. |
| Saturated aqueous NH₄Cl | Laboratory prepared | N/A | For workup. |
| Brine | Laboratory prepared | N/A | For workup. |
| Anhydrous Na₂SO₄ or MgSO₄ | ACS Grade | Varies | Drying agent. |
| Celite® | N/A | Varies | For filtration of the catalyst. |
Step-by-Step Procedure
Caption: Experimental workflow for the Sonogashira coupling.
-
Reaction Setup : To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv). The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).[2]
-
Addition of Reagents : Add the anhydrous solvent (e.g., THF or toluene, approximately 0.1-0.5 M concentration relative to the aryl bromide) and the amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv).[6] Stir the mixture until the starting material is fully dissolved.
-
Addition of Catalysts : To the stirred solution, add bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.01-0.05 equiv) and copper(I) iodide (CuI, 0.02-0.10 equiv). The solution may change color upon addition of the catalysts.
-
Addition of Terminal Alkyne : Add the terminal alkyne (1.1-1.5 equiv) dropwise to the reaction mixture.
-
Reaction : Stir the reaction mixture at room temperature. If the reaction is sluggish, gentle heating (e.g., 40-60 °C) may be applied. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup : Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution to quench the reaction and remove the amine base. Separate the organic layer and wash it sequentially with water and brine.
-
Filtration and Drying : Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter the mixture through a pad of Celite® to remove the catalyst residues and drying agent.[7]
-
Concentration and Purification : Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.
-
Characterization : Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| No or Low Conversion | Inactive catalyst, poor quality reagents/solvents. | Ensure all reagents and solvents are anhydrous. Use freshly opened or purified reagents. Consider using a different palladium source (e.g., Pd(PPh₃)₄) or ligand. Increase reaction temperature. |
| Glaser Homocoupling | Presence of oxygen, high copper concentration. | Thoroughly degas all solvents and maintain a strict inert atmosphere. Reduce the amount of copper(I) iodide. A copper-free Sonogashira protocol can also be considered. |
| Starting Material Decomposition | High reaction temperature, prolonged reaction time. | Reduce the reaction temperature and monitor the reaction closely to avoid over-running. |
| Difficult Purification | Close polarity of product and byproducts. | Optimize the eluent system for column chromatography. Consider alternative purification techniques such as recrystallization or preparative TLC. |
Safety Precautions
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.
-
Fume Hood : Conduct the reaction in a well-ventilated fume hood.
-
Reagent Handling : Palladium catalysts and copper iodide are toxic and should be handled with care. Amines such as triethylamine and diisopropylamine are corrosive and have strong odors. Anhydrous solvents are flammable.
-
Inert Atmosphere : Take necessary precautions when working with an inert atmosphere setup.
Conclusion
The Sonogashira coupling provides an efficient and reliable method for the synthesis of 2-alkynyl-6-(furan-2-ylmethoxy)-pyridines. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can successfully employ this protocol to generate a diverse range of valuable compounds for drug discovery and materials science. The provided step-by-step procedure, along with the troubleshooting guide, serves as a comprehensive resource for the successful implementation of this important transformation.
References
- Wikipedia. Sonogashira coupling. [URL: https://en.wikipedia.org/wiki/Sonogashira_coupling]
- BenchChem. Application Notes and Protocol for Sonogashira Coupling of 2-Bromo-6-isopropylpyrazine. [URL: https://www.benchchem.
- BenchChem. The Crucial Role of the Base in Sonogashira Coupling: A Comparative Guide. [URL: https://www.benchchem.
- Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [URL: https://www.scirp.
- ResearchGate. What is the best procedure for Sonogashira coupling?. [URL: https://www.researchgate.net/post/What_is_the_best_procedure_for_Sonogashira_coupling]
- KAUST Repository. Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [URL: https://repository.kaust.edu.sa/handle/10754/622736]
- J&K Scientific LLC. Sonogashira Cross-Coupling. [URL: https://jk-sci.com/sonogashira-cross-coupling]
- Chemistry LibreTexts. Sonogashira Coupling. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Reactions/Organometallic_Reactions/Cross-Coupling_Reactions/Sonogashira_Coupling]
- NROChemistry. Sonogashira Coupling. [URL: https://www.nrochemistry.com/sonogashira-coupling/]
- Razafindrainibe, F., et al. (2019). Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5‐ and 6‐Alkynyl‐3‐fluoro‐2‐pyridinamidoximes Scaffolds. ChemistryOpen, 8(7), 896-900. [URL: https://eprints.soton.ac.uk/432098/]
- KAUST Repository. Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [URL: https://repository.kaust.edu.sa/bitstream/handle/10754/622736/Thesis_Federica_SBT.pdf]
- PMC. Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7896434/]
- MDPI. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [URL: https://www.mdpi.com/1420-3049/25/8/1890]
- Organic Chemistry Portal. Sonogashira Coupling. [URL: https://www.organic-chemistry.org/namedreactions/sonogashira-coupling.shtm]
- ResearchGate. How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?. [URL: https://www.researchgate.
- PMC. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3904791/]
- ResearchGate. Sonogashira cross coupling of 5-bromo-2- (methoxymethyl)- 6-phenyl.... [URL: https://www.researchgate.net/figure/Sonogashira-cross-coupling-of-5-bromo-2-methoxymethyl-6-phenyl-pyridazin-3-2H-one_fig10_340798730]
- SciRP.org. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [URL: https://www.scirp.
- ResearchGate. How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?. [URL: https://www.researchgate.
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- 7. DSpace [repository.kaust.edu.sa]
Application Notes & Protocols: 2-Bromo-6-(furan-2-ylmethoxy)-pyridine as a Versatile Intermediate in Drug Discovery
Senior Application Scientist Note: This document provides an in-depth guide to the strategic use of 2-Bromo-6-(furan-2-ylmethoxy)-pyridine, a key heterocyclic building block in modern medicinal chemistry. We will move beyond simple procedural lists to explore the underlying principles, strategic value, and practical execution of its synthesis and subsequent derivatization, with a focus on its application in the synthesis of high-value therapeutic agents.
Executive Summary
This compound is a bifunctional intermediate of significant interest in drug discovery. Its structure strategically combines three critical elements: a pyridine ring , a common pharmacophore that enhances solubility and provides a key hydrogen bond acceptor[1]; a furan moiety , another privileged scaffold known for a wide spectrum of biological activities[2][3][4]; and a bromine atom at the 2-position, which serves as a versatile synthetic handle for carbon-carbon and carbon-heteroatom bond formation via palladium-catalyzed cross-coupling reactions. This combination makes it an ideal starting point for building complex molecular architectures, exemplified by its role in the synthesis of Sphingosine-1-Phosphate (S1P) receptor modulators like Ponesimod, a treatment for multiple sclerosis.[5]
Physicochemical Properties & Handling
| Property | Value |
| Molecular Formula | C₁₀H₈BrNO₂ |
| Molecular Weight | 254.08 g/mol |
| Appearance | Off-white to pale yellow solid (predicted) |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Dioxane) |
| Storage | Store in a cool, dry place under an inert atmosphere. |
Safety & Handling: Handle with standard laboratory precautions. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated fume hood.
Strategic Value in Medicinal Chemistry
The utility of this intermediate is rooted in the synergistic combination of its constituent parts. The pyridine and furan rings are not merely structural spacers; they are recognized by biological systems and contribute significantly to the pharmacological profile of the final drug candidate.[1][4][6] The bromine atom provides the chemical reactivity needed to explore structure-activity relationships (SAR).
Caption: Core components of the intermediate and their strategic roles.
Synthesis of the Key Intermediate
The most direct and industrially scalable synthesis of this compound is via a Williamson ether synthesis. This reaction involves the nucleophilic substitution of a bromide on the pyridine ring by the alkoxide generated from furan-2-ylmethanol (furfuryl alcohol).
4.1 Reaction Principle The reaction proceeds by deprotonating the hydroxyl group of furfuryl alcohol with a strong base, such as sodium hydride (NaH), to form a sodium alkoxide. This potent nucleophile then attacks the electron-deficient carbon atom of the C-Br bond in 2,6-dibromopyridine, displacing one of the bromide ions. The use of a di-substituted starting material like 2,6-dibromopyridine is crucial for regioselectivity.
4.2 Detailed Protocol: Synthesis of this compound
-
Materials:
-
2,6-Dibromopyridine (1.0 equiv)
-
Furan-2-ylmethanol (1.1 equiv)
-
Sodium Hydride (60% dispersion in mineral oil, 1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a dry, three-necked round-bottom flask under an argon atmosphere, add furan-2-ylmethanol (1.1 equiv) and anhydrous THF.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.2 equiv) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Add a solution of 2,6-dibromopyridine (1.0 equiv) in anhydrous THF to the reaction mixture via a dropping funnel.
-
Heat the reaction mixture to reflux (approx. 66 °C) and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl.
-
Dilute the mixture with water and transfer to a separatory funnel. Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure title compound.
-
Application Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The bromine atom at the 2-position of the pyridine ring is ideally positioned for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, to form C-C bonds.[7][8] This enables the introduction of a vast array of aryl and heteroaryl substituents, which is a cornerstone of modern drug discovery for exploring structure-activity relationships.
5.1 Workflow Diagram: Suzuki-Miyaura Coupling
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
5.2 Detailed Protocol: General Suzuki-Miyaura Coupling
-
Materials:
-
This compound (1.0 equiv)
-
Aryl- or heteroarylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1, Toluene, DMF)
-
-
Procedure:
-
In a dry Schlenk flask, combine this compound (1.0 equiv), the boronic acid (1.2 equiv), and the base (2.0 equiv).
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction's progress. Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and then brine.[8][9]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to obtain the desired biaryl product.
-
5.3 Representative Reaction Conditions
| Boronic Acid Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Expected Yield (%) |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5%) | K₃PO₄ | Dioxane/H₂O | 90 | 85-95[10] |
| 3-Cyanophenylboronic acid | Pd(dppf)Cl₂ (3%) | K₂CO₃ | Toluene/H₂O | 100 | 80-90[8] |
| Pyrimidine-5-boronic acid | Pd₂(dba)₃/SPhos (2%) | K₃PO₄ | Dioxane | 100 | 75-85[11][12] |
Case Study: A Key Building Block for Ponesimod
6.1 Background on Ponesimod Ponesimod is an orally administered, selective sphingosine-1-phosphate receptor 1 (S1P1) modulator.[5] By binding to S1P1 receptors on lymphocytes, it prevents their egress from lymph nodes, thereby reducing the number of circulating lymphocytes that can cause inflammation in the central nervous system. This mechanism makes it an effective treatment for relapsing forms of multiple sclerosis.[5]
6.2 Synthetic Strategy The core structure of Ponesimod contains a substituted biaryl system. This compound serves as a critical precursor for one of these aryl rings. Through a Suzuki-Miyaura coupling reaction, the pyridine core is coupled with a suitably functionalized phenylboronic acid derivative. This step is pivotal as it constructs the carbon-carbon bond that links the two key aromatic systems in the final drug molecule. Subsequent modifications to the other parts of the molecule lead to the final Ponesimod structure.
Caption: High-level synthetic pathway to Ponesimod utilizing the key intermediate.
Troubleshooting & Key Considerations
-
Catalyst Inhibition: The nitrogen atom in the pyridine ring can coordinate to the palladium center, potentially inhibiting the catalyst.[8] If low yields are observed, consider using electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) which can promote the desired catalytic cycle over catalyst deactivation.
-
Base Sensitivity: Some functional groups on the boronic acid partner may be sensitive to strong bases. A careful screening of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is recommended to find the optimal balance between reactivity and functional group tolerance.
-
Degassing is Critical: Palladium(0) catalysts are sensitive to oxygen. Ensure solvents are thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas (argon or nitrogen) to prevent catalyst oxidation and ensure reproducibility.[9]
Conclusion
This compound is more than just a chemical; it is a strategically designed platform for innovation in drug discovery. By providing a stable scaffold that incorporates two biologically relevant heterocycles and a versatile reactive site, it empowers medicinal chemists to efficiently synthesize and evaluate novel, complex molecules with significant therapeutic potential. The protocols and insights provided herein serve as a robust foundation for leveraging this intermediate in the development of next-generation pharmaceuticals.
References
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Pharmaffiliates. (2024). Pharmacological activity of furan derivatives. [Link]
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PubMed. (n.d.). Pharmacological evaluation of some new 2-substituted pyridine derivatives. [Link]
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Der Pharma Chemica. (n.d.). Pharmacological Study of Some Newly Synthesized Furan Derivatives. [Link]
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National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
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Organic Syntheses. (n.d.). Procedure for 5-(Furan-3-yl)pyrimidine. [Link]
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- Google Patents. (n.d.). Synthesis of 2-bromo-6[(2RS)-2-hydroxy-2-(3-hydroxymethylphenyl)-ethyl]-pyridine.
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National Institutes of Health. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. [Link]
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ResearchGate. (2025). Synthesis and Crystal Structure of 6-Bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine. [Link]
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Georgia Southern University. (2023). Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. [Link]
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National Institutes of Health. (n.d.). A Simple, Modular Synthesis of Substituted Pyridines. [Link]
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National Institutes of Health. (n.d.). Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. [Link]
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ResearchGate. (n.d.). A Convenient Synthesis of 2-Arylbenzo[b]furans from Aryl Halides and 2-Halophenols by Catalytic One-Pot Cascade Method. [Link]
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Application Notes and Protocols for Ligand Selection in Cross-Coupling Reactions with 2-Bromopyridine Substrates
Introduction: Navigating the Challenges of 2-Bromopyridine Cross-Coupling
2-Arylpyridines and 2-aminopyridines are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, have become indispensable tools for the synthesis of these valuable compounds. However, 2-bromopyridine presents a unique set of challenges compared to its carbocyclic analogue, bromobenzene. The electron-deficient nature of the pyridine ring and the propensity of the pyridine nitrogen to coordinate to the palladium center can lead to catalyst inhibition and low reaction yields.[1][2] This phenomenon is often referred to as the "2-pyridyl problem."[1][2]
The judicious selection of the ancillary ligand is paramount to overcoming these challenges and achieving efficient and selective cross-coupling. The ligand plays a crucial role in modulating the steric and electronic properties of the palladium catalyst, thereby influencing every step of the catalytic cycle.[3] This application note provides a comprehensive guide to ligand selection for the cross-coupling of 2-bromopyridine substrates, with a focus on providing field-proven insights and detailed experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions.
The Role of the Ligand in the Catalytic Cycle
The generally accepted mechanism for palladium-catalyzed cross-coupling reactions involves a series of fundamental steps: oxidative addition, transmetalation (for Suzuki-Miyaura) or amine coordination and deprotonation (for Buchwald-Hartwig), and reductive elimination.[4][5][6][7] The ligand directly influences the rates of these steps.
-
Oxidative Addition: Electron-rich ligands enhance the electron density on the Pd(0) center, facilitating its insertion into the C-Br bond of 2-bromopyridine.[8]
-
Transmetalation/Amine Coordination: The ligand's steric bulk can create a more open coordination sphere around the palladium, facilitating the approach of the organoboron reagent or the amine.
-
Reductive Elimination: Sterically demanding ligands promote the final bond-forming step, where the desired product is expelled from the palladium complex, regenerating the active Pd(0) catalyst.[3][8]
The interplay of these factors necessitates a careful choice of ligand tailored to the specific cross-coupling reaction and the nature of the coupling partners.
Ligand Selection for Suzuki-Miyaura Cross-Coupling of 2-Bromopyridine
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds. For the coupling of 2-bromopyridine with boronic acids or their derivatives, two main classes of ligands have demonstrated exceptional efficacy: bulky, electron-rich phosphines and N-heterocyclic carbenes (NHCs).
Bulky, Electron-Rich Phosphine Ligands
Ligands developed by the Buchwald group, often referred to as "Buchwald ligands," are characterized by their steric bulk and strong electron-donating properties.[3][8] These features are highly beneficial for the cross-coupling of challenging substrates like 2-bromopyridine.
| Ligand | Key Features | Typical Applications |
| XPhos | Highly effective for a broad range of substrates. | General purpose ligand for Suzuki-Miyaura couplings. |
| SPhos | Often provides excellent results where other ligands fail. | Particularly useful for sterically hindered substrates. |
| RuPhos | Known for its high activity at low catalyst loadings. | Efficient for both electron-rich and electron-poor coupling partners. |
| BrettPhos | Effective for a wide variety of cross-coupling reactions. | A versatile ligand for challenging substrates. |
The steric hindrance of these ligands promotes the formation of monoligated palladium species, which are often the most active catalysts.[3] Furthermore, their electron-rich nature accelerates the rate-limiting oxidative addition step.[8]
N-Heterocyclic Carbene (NHC) Ligands
NHCs have emerged as a powerful class of ligands for cross-coupling reactions.[9][10] They form strong bonds with the metal center and are often more thermally stable than phosphine ligands. Their strong σ-donating ability makes them excellent ligands for activating C-Br bonds.[10] For carbonylative Suzuki-Miyaura couplings of 2-bromopyridine, NHC-palladium complexes have been shown to be highly effective.[9][11]
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromopyridine with Phenylboronic Acid
This protocol provides a general procedure for the Suzuki-Miyaura coupling of 2-bromopyridine with phenylboronic acid using a bulky phosphine ligand.
Materials:
-
2-Bromopyridine (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
XPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous and degassed 1,4-dioxane/water (4:1)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine 2-bromopyridine, phenylboronic acid, potassium phosphate, palladium(II) acetate, and XPhos.
-
Solvent Addition: Add the degassed 1,4-dioxane/water mixture via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Ligand Selection for Buchwald-Hartwig Amination of 2-Bromopyridine
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of C-N bonds.[12][13] Similar to the Suzuki-Miyaura reaction, the choice of ligand is critical for the successful amination of 2-bromopyridine.
Bulky, Electron-Rich Phosphine Ligands
The same class of bulky, electron-rich phosphine ligands that are effective for Suzuki-Miyaura couplings also excel in Buchwald-Hartwig aminations of 2-bromopyridines.[14] The choice of ligand can be tailored to the specific amine coupling partner.
| Ligand | Key Features | Typical Applications |
| RuPhos | Often superior for the coupling of secondary amines.[14] | General purpose for a wide range of amines. |
| BrettPhos | Particularly effective for the coupling of primary amines.[14] | Useful for challenging primary amine couplings. |
| Xantphos | A bidentate ligand that can be effective in specific cases. | Often used with Pd₂(dba)₃ as the palladium source.[15] |
| dppp | A chelating bisphosphine ligand useful for volatile amines.[16] | Effective in sealed-tube reactions with low-boiling point amines.[16][17] |
The selection between these ligands often requires empirical screening to determine the optimal conditions for a specific substrate combination.
Experimental Protocol: Buchwald-Hartwig Amination of 2-Bromopyridine with Morpholine
This protocol provides a general procedure for the Buchwald-Hartwig amination of 2-bromopyridine with a secondary amine, morpholine.
Materials:
-
2-Bromopyridine (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
RuPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous and degassed toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine 2-bromopyridine, sodium tert-butoxide, Pd₂(dba)₃, and RuPhos.
-
Reagent Addition: Add anhydrous, degassed toluene followed by morpholine via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Quench with a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
Visualization of Catalytic Cycles
To better understand the role of the ligand, the following diagrams illustrate the key steps in the Suzuki-Miyaura and Buchwald-Hartwig catalytic cycles.
Caption: Generalized Suzuki-Miyaura catalytic cycle.
Caption: Generalized Buchwald-Hartwig amination catalytic cycle.
Conclusion
The successful cross-coupling of 2-bromopyridine substrates is highly dependent on the rational selection of ligands. Bulky, electron-rich phosphine ligands and N-heterocyclic carbenes have proven to be the most effective classes of ligands for overcoming the inherent challenges associated with this substrate. By understanding the role of the ligand in the catalytic cycle and carefully optimizing the reaction conditions, researchers can efficiently synthesize a wide array of valuable 2-substituted pyridine derivatives. The protocols provided herein serve as a starting point for the development of robust and high-yielding cross-coupling methodologies.
References
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). Available at: [Link]
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Bouyahya, A., et al. (2021). Efficient in situ N-heterocyclic carbene palladium(ii) generated from Pd(OAc)2 catalysts for carbonylative Suzuki coupling reactions of arylboronic acids with 2-bromopyridine under inert conditions leading to unsymmetrical arylpyridine ketones: synthesis, characterization and cytotoxic activities. RSC Advances, 11(32), 19655-19667. Available at: [Link]
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Tale, R. H., et al. (2012). Suzuki reactions of 2-bromopyridine with aryl boronic acids a. Journal of the Brazilian Chemical Society, 23(1), 143-150. Available at: [Link]
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Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles. Angewandte Chemie International Edition, 46(28), 5359-5363. Available at: [Link]
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Cook, X. A., et al. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition, 60(20), 11068-11091. Available at: [Link]
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Cook, X. A., et al. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie, 132(20), 11166-11189. Available at: [Link]
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Lang, F., et al. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of organic chemistry, 72(16), 6205-6207. Available at: [Link]
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Sharma, P., et al. (2023). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development, 27(9), 1548-1571. Available at: [Link]
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The Organic Chemist. (2022, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. Available at: [Link]
-
Hamdi, N., et al. (2021). In situ palladium / N-heterocyclic carbene complexe catalyzed carbonylative cross coupling reactions of arylboronic acids with 2-bromopyridine under CO pressure: efficient synthesis of unsymmetrical arylpyridine ketones and their antimicrobial activities. Journal of Organometallic Chemistry, 949, 121957. Available at: [Link]
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Cook, X. A., et al. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition, 59(20), 11166-11189. Available at: [Link]
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Macharia, J. M., et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Available at: [Link]
-
Ghaffar, T., et al. (2021). The Latest Developments of N-Heterocyclic Carbenes (NHCs) Complexes in Cross-Coupling Reactions. Organic Chemistry Research, 7(1), 1-28. Available at: [Link]
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Wikipedia. Buchwald–Hartwig amination. (2023, November 29). Available at: [Link]
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Singh, A., & Singh, S. (2018). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development, 4(9), 31-36. Available at: [Link]
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Lang, F., et al. (2007). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry, 72(16), 6205-6207. Available at: [Link]
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Wikipedia. Suzuki reaction. (2023, December 22). Available at: [Link]
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Hamdi, N., et al. (2021). Carbonylative cross-coupling reaction of 2-bromopyridine with arylboronic acids. Journal of Organometallic Chemistry, 949, 121957. Available at: [Link]
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Emadi, R., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(28), 19153-19175. Available at: [Link]
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Lee, J. C. H., et al. (2014). A General Solution for the 2-Pyridyl Problem. Angewandte Chemie International Edition, 53(32), 8440-8444. Available at: [Link]
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Li, G. Y., & Marshall, W. J. (2002). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters, 4(10), 1679-1682. Available at: [Link]
-
Lang, F., et al. (2007). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry. ACS Figshare. Available at: [Link]
-
Adhikari, D., et al. (2022). Development of N‐heterocyclic ligands towards cross‐coupling reactions. ChemistrySelect, 7(32), e202202028. Available at: [Link]
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Ikawa, T., & Buchwald, S. L. (2012). A Single Phosphine Ligand Allows for the Palladium-Catalyzed Intermolecular C–O Bond Formation with Secondary and Primary Alcohols. Journal of the American Chemical Society, 134(3), 1599-1602. Available at: [Link]
-
Zhang, N., et al. (2001). Palladium-Catalyzed Selective Cross-Coupling between 2-Bromopyridines and Aryl Bromides. The Journal of Organic Chemistry, 66(4), 1500-1502. Available at: [Link]
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Wang, Z., et al. (2023). Data-driven discovery of active phosphine ligand space for cross-coupling reactions. Chemical Science, 14(10), 2636-2645. Available at: [Link]
-
Zhang, N., et al. (2001). Palladium-catalyzed selective cross-coupling between 2-bromopyridines and aryl bromides. The Journal of organic chemistry, 66(4), 1500-1502. Available at: [Link]
-
Cook, X. A., et al. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition. Available at: [Link]
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Emadi, R., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC advances, 13(28), 19153-19175. Available at: [Link]
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Leyva-Pérez, A., et al. (2013). Indomuscone-Based Sterically Encumbered Phosphines as Ligands for Palladium-Catalyzed Reactions. The Journal of organic chemistry, 78(13), 6757-6763. Available at: [Link]
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OpenChemHub. (2023, January 9). Ligand design for cross-couplings: phosphines. [Video]. YouTube. Available at: [Link]
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Bakherad, M., et al. (2018). Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. The Journal of organic chemistry, 83(22), 13876-13886. Available at: [Link]
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Leyva-Pérez, A., et al. (2013). Indomuscone-Based Sterically Encumbered Phosphines as Ligands for Palladium-Catalyzed Reactions. The Journal of organic chemistry, 78(13), 6757-6763. Available at: [Link]
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Al-Masry, Z. A. A., et al. (2021). The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3. ResearchGate. Available at: [Link]
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Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
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Kashani, S. K., et al. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]
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Fischer, D., et al. (2012). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. The Journal of organic chemistry, 77(4), 1760-1769. Available at: [Link]
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Verkade, J. G., et al. (2006). (t-Bu)2PNP(i-BuNCH2CH2)3N: New Efficient Ligand for Palladium-Catalyzed C−N Couplings of Aryl and Heteroaryl Bromides and Chlorides and for Vinyl Bromides at Room Temperature. The Journal of Organic Chemistry, 71(20), 7788-7795. Available at: [Link]
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Application Notes and Protocols: The Strategic Use of 2-Bromo-6-(furan-2-ylmethoxy)-pyridine in the Synthesis of Novel Kinase Inhibitors
Introduction: The Quest for Specificity in Kinase Inhibition
Protein kinases, as central regulators of cellular signaling, have become one of the most critical target classes in modern drug discovery, particularly in oncology and immunology. The human kinome comprises over 500 members, and aberrant kinase activity is a hallmark of numerous diseases. The development of small molecule kinase inhibitors has revolutionized treatment paradigms, but a persistent challenge remains: achieving selectivity to minimize off-target effects and enhance therapeutic efficacy.
A key strategy in medicinal chemistry is the use of "privileged scaffolds"—molecular frameworks that are known to bind to a specific class of biological targets. The pyridine ring is one such scaffold, frequently found in FDA-approved kinase inhibitors due to its ability to form crucial hydrogen bonds with the kinase hinge region.[1] When combined with other pharmacophoric elements, such as the furan moiety, it can lead to compounds with unique structure-activity relationships (SAR) and improved potency.[2][3][4][5][6][7]
This application note provides a detailed guide for researchers and drug development professionals on the strategic use of 2-Bromo-6-(furan-2-ylmethoxy)-pyridine , a versatile building block for the synthesis of novel kinase inhibitors. We will explore its synthetic utility, provide detailed experimental protocols for its incorporation into potential inhibitor scaffolds, and discuss the rationale behind its design.
The "Privileged Fragment": Why this compound?
The structure of this compound is not arbitrary; each component is designed to serve a specific function in the synthesis and final biological activity of the target kinase inhibitor.
-
2-Bromopyridine Moiety : The bromine atom at the 2-position is a synthetic handle, ideal for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.[1][8][9] This allows for the facile introduction of a wide range of aryl, heteroaryl, or alkyl groups, enabling rapid library synthesis for SAR exploration.
-
Pyridine Core : As a central scaffold, the pyridine nitrogen acts as a hydrogen bond acceptor, a key interaction in the ATP-binding pocket of many kinases.[10]
-
6-(furan-2-ylmethoxy) Group : This ether-linked substituent serves multiple purposes:
-
Modulation of Physicochemical Properties : The furan ring and the flexible methoxy linker can influence solubility, lipophilicity, and metabolic stability. Studies have shown that the introduction of alkoxy groups can lead to improved metabolic stability and oral bioavailability.[2][3]
-
Vectorial Exit : It provides a vector for exiting the ATP binding site towards more solvent-exposed regions, allowing for the potential to engage with unique residues and achieve greater selectivity.
-
Pharmacophoric Interactions : The furan oxygen can act as an additional hydrogen bond acceptor, potentially forming key interactions within the kinase active site.[11]
-
The logical relationship of these components is illustrated in the diagram below.
Caption: Functional components of the this compound scaffold.
Core Synthetic Protocol: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for constructing C-C bonds, making it an ideal choice for elaborating the this compound core.[1][8][9] This protocol outlines a general procedure for coupling this building block with a variety of arylboronic acids.
Experimental Workflow
The workflow for the synthesis and purification of a target kinase inhibitor using a Suzuki-Miyaura coupling is depicted below.
Caption: General workflow for Suzuki-Miyaura cross-coupling.
Detailed Step-by-Step Protocol
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent system (e.g., 1,4-dioxane/water 4:1, or 2-MeTHF)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Reaction Setup : To a dry Schlenk flask, add this compound, the chosen arylboronic acid, the palladium catalyst, and the base.
-
Rationale: Combining the solid reagents first under a dry atmosphere prevents degradation of the catalyst and boronic acid. The choice of base is crucial; carbonates are commonly effective.[12]
-
-
Inert Atmosphere : Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Rationale: Palladium(0) catalysts are sensitive to oxygen, and removing air is critical to prevent catalyst oxidation and ensure a productive catalytic cycle.[13]
-
-
Solvent Addition : Add the degassed solvent system via syringe. The reaction concentration is typically set between 0.1 M and 0.5 M with respect to the starting bromopyridine.
-
Rationale: Degassing the solvent (e.g., by sparging with argon or freeze-pump-thaw cycles) is essential to remove dissolved oxygen. A mixture of an organic solvent and water is often used to facilitate the dissolution of both the organic and inorganic reagents.
-
-
Reaction : Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Rationale: Heating provides the necessary activation energy for the catalytic cycle to proceed at an efficient rate. Monitoring ensures the reaction is stopped once the starting material is consumed, preventing potential side reactions.
-
-
Workup : Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Rationale: The aqueous workup removes the inorganic base and salts. Multiple extractions ensure complete recovery of the desired product from the aqueous phase.
-
-
Drying and Concentration : Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Rationale: Removing residual water from the organic phase is necessary before concentration and purification.
-
-
Purification : Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexanes/ethyl acetate).
-
Rationale: Chromatography separates the desired product from unreacted starting materials, catalyst residues, and any byproducts.
-
-
Characterization : Confirm the structure and purity of the final product using NMR (¹H, ¹³C) and LC-MS.
Data Presentation: Expected Outcomes
The following table provides hypothetical, yet representative, data for the Suzuki-Miyaura coupling of this compound with various arylboronic acids, based on established protocols for similar bromopyridines.[13]
| Entry | Arylboronic Acid (Ar-B(OH)₂) | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%)* |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ | Toluene/EtOH/H₂O | 100 | 16 | 78 |
| 3 | 3-Cyanophenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | 2-MeTHF/H₂O | 85 | 10 | 82 |
| 4 | Pyridin-3-ylboronic acid | CataCXium A (5) | Cs₂CO₃ | 2-MeTHF | 80 | 8 | 91 |
| 5 | Thiophen-2-ylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 14 | 75 |
*Yields are representative and will vary based on specific reaction conditions and the electronic/steric properties of the boronic acid.
Application in Kinase Inhibitor Design: A Hypothetical Case Study
Many kinase inhibitors target the ATP-binding site. A common strategy involves a heterocyclic core that forms hydrogen bonds with the kinase "hinge" region, and substituents that occupy adjacent hydrophobic pockets.
Let's consider the synthesis of a hypothetical inhibitor targeting a generic kinase, using the protocol described above.
Caption: Synthesis and proposed binding mode of a hypothetical kinase inhibitor.
In this example, the newly installed aryl group can be tailored to fit into a specific hydrophobic pocket of the target kinase, while the pyridyl-furan moiety provides the core interactions and solubility properties. This modular approach allows for systematic optimization of the inhibitor's potency and selectivity. For instance, studies on pyridyl-furan series have demonstrated that such scaffolds can be potent inhibitors of kinases like PI4KIIIB, crucial in parasitic life cycles.[4][5][6][7]
Conclusion and Future Outlook
This compound is a highly valuable and versatile building block for the synthesis of novel kinase inhibitors. Its well-defined functionalities allow for predictable and efficient synthetic elaboration using robust methods like the Suzuki-Miyaura cross-coupling reaction. The inherent properties of the pyridyl-furan scaffold offer a promising starting point for developing potent and selective modulators of kinase activity. The protocols and insights provided in this application note serve as a foundational guide for researchers to explore the rich chemical space accessible from this intermediate, paving the way for the discovery of next-generation therapeutics.
References
-
Sugiyama, H., Yoshida, M., Mori, K., et al. (2007). Synthesis and structure activity relationship studies of benzothieno[3,2-b]furan derivatives as a novel class of IKKbeta inhibitors. Chemical & Pharmaceutical Bulletin, 55(4), 613-624. [Link]
-
Yap, Y. H., Tan, Y. L., & Choong, Y. S. (2022). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Omega. [Link]
-
Sugiyama, H., Yoshida, M., Mori, K., et al. (2007). Synthesis and Structure Activity Relationship Studies of Benzothieno[3,2-b]furan Derivatives as a Novel Class of IKKβ Inhibitors. ResearchGate. [Link]
-
Lin, Y. L., Chen, Y. L., Chen, C. H., et al. (2021). Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease. National Institutes of Health. [Link]
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Gilson, P. R., et al. (2023). A pyridyl-furan series developed from Open Global Health Library blocks red blood cell invasion and protein trafficking in Plasmodium falciparum through potential inhibition of the parasite's PI4KIIIb enzyme. ResearchGate. [Link]
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Nakamura, T., et al. (2012). Synthesis and Structure–Activity Relationship Studies of Furan-ring Fused Chalcones as Antiproliferative Agents. Anticancer Research, 32(9), 3709-3716. [Link]
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El-Naggar, A. M., et al. (2022). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega. [Link]
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Gilson, P. R., et al. (2023). A pyridyl-furan series developed from Open Global Health Library blocks red blood cell invasion and protein trafficking in Plasm. bioRxiv. [Link]
-
Gilson, P. R., et al. (2023). A Pyridyl-Furan Series Developed from the Open Global Health Library Block Red Blood Cell Invasion and Protein Trafficking in Plasmodium falciparum through Potential Inhibition of the Parasite's PI4KIIIB Enzyme. ACS Infectious Diseases. [Link]
-
Gilson, P. R., et al. (2023). A Pyridyl-Furan Series Developed from the Open Global Health Library Block Red Blood Cell Invasion and Protein Trafficking in Plasmodium falciparum through Potential Inhibition of the Parasite's PI4KIIIB Enzyme. ACS Publications. [Link]
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Reid, C. B., & Collins, Q. T. (2024). Novel Pyridine Compositions and their use in methods for preventing or treating diseases, disorders and conditions. Patent US-2024390364-A1 - PubChem. [Link]
- (n.d.). Pyrimidine or pyridine compounds, preparation method therefor and pharmaceutical uses thereof.
- (n.d.). Compositions and methods for the production of pyrimidine and pyridine compounds with btk inhibitory activity.
- (n.d.). Pyridine derivatives.
-
Gangjee, A., et al. (2010). Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents. Bioorganic & Medicinal Chemistry, 18(13), 4813-4822. [Link]
- (n.d.). Pyridine derivative.
-
Gildner, M. B., et al. (2019). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. Semantic Scholar. [Link]
-
Wang, Y., et al. (2022). Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. Hindawi. [Link]
-
Hameed, A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. [Link]
-
Viira, B., et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS Medicinal Chemistry Letters, 10(6), 949-954. [Link]
-
(n.d.). Furo[3,2- b ]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. ResearchGate. [Link]
-
Cui, J. J., et al. (2008). Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities. Journal of Medicinal Chemistry, 51(20), 6332-6347. [Link]
-
(n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids a. ResearchGate. [Link]
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Application Notes & Protocols: Strategic Functionalization of the Pyridine Core in 2-Bromo-6-(furan-2-ylmethoxy)-pyridine
Abstract
The 2,6-disubstituted pyridine framework is a privileged scaffold in medicinal chemistry and materials science, offering a unique combination of electronic properties, coordination capabilities, and structural rigidity.[1] This guide provides a comprehensive technical overview and detailed experimental protocols for the chemical modification of 2-Bromo-6-(furan-2-ylmethoxy)-pyridine , a versatile and commercially available building block.[2][3] We delve into the principal strategies for functionalizing the pyridine ring, focusing on robust and widely applicable palladium-catalyzed cross-coupling reactions and classical nucleophilic substitution. By explaining the causality behind methodological choices and providing step-by-step protocols, this document serves as an essential resource for researchers, scientists, and drug development professionals seeking to leverage this scaffold for the synthesis of novel compounds.
Reactivity Profile and Strategic Considerations
The synthetic utility of this compound stems from the distinct reactivity of its components. The pyridine nitrogen atom renders the ring electron-deficient, which facilitates nucleophilic attack, particularly at the C2 and C4 positions.[4] The bromine atom at the C2 position is an excellent leaving group and the primary handle for a multitude of transformations. Conversely, the (furan-2-ylmethoxy) group at the C6 position is electron-donating, subtly modulating the ring's electronics.
The primary reactive site is the C-Br bond at the C2 position. This site is amenable to:
-
Palladium-Catalyzed Cross-Coupling: The most powerful and versatile method for forming new C-C, C-N, and C-O bonds.
-
Nucleophilic Aromatic Substitution (SNAr): Direct displacement of the bromide by potent nucleophiles, often under thermal conditions.[5]
-
Lithium-Halogen Exchange: Formation of a highly reactive 2-pyridyl lithium species for subsequent quenching with various electrophiles.
The diagram below illustrates the key functionalization pathways accessible from this starting material.
Figure 1: Key functionalization strategies for this compound.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysis is the cornerstone of modern synthetic chemistry for its ability to forge carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[6] For 2-bromopyridines, these methods are exceptionally reliable.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for creating biaryl or vinyl-aryl structures by coupling an organohalide with an organoboron species.[7][8] Its advantages include mild reaction conditions, commercial availability of a vast array of boronic acids, and the non-toxic nature of the boron-containing byproducts.
Causality and Mechanistic Insight: The reaction proceeds via a well-established catalytic cycle.[8]
-
Oxidative Addition: A low-valent Pd(0) species inserts into the C-Br bond of the pyridine, forming a Pd(II) complex. This is often the rate-limiting step.
-
Transmetalation: The organic group from the boronic acid (activated by a base to form a boronate complex) is transferred to the palladium center. The choice of base is critical; it must be strong enough to activate the boronic acid but not so strong as to cause unwanted side reactions.[7]
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst. Bulky, electron-rich phosphine ligands on the palladium catalyst accelerate this final step.
Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol 2.1.1: Suzuki-Miyaura Coupling with Phenylboronic Acid
| Reagent | MW ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| This compound | 254.08 | 1.0 | 1.0 | 254 mg |
| Phenylboronic acid | 121.93 | 1.2 | 1.2 | 146 mg |
| Pd(PPh₃)₄ (Tetrakis) | 1155.56 | 0.03 | 0.03 | 35 mg |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 2.0 | 276 mg |
| 1,4-Dioxane | - | - | - | 8 mL |
| Water | - | - | - | 2 mL |
Procedure:
-
To an oven-dried Schlenk flask, add this compound, phenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Add 1,4-dioxane and water via syringe.
-
Degas the resulting suspension by bubbling the inert gas through the solvent for 15-20 minutes.
-
Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst.
-
Seal the flask and heat the reaction mixture to 90 °C with vigorous stirring for 12 hours. Monitor reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired 2-phenyl-6-(furan-2-ylmethoxy)-pyridine.
Sonogashira Coupling: C-C Bond Formation
The Sonogashira reaction provides a direct route to aryl-alkynes by coupling a terminal alkyne with an aryl halide.[9][10] This reaction is fundamental for synthesizing rigid scaffolds found in functional materials and complex drug molecules.
Causality and Mechanistic Insight: The reaction typically employs a dual catalytic system. The palladium catalyst functions similarly to the Suzuki reaction, undergoing oxidative addition and reductive elimination. The copper(I) co-catalyst is crucial for activating the alkyne; it reacts with the terminal alkyne to form a copper(I) acetylide intermediate.[11] This species then undergoes transmetalation with the Pd(II)-halide complex, which is much more efficient than the direct reaction of the alkyne. An amine base (e.g., triethylamine or diisopropylamine) is used both to scavenge the HBr byproduct and to act as the solvent.[9]
Protocol 2.2.1: Sonogashira Coupling with Phenylacetylene
| Reagent | MW ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| This compound | 254.08 | 1.0 | 1.0 | 254 mg |
| Phenylacetylene | 102.14 | 1.2 | 1.2 | 123 mg (134 µL) |
| Pd(PPh₃)₂Cl₂ | 701.90 | 0.02 | 0.02 | 14 mg |
| Copper(I) Iodide (CuI) | 190.45 | 0.04 | 0.04 | 8 mg |
| Triethylamine (Et₃N) | 101.19 | - | - | 5 mL |
| Tetrahydrofuran (THF) | - | - | - | 5 mL |
Procedure:
-
To an oven-dried Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous THF and triethylamine via syringe.
-
Add phenylacetylene dropwise via syringe.
-
Stir the reaction mixture at room temperature for 16 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride (NH₄Cl) solution (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield 2-(phenylethynyl)-6-(furan-2-ylmethoxy)-pyridine.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a transformative reaction that enables the formation of C-N bonds between aryl halides and amines, a coupling that is challenging via classical methods.[12] It has become an indispensable tool in pharmaceutical synthesis.[13][14]
Causality and Mechanistic Insight: The success of this reaction hinges on the use of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BINAP).[15] These ligands promote the challenging reductive elimination step that forms the C-N bond and prevents catalyst decomposition. A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), is required to deprotonate the amine or the intermediate palladium-amine complex, facilitating the catalytic cycle.[12][15]
Protocol 2.3.1: Buchwald-Hartwig Amination with Morpholine
| Reagent | MW ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| This compound | 254.08 | 1.0 | 1.0 | 254 mg |
| Morpholine | 87.12 | 1.3 | 1.3 | 113 mg (113 µL) |
| Pd₂(dba)₃ | 915.72 | 0.01 | 0.02 (Pd) | 9.2 mg |
| XPhos | 476.63 | 0.04 | 0.04 | 19 mg |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 | 1.4 | 135 mg |
| Toluene (anhydrous) | - | - | - | 5 mL |
Procedure:
-
In a glovebox, add NaOtBu to an oven-dried Schlenk tube.
-
Outside the glovebox, add this compound, Pd₂(dba)₃, and XPhos to the tube.
-
Evacuate and backfill the tube with Argon three times.
-
Add anhydrous toluene and morpholine via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C for 18 hours.
-
Cool the reaction to room temperature and quench by adding saturated aqueous NH₄Cl solution (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield the desired aminopyridine product.
Nucleophilic Aromatic Substitution (SNAr)
While palladium catalysis is highly versatile, classical SNAr offers a simpler, catalyst-free alternative for introducing strong nucleophiles. The electron-deficient nature of the pyridine ring activates the C2 position for nucleophilic attack, leading to the displacement of the bromide.[16]
Causality and Mechanistic Insight: The reaction proceeds via a two-step addition-elimination mechanism.[5]
-
Addition: The nucleophile attacks the C2 carbon, breaking the aromaticity and forming a negatively charged intermediate known as a Meisenheimer complex.[16] This intermediate is stabilized by resonance, with the negative charge delocalized onto the electronegative nitrogen atom.
-
Elimination: The aromaticity is restored by the expulsion of the bromide leaving group. This step is typically fast. The initial nucleophilic attack is usually the rate-determining step, and the reaction often requires heat to overcome the energy barrier of disrupting the aromatic system.[5][17]
Protocol 3.1.1: SNAr with Sodium Methoxide
| Reagent | MW ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| This compound | 254.08 | 1.0 | 1.0 | 254 mg |
| Sodium Methoxide (NaOMe) | 54.02 | 1.5 | 1.5 | 81 mg |
| Methanol (anhydrous) | - | - | - | 5 mL |
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add this compound and anhydrous methanol.
-
Add sodium methoxide to the solution.
-
Heat the reaction mixture to reflux (approx. 65 °C) and stir for 24 hours. Monitor the reaction by TLC.
-
Cool the mixture to room temperature and carefully neutralize with 1 M HCl until pH ~7.
-
Remove the methanol under reduced pressure.
-
Partition the residue between ethyl acetate (20 mL) and water (15 mL).
-
Separate the layers, and extract the aqueous phase with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by column chromatography to yield 2-methoxy-6-(furan-2-ylmethoxy)-pyridine.
Summary Data and Comparison
The choice of functionalization strategy depends on the desired final product, functional group compatibility, and available resources. The table below provides a high-level comparison.
| Method | Bond Formed | Key Reagents | Advantages | Limitations |
| Suzuki-Miyaura | C-C | Boronic acid, Pd catalyst, Base | Huge substrate scope, mild conditions, non-toxic | Boronic acids can be unstable; requires inert atm. |
| Sonogashira | C-C (sp) | Terminal alkyne, Pd/Cu catalyst, Amine base | Direct access to alkynes, mild conditions | Requires Cu co-catalyst; sensitive to oxygen |
| Buchwald-Hartwig | C-N | Amine, Pd catalyst, Ligand, Strong base | Broad amine scope, high efficiency | Requires expensive ligands and strong bases |
| SNAr | C-Nu | Strong nucleophile (e.g., RO⁻, R₂NH) | Catalyst-free, simple procedure, low cost | Limited to strong nucleophiles; may require heat |
References
-
Hartwig, J. F. (2011). C–H Activation of Pyridines. Journal of the American Chemical Society. [Link]
-
Daugulis, O., et al. (2015). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. Accounts of Chemical Research. [Link]
-
Maity, P., & Pimparkar, S. (2020). C–H functionalization of pyridines. Organic & Biomolecular Chemistry. [Link]
-
Various Authors. (2024). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. Royal Society of Chemistry. [Link]
-
Bera, M., & Maji, A. (2022). Recent Advances in Direct Pyridine C-H Activation Strategies. Current Catalysis. [Link]
-
Guan, H., et al. (2022). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society. [Link]
-
Xing, Z-G., et al. (2024). Reaction strategies for the meta-selective functionalization of pyridine through dearomatization. Medicinal Chemistry Research. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Bruno, N. C., et al. (2007). A Practical Buchwald-Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Bruno, N. C., et al. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. PubMed. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie. [Link]
-
Lin, I. J., et al. (2012). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules. [Link]
-
Wikipedia. Sonogashira coupling. [Link]
-
Szabó, M., et al. (2021). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Molecules. [Link]
-
Razafindrainibe, F., et al. (2021). Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds. European Journal of Organic Chemistry. [Link]
-
Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis. [Link]
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ResearchGate. (2014). Synthesis and Crystal Structure of 6-Bromo-2-(furan-2-yl)-3- (prop-2-ynyl)-3H-imidazo[4,5-b]pyridine. [Link]
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Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
The Organic Chemistry Tutor. (2019). nucleophilic aromatic substitutions. YouTube. [Link]
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Gandler, J. R., & Jencks, W. P. (1982). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Journal of the American Chemical Society. [Link]
-
The Organic Chemistry Tutor. (2022). Nucleophilic Aromatic Substitution EXPLAINED!. YouTube. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Elterman, M. H. (2022). Amination of 2-Bromo-6-Methylaminopyridine. Digital Commons@Georgia Southern. [Link]
-
PrepChem. Synthesis of 6-Bromo-2-formyl-pyridine. [Link]
-
Smith, K. (2023). Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. Georgia Southern University. [Link]
-
Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
ResearchGate. (2016). Suzuki reactions of 2-bromopyridine with aryl boronic acids. [Link]
-
Dr. Tanmoy Biswas. (2020). (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. YouTube. [Link]
-
LabNovo. This compound. [Link]
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Troubleshooting & Optimization
Technical Support Center: Purification of Crude 2-Bromo-6-(furan-2-ylmethoxy)-pyridine by Column Chromatography
This technical guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of crude 2-Bromo-6-(furan-2-ylmethoxy)-pyridine using column chromatography. It is designed for researchers, scientists, and professionals in drug development who may encounter specific challenges during this purification process.
Compound Profile: this compound
| Property | Value | Source |
| Molecular Formula | C10H8BrNO2 | [1] |
| Molecular Weight | 254.08 g/mol | [1] |
| Predicted Boiling Point | 313.9±32.0 °C | [1] |
| Predicted Density | 1.527 g/cm³ | [1] |
| Structure | A pyridine ring substituted with a bromine atom and a furan-2-ylmethoxy group. | N/A |
Understanding the physicochemical properties of the target molecule is crucial for developing a successful purification strategy. The presence of the pyridine nitrogen and the ether linkage suggests a moderate to high polarity, which will influence its interaction with the stationary and mobile phases during chromatography.
Core Principles of Purification
Column chromatography separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase (the eluent).[2] For this compound, the goal is to select conditions where the target compound has a moderate affinity for the silica gel, allowing it to be separated from less polar and more polar impurities.
Troubleshooting Guide: Q&A Format
This section addresses common problems encountered during the column chromatography of pyridine derivatives.
Issue 1: Poor Separation of the Target Compound from Impurities
Q: My Thin Layer Chromatography (TLC) showed good separation, but the column is giving broad, overlapping fractions. What's going wrong?
A: This is a frequent challenge that can stem from several factors:
-
TLC vs. Column Discrepancy: While TLC is an excellent tool for solvent system selection, the dynamics of a column are different.[3] The larger particle size of silica in flash chromatography compared to TLC plates can lead to increased sample diffusion and peak broadening.[4]
-
Improper Column Packing: Air bubbles or channels in the silica gel bed will lead to an uneven flow of the mobile phase and result in poor separation.[5] Ensure the silica gel is packed as a uniform slurry to avoid these issues.
-
Column Overloading: Loading too much crude material onto the column can saturate the stationary phase, leading to broad bands and co-elution of compounds.[6] A general rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight.[7]
-
Sample Loading Technique: If the sample is dissolved in a solvent that is too strong (too polar), it can cause the compound to spread out in a wide band at the top of the column before the elution begins, compromising the separation.[8]
Solutions:
-
Optimize the Solvent System: Re-evaluate your eluent system. Aim for a solvent mixture that gives your target compound an Rf value between 0.25 and 0.35 on the TLC plate.[9]
-
Dry Loading: If your compound has poor solubility in the initial mobile phase, consider a dry loading technique. Dissolve the crude product in a volatile solvent, adsorb it onto a small amount of silica gel, and then carefully load the dried powder onto the top of the column.[10]
-
Gradient Elution: A gradual increase in the polarity of the mobile phase (gradient elution) can often improve the separation of compounds with similar polarities.[11]
Issue 2: The Compound is Stuck on the Column or Elutes Too Quickly
Q: I can't seem to get my compound to move off the baseline, or it comes out with the solvent front. How do I fix this?
A: This indicates a significant mismatch between the polarity of your compound and the eluent system.
-
Compound Stuck (Low Rf): If the compound isn't moving, the eluent is not polar enough to displace it from the silica gel. The basic nitrogen on the pyridine ring can interact strongly with the acidic silanol groups on the silica surface, causing strong retention.[6]
-
Compound Elutes Too Quickly (High Rf): If the compound comes out immediately, the eluent is too polar, and there is minimal interaction with the stationary phase.
Solutions:
-
Adjusting Polarity:
-
Stuck Compound: Gradually increase the polarity of your eluent. For example, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate.[12] For very polar compounds, a more polar solvent system like dichloromethane/methanol might be necessary.[13]
-
Fast Elution: Decrease the polarity of your eluent by increasing the proportion of the non-polar solvent.
-
-
Mobile Phase Additives: For basic compounds like pyridines that exhibit strong interactions with silica, adding a small amount of a competing base, such as triethylamine (TEA) (e.g., 0.1-1%), to the mobile phase can help to improve peak shape and elution.[6] The TEA will preferentially bind to the acidic sites on the silica, reducing the tailing of your target compound.
Issue 3: Peak Tailing
Q: My purified fractions show a single spot on TLC, but the peak on analytical instruments (like HPLC or GC) shows significant tailing. Why is this happening?
A: Peak tailing is a common issue with basic compounds like pyridine derivatives.[6]
-
Cause: The primary reason is the strong interaction between the basic nitrogen of the pyridine ring and the acidic residual silanol groups on the silica gel surface.[6] This leads to a non-ideal chromatographic behavior where a portion of the analyte is more strongly retained, causing the peak to tail.
Solutions:
-
Use of Additives: As mentioned previously, adding a small amount of triethylamine to the eluent during column chromatography can mitigate this issue.
-
Alternative Stationary Phases: If peak tailing remains a significant problem, consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative to silica for the purification of basic compounds. For highly polar compounds, reversed-phase chromatography (using a C18 stationary phase) or Hydrophilic Interaction Liquid Chromatography (HILIC) might be more suitable.[14][15]
Experimental Workflow & Protocols
TLC Method Development
The initial step in developing a column chromatography purification is to find a suitable solvent system using TLC.[7]
Protocol:
-
Dissolve a small amount of the crude this compound in a volatile solvent like dichloromethane.
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate in various solvent systems of differing polarities (e.g., different ratios of hexane:ethyl acetate).
-
Visualize the separated spots under UV light.
-
The ideal solvent system will give the target compound an Rf value of approximately 0.25-0.35, with good separation from impurities.[9]
Flash Column Chromatography Protocol
This protocol outlines a general procedure for the purification of the title compound.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Appropriately sized chromatography column
-
Eluent (determined from TLC analysis)
-
Sand
-
Collection tubes
Procedure:
-
Column Preparation:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approx. 1 cm).[5]
-
Prepare a slurry of silica gel in the initial, low-polarity eluent.
-
Carefully pour the slurry into the column, avoiding air bubbles. Gently tap the column to ensure even packing.[5]
-
Add another thin layer of sand on top of the silica gel.
-
Drain the excess eluent until the solvent level is just at the top of the sand layer.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Carefully apply the sample to the top of the silica gel bed.
-
-
Elution:
-
Begin eluting with the solvent system determined by TLC.
-
If using a gradient, gradually increase the polarity of the eluent.
-
Collect fractions in separate tubes.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Visualizing the Workflow
Caption: Workflow for Column Chromatography Purification.
Frequently Asked Questions (FAQs)
Q1: How do I choose the right column size and amount of silica gel? A1: The amount of silica gel depends on the amount of crude material and the difficulty of the separation. A common starting point is a 40:1 to 100:1 weight ratio of silica to crude product.[7] For more difficult separations, a higher ratio may be needed. The column diameter should be chosen to provide a reasonable height of the silica bed (typically 15-20 cm).
Q2: Can I reuse my chromatography column? A2: It is generally not recommended to reuse silica gel columns for different compounds, as cross-contamination can be a significant issue. For routine purifications of the same compound where the impurities are well-understood, it may be possible, but it is not standard practice in a research setting.
Q3: My compound is not UV active. How can I monitor the fractions? A3: If your compound does not absorb UV light, you can use a variety of staining techniques on your TLC plates to visualize the spots. Common stains include potassium permanganate, p-anisaldehyde, or iodine vapor.[11]
Q4: What are the safety precautions I should take during column chromatography? A4: Always work in a well-ventilated fume hood, as the solvents used are often volatile and flammable. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Be aware of the specific hazards of the solvents and compounds you are working with by consulting their Safety Data Sheets (SDS).
Q5: How can I scale up my purification from a small-scale experiment? A5: Scaling up flash chromatography requires maintaining the key parameters of the small-scale separation. This includes the ratio of sample to silica, the linear velocity of the solvent, and the gradient profile in terms of column volumes (CV).[10] If you double the amount of crude material, you should also double the amount of silica and adjust the flow rate to maintain the same linear velocity. The gradient length in column volumes should remain the same.[10]
References
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]
-
ResearchGate. (2019, May 23). How to choose the best solution for column chromatography?. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
-
Teledyne ISCO. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds. Retrieved from [Link]
-
Biotage. (2023, January 20). How to Scale-Up Normal-Phase Purification. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
YouTube. (2023, March 10). Performing Column Chromatography. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Small Scale Flash Column. Retrieved from [Link]
-
Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]
-
Phenomenex. (2025, August 26). GC Column Troubleshooting Guide. Retrieved from [Link]
-
Chromatography Forum. (2015, July 20). Method for pyridine amine derivative. Retrieved from [Link]
-
AZoM. (2023, October 11). How to Reproduce TLC Separations Within Flash Column Chromatography?. Retrieved from [Link]
-
YouTube. (2025, January 16). How To Choose Solvent System For Column Chromatography?. Retrieved from [Link]
-
Sorbent Technologies, Inc. (2025, August 11). Flash Chromatography Basics. Retrieved from [Link]
-
HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Synthesis and Crystal Structure of 6-Bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). Chromatography Columns. Retrieved from [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-6-fluoropyridine. Retrieved from [Link]
-
Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]
Sources
- 1. This compound, 98+% C10H8BrNO2, MW: 254.08 | 1065484-89-0 [chemicalbook.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. azom.com [azom.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. halocolumns.com [halocolumns.com]
- 9. youtube.com [youtube.com]
- 10. biotage.com [biotage.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. sorbtech.com [sorbtech.com]
- 13. Chromatography [chem.rochester.edu]
- 14. labex.hu [labex.hu]
- 15. biotage.com [biotage.com]
Technical Support Center: Byproduct Identification in 2-Bromo-6-(furan-2-ylmethoxy)-pyridine Synthesis
Welcome to the technical support center for the synthesis and purification of 2-Bromo-6-(furan-2-ylmethoxy)-pyridine. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this important heterocyclic building block. Here, we will address common challenges and frequently encountered byproducts in its synthesis, providing in-depth troubleshooting advice and detailed analytical protocols.
Introduction: The Synthetic Challenge
The synthesis of this compound, typically achieved via a Williamson ether synthesis, involves the reaction of the sodium or potassium salt of 2-bromo-6-hydroxypyridine with 2-(bromomethyl)furan or a related furfuryl halide. While seemingly straightforward, this reaction is nuanced, with several potential side reactions that can lead to a range of impurities. Understanding and controlling these pathways is critical for achieving high yield and purity.
Troubleshooting Guide: Isolating the Issue
This section addresses specific experimental problems in a question-and-answer format, providing insights into the underlying chemistry and actionable solutions.
Question 1: My reaction yield is consistently low, and I observe significant amounts of unreacted 2-bromo-6-hydroxypyridine. What are the likely causes and how can I improve the conversion?
Answer:
Low conversion in a Williamson ether synthesis often points to incomplete deprotonation of the starting alcohol or instability of the reagents. Let's break down the potential causes:
-
Insufficient or Inactive Base: The pKa of the hydroxyl group on the pyridine ring is significantly lower than that of a simple alcohol, but complete deprotonation is still essential for the reaction to proceed.
-
Causality: Sodium hydride (NaH) is a common choice for this deprotonation. However, NaH can be deactivated by moisture in the solvent or atmosphere. If the NaH is old or has been improperly handled, it may have a layer of inactive sodium hydroxide on its surface.
-
Solution:
-
Use freshly opened, high-purity NaH (60% dispersion in mineral oil is standard).
-
Ensure your reaction solvent (e.g., THF, DMF) is anhydrous.
-
Consider using a stronger base, such as potassium tert-butoxide, which has better solubility in organic solvents.
-
-
-
Reaction Temperature and Time: While heating can increase the reaction rate, excessive temperatures can lead to reagent degradation.
-
Causality: The furan moiety, in particular, can be sensitive to prolonged heating under strongly basic conditions.[1][2][3]
-
Solution:
-
Perform the deprotonation step at 0 °C to room temperature.
-
After the addition of the furfuryl halide, gently heat the reaction to 40-50 °C.
-
Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid unnecessary heating.
-
-
Question 2: I've isolated my product, but NMR analysis shows a significant isomeric byproduct with a similar mass. What is this impurity and how can I prevent its formation?
Answer:
The most probable isomeric byproduct is the N-alkylated product, 2-Bromo-1-(furan-2-ylmethyl)pyridin-6(1H)-one. This arises from the ambident nucleophilic nature of the pyridonate anion.
-
Causality: 2-Hydroxypyridines exist in tautomeric equilibrium with their corresponding 2-pyridone form. Deprotonation results in a pyridonate anion with nucleophilic character on both the oxygen and nitrogen atoms.[4][5][6] The ratio of N- to O-alkylation is highly dependent on the reaction conditions.[4][6]
-
Controlling Regioselectivity:
-
Solvent Choice: Polar aprotic solvents like DMF or DMSO tend to favor O-alkylation. In contrast, non-polar solvents may favor N-alkylation.[6]
-
Counter-ion: The nature of the cation associated with the pyridonate can influence the site of alkylation. Larger, "softer" cations like cesium (using Cs₂CO₃ as the base) often favor O-alkylation.
-
Temperature: Higher reaction temperatures can sometimes favor the thermodynamically more stable N-alkylated product.
-
-
Recommended Protocol for Selective O-Alkylation:
-
Suspend 2-bromo-6-hydroxypyridine and 1.5 equivalents of cesium carbonate in anhydrous DMF.
-
Add 1.1 equivalents of 2-(bromomethyl)furan dropwise at room temperature.
-
Stir the reaction at 40-50 °C and monitor by TLC until the starting material is consumed.
-
The relationship between the reactants and the potential N/O-alkylation products is illustrated below:
Question 3: My reaction mixture turns dark brown or black upon heating, and I isolate a complex mixture of byproducts. What is causing this decomposition?
Answer:
A dark coloration and the formation of complex mixtures often indicate decomposition of one of the furan-containing species or side reactions involving the solvent.
-
Furan Ring Instability: The furan ring is susceptible to degradation under strongly acidic or basic conditions, especially at elevated temperatures.[1][2][3]
-
Causality: The presence of a strong base like NaH can promote ring-opening or polymerization of the furan moiety, leading to the formation of colored, often intractable, byproducts.
-
Solution:
-
Avoid excessive heating. Maintain the reaction temperature below 60 °C.
-
Use a milder base if possible, such as K₂CO₃, although this may require longer reaction times.
-
Ensure a strictly inert atmosphere (argon or nitrogen) to prevent oxidative degradation.
-
-
-
Solvent Reactivity with Sodium Hydride:
-
Causality: Sodium hydride can react with common solvents like DMF and acetonitrile, especially at elevated temperatures.[7] This can lead to the formation of various byproducts and consume the base, reducing the yield of the desired reaction.
-
Solution:
-
If using NaH, THF is a more inert solvent choice than DMF for the deprotonation step.
-
If DMF is necessary for solubility, add the NaH portion-wise at a lower temperature and do not heat excessively.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the key starting materials for this synthesis?
A1: The primary starting materials are a 2-bromo-6-substituted pyridine and a furfuryl electrophile. Common choices include:
-
Pyridine component: 2,6-Dibromopyridine, which is then selectively reacted, or 2-bromo-6-hydroxypyridine.
-
Furan component: 2-(Bromomethyl)furan or 2-(chloromethyl)furan. 2-Furfuryl alcohol can also be used in a Mitsunobu reaction, which can sometimes offer better control over O-alkylation.[4][8]
Q2: What analytical techniques are best for identifying the byproducts?
A2: A combination of techniques is recommended for unambiguous identification:
-
LC-MS: Ideal for separating the components of the reaction mixture and obtaining their molecular weights. This can quickly differentiate between the desired product, the N-alkylated isomer (same mass), and other byproducts like di-substituted pyridines.
-
NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information. The chemical shifts of the pyridine and furan protons will be distinct for the O- and N-alkylated isomers. 2D NMR techniques like HMBC and NOESY can be invaluable for confirming the connectivity.[5]
-
GC-MS: Suitable for analyzing volatile components and impurities in the starting materials.
Q3: How can I best purify the final product?
A3: The purification strategy depends on the nature of the impurities:
-
Flash Column Chromatography: This is the most common and effective method for separating the desired O-alkylated product from the N-alkylated isomer and other byproducts, as they typically have different polarities.[9]
-
Recrystallization: If the product is a solid and a suitable solvent system can be identified, recrystallization is an excellent method for removing minor impurities.[9]
Summary of Potential Byproducts and Their Identification
| Byproduct | Probable Cause | Identification Method | Prevention Strategy |
| 2-Bromo-1-(furan-2-ylmethyl)pyridin-6(1H)-one | N-alkylation of the ambident pyridonate anion. | LC-MS (same mass as product), ¹H NMR (different chemical shifts). | Use polar aprotic solvent (DMF), Cs₂CO₃ as base, moderate temperature. |
| 2,6-bis(furan-2-ylmethoxy)pyridine | Reaction of the product with another equivalent of the furfuryl alkoxide (if starting from 2,6-dibromopyridine). | LC-MS (higher mass), ¹H NMR (loss of bromine, symmetric pattern). | Use a 1:1 stoichiometry of 2,6-dibromopyridine to the alkoxide. |
| Furan-derived polymers/degradation products | Instability of the furan ring under strong base/high temperature.[1][2][3] | Insoluble, colored material; complex mixture in analytical data. | Avoid excessive temperatures (<60 °C), use milder base, ensure inert atmosphere. |
| Solvent-derived byproducts | Reaction of NaH with solvents like DMF or acetonitrile.[7] | Unexpected peaks in GC-MS or LC-MS. | Use THF as the solvent with NaH; avoid high temperatures with DMF. |
Experimental Workflow for Byproduct Analysis
By carefully considering the reaction mechanism and potential side reactions, and by employing the appropriate analytical techniques, researchers can effectively troubleshoot the synthesis of this compound to achieve optimal yields and purity.
References
-
A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. ResearchGate. Available at: [Link]
-
N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. ResearchGate. Available at: [Link]
-
N- vs. O-alkylation on 4,6-Dimethyl-2-oxo/Thio-nicotinonitrile. Korea Science. Available at: [Link]
-
Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent. ACS Publications. Available at: [Link]
-
Williamson ether synthesis. Wikipedia. Available at: [Link]
-
The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. Ananikov Laboratory. Available at: [Link]
-
The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. ChemSusChem. Available at: [Link]
-
The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. ResearchGate. Available at: [Link]
-
N- vs. O-alkylation in the mitsunobu reaction of 2-pyridone. Semantic Scholar. Available at: [Link]
Sources
- 1. The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions - Ananikov Lab [ananikovlab.ru]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. N- vs. O-alkylation on 4,6-Dimethyl-2-oxo/Thio-nicotinonitrile -Journal of the Korean Chemical Society | Korea Science [koreascience.kr]
- 7. Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stability and Handling of 2-Bromo-6-(furan-2-ylmethoxy)-pyridine Under Acidic Conditions
Introduction
2-Bromo-6-(furan-2-ylmethoxy)-pyridine is a valuable heterocyclic building block in medicinal chemistry and materials science, combining the functionalities of a reactive bromopyridine with the versatile furan moiety. However, researchers frequently encounter challenges with its stability, particularly when reaction sequences require acidic conditions. The furan ring is notoriously sensitive to acid, leading to complex reaction mixtures, low yields, and purification difficulties.
This technical guide provides in-depth, field-proven insights into the stability of this molecule. It is structured as a series of frequently asked questions for foundational knowledge and a detailed troubleshooting guide for addressing specific experimental challenges. Our goal is to empower researchers to anticipate potential issues, diagnose problems accurately, and implement effective strategies to preserve the integrity of the furan moiety during their synthetic campaigns.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental chemical principles governing the stability of the target molecule.
Q1: What are the primary degradation pathways for the furan moiety in this molecule under acidic conditions?
A1: The furan ring's pseudoaromatic character makes it highly susceptible to acid-catalyzed degradation, which proceeds via two primary, often competing, pathways:
-
Ring-Opening Hydrolysis: This pathway is initiated by the protonation of the furan ring, typically at the α-carbon adjacent to the oxygen, which is the rate-limiting step.[1][2] A subsequent nucleophilic attack by a solvent molecule, most commonly water, leads to the formation of unstable furanol intermediates.[2] These intermediates rapidly undergo further rearrangement to yield 1,4-dicarbonyl compounds.[1][3] This process irreversibly destroys the furan ring.
-
Polymerization: Acidic conditions can generate reactive electrophilic intermediates from the furan ring.[4] These intermediates can attack other furan molecules in an electrophilic substitution reaction, leading to oligomerization and polymerization.[4][5] This process is often visually apparent by the formation of dark brown or black insoluble materials, commonly referred to as "humins".[3][6] The presence of water can exacerbate polymerization.[7][8]
Caption: Primary degradation pathways for the furan ring in acid.
Q2: How does the furfuryl ether linkage in this molecule behave under acidic conditions?
A2: The C-O bond of the furfuryl ether is significantly more labile than a corresponding benzyl ether under acidic conditions.[9] The cleavage mechanism involves protonation of the ether oxygen, followed by dissociation to form a resonance-stabilized furfuryl carbocation and 2-bromo-6-hydroxypyridine. While resonance-stabilized, this carbocation is extremely reactive and is a key intermediate in the polymerization pathway. In contrast, benzyl ethers typically require stronger acids and higher temperatures for cleavage.[9][10][11] Therefore, any reaction condition that cleaves a benzyl ether will almost certainly degrade the furfuryl ether moiety.
Q3: What is the role of the 2-bromopyridine core in the molecule's stability?
A3: The pyridine nitrogen is basic (the pKa of the conjugate acid of 2-bromopyridine is approximately 0.71) and will be readily protonated by most acids used in synthesis.[12] Upon protonation, the pyridinium ring becomes strongly electron-withdrawing. This effect might offer a minor, localized stabilizing influence on the ether linkage but is generally insufficient to counteract the inherent high reactivity of the furan ring itself. The 2-bromo substituent is generally stable to a wide range of acidic conditions and is not a primary point of instability.
Q4: What experimental factors have the greatest impact on the stability of this compound?
A4: The stability is a multifactorial issue. The most critical parameters to control are:
-
Acid Strength & Concentration: Strong Brønsted acids (e.g., HCl, H2SO4, TFA) are far more destructive than weaker acids (e.g., acetic acid, p-TsOH).[1] Use the mildest acid possible at the lowest effective concentration.
-
Temperature: Degradation rates increase significantly with temperature.[13] Whenever possible, conduct acidic reactions at or below room temperature.
-
Water Content: Water is a key reactant in the ring-opening pathway and can promote polymerization.[1][8] Using anhydrous solvents and reagents is critical for maximizing stability.
-
Solvent Choice: Polar aprotic solvents like DMF or DMSO can help stabilize furan rings compared to aqueous or protic solvents.[14][15] Alcohols (e.g., methanol, ethanol) can sometimes suppress polymerization by trapping reactive intermediates as acetals.[5][7]
Section 2: Troubleshooting Guide
This guide provides a systematic approach to diagnosing and solving common experimental problems.
Problem 1: During my reaction, the mixture turned dark brown/black, and a solid precipitate formed. My starting material is gone, but I cannot isolate the desired product.
-
Likely Cause: Catastrophic polymerization of the furan moiety.[5][6] This is the most common failure mode under harsh acidic conditions.
-
Diagnostic Steps:
-
Visual Inspection: The formation of a dark, insoluble material is the hallmark of furan polymerization.
-
Solubility Check: The precipitate will likely be insoluble in common organic solvents.
-
¹H NMR of Crude Mixture: If any material remains in solution, the characteristic sharp signals for the furan ring (typically δ 6.4-7.5) and the furfuryl CH₂ (around δ 5.4) will be absent or severely diminished, replaced by broad, undefined humps.
-
-
Solutions & Optimization Workflow:
-
Reduce Acidity: Immediately switch to a milder acid. If using HCl, consider acetic acid. If using p-TsOH, try pyridinium p-toluenesulfonate (PPTS).
-
Lower Temperature: Perform the reaction at 0 °C or even -20 °C. Add the acid slowly and portion-wise to control any exotherms.
-
Change Solvent: Switch from protic solvents (like water or alcohols) to anhydrous polar aprotic solvents (e.g., DMF, DMAc, or CH₂Cl₂).[14][15]
-
Increase Dilution: Run the reaction at a lower concentration (e.g., <0.1 M) to disfavor intermolecular polymerization reactions.
-
Caption: Step-by-step workflow to mitigate furan polymerization.
Problem 2: My reaction remains in solution but turns yellow-orange. TLC/HPLC analysis shows multiple new, more polar products, and the yield of my desired compound is low.
-
Likely Cause: Furan ring-opening is the dominant degradation pathway.[1][2] This occurs when polymerization is suppressed, but conditions are still harsh enough to hydrolyze the furan ring, especially in the presence of nucleophiles like water.
-
Diagnostic Steps:
-
LC-MS Analysis: Attempt to get mass data on the major new peaks. Look for masses corresponding to the addition of water or other nucleophiles.
-
¹H NMR of Crude Mixture: Look for the appearance of new aldehyde protons (δ 9-10 ppm) or other signals in the aliphatic region, coupled with the disappearance of the furan signals.
-
-
Solutions & Optimization:
-
Ensure Anhydrous Conditions: This is the most critical step. Dry solvents over molecular sieves. Use freshly opened reagents. Run the reaction under an inert atmosphere (N₂ or Ar).
-
Buffer the Reaction: If the desired reaction produces acid as a byproduct, consider adding a non-nucleophilic base like a proton sponge to maintain a low overall acidity.
-
Protect the Furan: If the chemistry allows, consider a Diels-Alder reaction to temporarily protect the furan diene system. This is an advanced strategy but can be highly effective.
-
Table 1: Recommended Starting Conditions for Acidic Reactions
| Parameter | Aggressive Conditions (High Risk) | Moderate Conditions (Use with Caution) | Furan-Sparing Conditions (Recommended Start) |
| Acid | HCl, H₂SO₄, TFA (≥1 eq) | p-TsOH, CSA (0.1-1 eq) | Acetic Acid, PPTS, Sc(OTf)₃ (catalytic) |
| Temperature | > 50 °C | 20 - 40 °C | -10 °C to 10 °C |
| Solvent | H₂O, MeOH, EtOH | THF, Dioxane | Anhydrous DCM, Toluene, DMF |
| Concentration | > 0.5 M | 0.2 - 0.5 M | < 0.1 M |
Section 3: Key Experimental Protocols
Protocol 1: General Procedure for a Furan-Sparing Acidic Reaction
This protocol provides a robust starting point for reactions requiring acid while minimizing degradation.
-
Preparation: To a flame-dried flask under a positive pressure of Argon, add the this compound (1.0 eq) and any other solid reagents.
-
Solvent Addition: Add the chosen anhydrous solvent (e.g., CH₂Cl₂) via cannula or syringe.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Acid Addition: Dissolve the acidic catalyst (e.g., p-TsOH, 0.1 eq) in a small amount of the anhydrous reaction solvent. Add this solution dropwise to the stirring reaction mixture over 10-15 minutes.
-
Monitoring: Monitor the reaction closely by TLC or rapid HPLC analysis. Do not let the reaction run longer than necessary.
-
Quenching: Once the reaction is complete, quench it by pouring it into a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃). Do not use strong bases like NaOH, which can degrade other functional groups.
-
Work-up: Extract the product with an organic solvent (e.g., Ethyl Acetate), wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo at low temperature (<40 °C).
Protocol 2: Monitoring Degradation by ¹H NMR Spectroscopy
When setting up test reactions, ¹H NMR is a powerful diagnostic tool.
-
Stable Starting Material:
-
Furan H5: ~ δ 7.4 ppm (dd)
-
Furan H4: ~ δ 6.4 ppm (dd)
-
Furan H3: ~ δ 6.3 ppm (d)
-
Furfuryl -CH₂-O-: ~ δ 5.4 ppm (s)
-
-
Signs of Degradation:
-
Significant broadening or complete disappearance of the sharp furan and furfuryl signals.
-
Appearance of new signals in the aldehyde region (δ 9-10 ppm) indicates ring-opening.
-
Appearance of broad, unresolved signals suggests oligomer formation.
-
References
-
Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran. RSC Advances. [5][7]
-
Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline. [4]
-
Technical Support Center: Furan Ring Stability and Degradation. BenchChem. [1]
-
Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Energy & Fuels. [2]
-
Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran. SciSpace. [7]
-
The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. ChemSusChem. [14][15]
-
Analytical methods, risk assessment, and mitigation strategies for furan in processed foods. PubMed Central. [16]
-
The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. National Library of Medicine. [15]
-
General scheme of the study of furan stability. ResearchGate. [13]
-
Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. MDPI. [8]
-
Protection Strategies for the Conversion of Biobased Furanics to Chemical Building Blocks. ACS Publications.
-
Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. MDPI. [17]
-
Microbial degradation of furanic compounds: biochemistry, genetics, and impact. PubMed.
-
Formation of insoluble polymer and benzofuran during the acid-treatment of furan. ResearchGate. [3]
-
Understanding the Polymerization of Polyfurfuryl Alcohol: Ring Opening and Diels-Alder Reactions. PubMed Central. [6]
-
Microbial degradation of furanic compounds: biochemistry, genetics, and impact. PubMed Central.
-
2-Bromopyridine. Wikipedia. [12]
-
Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food. ResearchGate.
-
cross-validation of analytical methods for furan detection. BenchChem.
-
ANALYSIS of fuRANIC CoMpouNds IN TRANsfoRMER oIL bY AGILENT 1290 INfINITY bINARY uHpLC. Agilent. [18]
-
Determination of Furan in Foods. FDA.
-
Benzyl Ethers - Protecting Groups. Organic Chemistry Portal. [9]
-
Solid acid-catalyzed conversion of furfuryl alcohol to alkyl tetrahydrofurfuryl ether. ResearchGate.
-
2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. PubMed Central. [19]
-
Protecting Groups. University of Illinois.
-
Acidic cleavage of ethers (SN2). Master Organic Chemistry. [10]
-
On the reactivity of the bromine atoms in brominated pyridines: The preparation of brominated 2‐ and 4‐aminopyridines. ResearchGate. [20]
-
Literature review of alkyl and benzyl ester and ether cleavage using Lewis acids. ResearchGate.
-
Cas 109-04-6,2-Bromopyridine. LookChem.
-
Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone. ACS Publications. [21]
-
Protecting Groups. Organic Synthesis.
-
Preventing cleavage of benzyl ether during subsequent reactions. BenchChem. [11]
-
Functional Group Dependence of the Acid Catalyzed Ring Opening of Biomass Derived Furan Rings. The Royal Society of Chemistry. [22]
-
Protective Groups. Organic Chemistry Portal.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 5. scispace.com [scispace.com]
- 6. Understanding the Polymerization of Polyfurfuryl Alcohol: Ring Opening and Diels-Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 9. Benzyl Ethers [organic-chemistry.org]
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- 19. 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
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- 22. rsc.org [rsc.org]
Technical Support Center: Troubleshooting Low Yields in the Synthesis of 2-Bromo-6-(furan-2-ylmethoxy)-pyridine Derivatives
Welcome to the technical support center for the synthesis of 2-Bromo-6-(furan-2-ylmethoxy)-pyridine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving optimal yields for this important class of chemical intermediates. As a Senior Application Scientist, my goal is to provide not just procedural steps, but a deep, mechanistic understanding of the reaction to empower you to logically diagnose and resolve issues in your own laboratory settings.
This document moves beyond a simple protocol, offering a structured troubleshooting framework based on common failure points observed in the field. We will explore the causality behind experimental choices, ensuring that every recommendation is grounded in solid chemical principles.
Section 1: Core Reaction Principles and Mechanism
The synthesis of this compound is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction, a variant of the Williamson ether synthesis.[1][2] The reaction involves the deprotonation of furan-2-ylmethanol to form a potent nucleophile, the furfuryl alkoxide. This alkoxide then attacks the electron-deficient C2 position of the 2,6-dibromopyridine ring, displacing one of the bromide leaving groups.
The pyridine ring's electron-withdrawing nitrogen atom activates the C2 and C6 positions towards nucleophilic attack, making this reaction feasible without the need for copper or palladium catalysts often required for other aryl ether syntheses.[3][4]
Caption: Core reaction mechanism for the synthesis.
Section 2: Troubleshooting Guide for Low Yields
This section is structured as a series of common problems encountered during the synthesis. Each question is followed by a detailed analysis of potential causes and actionable solutions.
Q1: My reaction shows low conversion, with a significant amount of unreacted 2,6-dibromopyridine remaining. What are the likely causes?
This is one of the most frequent issues and typically points to problems with the generation or reactivity of the nucleophile.
Analysis and Solutions:
-
Incomplete Deprotonation of Furan-2-ylmethanol: The reaction rate is highly dependent on the concentration of the furfuryl alkoxide. If the alcohol is not fully deprotonated, the reaction will be sluggish.
-
Cause: The base used may be too weak or has degraded. Weaker bases like potassium carbonate (K₂CO₃) require higher temperatures and longer reaction times, whereas strong bases like sodium hydride (NaH) or potassium hydride (KH) are much more effective at irreversibly deprotonating the alcohol.[5][6]
-
Solution: Switch to a stronger, non-nucleophilic base. Sodium hydride (60% dispersion in mineral oil) is a cost-effective and highly reliable choice. Ensure the NaH is fresh, as it can be deactivated by moisture from the air.
-
-
Presence of Protic Impurities: Water is the most common culprit. It will react with and consume the strong base, and it will also protonate the generated alkoxide, rendering it non-nucleophilic.
-
Cause: Using non-anhydrous solvents or glassware. Furan-2-ylmethanol itself can absorb water.
-
Solution: Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle. Dry all glassware in an oven ( >100°C) for several hours and cool under an inert atmosphere (nitrogen or argon). If the alcohol is suspect, it can be dried over molecular sieves.
-
-
Inappropriate Solvent Choice: The solvent plays a critical role in an SN2 or SNAr reaction.
-
Cause: Using protic solvents (e.g., ethanol, water) or nonpolar aprotic solvents (e.g., toluene, hexane). Protic solvents will solvate and deactivate the alkoxide nucleophile.[7]
-
Solution: Employ a polar aprotic solvent such as anhydrous tetrahydrofuran (THF), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO).[8] These solvents effectively solvate the cation (e.g., Na⁺) while leaving the alkoxide nucleophile "bare" and highly reactive.
-
-
Insufficient Temperature or Reaction Time: SNAr reactions on pyridine rings are generally slower than on more activated systems (e.g., those with nitro groups).[4]
-
Cause: The reaction may not have reached equilibrium or completion at the chosen temperature.
-
Solution: Typical reaction temperatures range from room temperature to 100°C.[2] If running at room temperature in THF, consider gently heating the reaction to 50-65°C. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) every 1-2 hours until the consumption of the limiting reagent is observed.
-
Q2: I am observing a significant amount of a higher molecular weight byproduct, and my desired product yield is low. What is this byproduct?
The most probable high-molecular-weight byproduct is the di-substituted species, 2,6-bis(furan-2-ylmethoxy)pyridine.
Analysis and Solutions:
-
Di-substitution Reaction: 2,6-Dibromopyridine has two reactive sites. After the first substitution, the resulting this compound is still susceptible to a second SNAr reaction with another equivalent of the furfuryl alkoxide.
-
Cause: Using a 1:1 or excess molar ratio of the furan-2-ylmethanol to 2,6-dibromopyridine.
-
Solution: The most effective strategy to favor mono-substitution is to use an excess of the di-halogenated starting material. By making the furfuryl alkoxide the limiting reagent, the probability of a second substitution event is statistically reduced.
-
Recommended Stoichiometry: Use 1.0 equivalent of furan-2-ylmethanol with 1.5 to 2.0 equivalents of 2,6-dibromopyridine. The unreacted 2,6-dibromopyridine can be easily separated from the product during purification by column chromatography.[9]
-
-
Q3: My reaction mixture turns dark brown or black, and the final yield is poor. What is causing this decomposition?
This issue is almost always related to the stability of the furan-2-ylmethanol (furfuryl alcohol) starting material.
Analysis and Solutions:
-
Degradation of Furan-2-ylmethanol: Furan-2-ylmethanol is notoriously unstable and can polymerize or decompose, especially under acidic conditions, but also upon exposure to heat, air, and light.[10][11] This degradation often results in dark, tarry reaction mixtures.
-
Cause: Using old or improperly stored furan-2-ylmethanol. The compound is a colorless liquid when pure but turns amber or brown over time.
-
Solution:
-
Use High-Purity Reagent: Always use a fresh bottle of furan-2-ylmethanol or purify older stock by vacuum distillation before use.
-
Inert Atmosphere: Conduct the reaction under a strict inert atmosphere (nitrogen or argon) to prevent air oxidation.
-
Control Temperature: Avoid excessive heating. While some heat may be necessary to drive the reaction, prolonged exposure to high temperatures can accelerate decomposition.
-
Order of Addition: Add the base to the solution of furan-2-ylmethanol at a controlled temperature (e.g., 0°C) to form the alkoxide before adding it to the 2,6-dibromopyridine solution.
-
-
Section 3: Frequently Asked Questions (FAQs)
-
FAQ 1: What is the optimal base and solvent combination to start with? A highly reliable starting point is using 1.1 equivalents of sodium hydride (NaH) in anhydrous THF. This combination is effective, easy to handle (with proper precautions), and generally provides good yields at moderate temperatures (room temperature to 65°C).
-
FAQ 2: How can I effectively monitor the reaction's progress? Thin-Layer Chromatography (TLC) is the best method. Use a solvent system like 4:1 Hexanes:Ethyl Acetate. 2,6-dibromopyridine is relatively nonpolar and will have a high Rf value. The furan-2-ylmethanol is polar and will have a low Rf. The desired product, being an ether, will be less polar than the alcohol but more polar than the starting dibromide, appearing at an intermediate Rf. The di-substituted byproduct will likely have an Rf value close to the mono-substituted product but may be slightly more polar.
-
FAQ 3: I'm still struggling with yield. Are there alternative synthetic routes? While the SNAr approach is the most direct, a Buchwald-Hartwig C-O coupling reaction between 2,6-dibromopyridine and furan-2-ylmethanol using a palladium catalyst and a suitable ligand is a powerful alternative.[12] However, this method is more expensive and requires careful optimization of the catalyst system. For most applications, optimizing the SNAr conditions described here should be sufficient.
Section 4: Optimized Experimental Protocol
This protocol is designed to favor mono-substitution and minimize side reactions.
Materials:
-
2,6-Dibromopyridine (e.g., 2.37 g, 10.0 mmol, 1.5 equiv)
-
Furan-2-ylmethanol (e.g., 0.65 g, 0.6 mL, 6.67 mmol, 1.0 equiv)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (e.g., 0.29 g, 7.33 mmol, 1.1 equiv)
-
Anhydrous Tetrahydrofuran (THF), 50 mL
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl Acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Setup: Dry all glassware in an oven and assemble under an inert atmosphere of nitrogen or argon.
-
Alkoxide Formation: In a round-bottom flask equipped with a magnetic stir bar, suspend the NaH in 20 mL of anhydrous THF. Cool the suspension to 0°C in an ice bath.
-
In a separate flask, dissolve the furan-2-ylmethanol in 10 mL of anhydrous THF.
-
Slowly add the furan-2-ylmethanol solution dropwise to the stirred NaH suspension at 0°C. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes. Hydrogen gas will evolve during this step.
-
SNAr Reaction: In a larger round-bottom flask, dissolve the 2,6-dibromopyridine in 20 mL of anhydrous THF.
-
Slowly transfer the prepared sodium furfuryl alkoxide solution into the 2,6-dibromopyridine solution via cannula or a dropping funnel at room temperature.
-
Heat the reaction mixture to 60°C and stir. Monitor the reaction progress by TLC. The reaction is typically complete within 2-6 hours.
-
Workup: After the reaction is complete (as judged by TLC), cool the mixture to 0°C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers.
-
Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing to 10% ethyl acetate) to isolate the pure this compound.[9]
Section 5: Data Summary Table
| Parameter | Condition / Reagent | Expected Outcome on Yield | Rationale |
| Stoichiometry | 1.5-2.0 equiv. of 2,6-Dibromopyridine | Increases | Statistically favors mono-substitution over di-substitution. |
| Base | Strong, non-nucleophilic (e.g., NaH) | Increases | Ensures complete and irreversible formation of the alkoxide nucleophile.[6] |
| Solvent | Anhydrous Polar Aprotic (THF, DMF) | Increases | Maximizes nucleophilicity of the alkoxide by not solvating it.[7] |
| Moisture | Presence of water | Decreases | Deactivates the strong base and protonates the alkoxide. |
| Temperature | 50-80 °C | Increases Rate | Provides sufficient activation energy for the SNAr reaction.[2] |
| Furan-2-ylmethanol Quality | Freshly distilled / High purity | Increases | Prevents yield loss due to polymerization or degradation of the starting material.[11] |
Section 6: Visual Troubleshooting Workflow
This flowchart provides a logical path for diagnosing low-yield issues.
Caption: A logical workflow for troubleshooting low yields.
References
- Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates. (n.d.). PMC - NIH.
- How to apply and prepare 2,6-Dibromopyridine efficiently? (n.d.). FAQ - Guidechem.
- Williamson Ether Synthesis. (2025). J&K Scientific LLC.
- The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry.
- Williamson ether synthesis. (n.d.). Wikipedia.
- Improving reaction conditions for Williamson ether synthesis. (n.d.). Benchchem.
- Williamson Ether Synthesis. (n.d.). Source not specified.
- Williamson Ether Synthesis reaction. (n.d.). BYJU'S.
- Furfuryl alcohol. (n.d.). Wikipedia.
- An In-Depth Technical Guide on 2-Furanmethanol, 5-(aminomethyl)-: Solubility and Stability. (n.d.). Benchchem.
- 2-FURANMETHANOL. (n.d.). Ataman Kimya.
- S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. (2019, January 30). ResearchGate.
- Technical Support Center: Purification of 2-Bromo-4-methylpyridine Derivatives. (n.d.). Benchchem.
- Application Notes and Protocols for the Synthesis of Pyridine Derivatives Using 2-Bromo-6-methylisonicotinaldehyde. (n.d.). Benchchem.
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jk-sci.com [jk-sci.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Furfuryl alcohol - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Recrystallization of 2-Bromo-6-(furan-2-ylmethoxy)-pyridine Analogs
Introduction: Navigating the Purification of Novel Heterocyclic Compounds
Welcome to the technical support guide for the recrystallization of 2-Bromo-6-(furan-2-ylmethoxy)-pyridine analogs. This class of molecules, characterized by a unique combination of a halogenated pyridine core, a furan moiety, and an ether linkage, presents specific challenges and opportunities in purification. Their moderate polarity, potential for hydrogen bonding, and susceptibility to oiling out necessitate a rational and systematic approach to developing a robust recrystallization protocol.
This guide is designed for researchers, medicinal chemists, and process development professionals. It moves beyond simple procedural lists to explain the underlying chemical principles that govern solvent selection and troubleshooting. Our goal is to empower you with the expertise to not only solve immediate purification challenges but also to confidently develop crystallization methods for novel analogs in this series.
Section 1: Understanding the Molecule - A Foundation for Predicting Solubility
The structure of this compound provides critical clues for selecting an appropriate solvent system. By analyzing its constituent parts, we can predict its solubility behavior.
-
2-Bromopyridine Core: The pyridine ring is a polar aromatic heterocycle. The nitrogen atom acts as a hydrogen bond acceptor, increasing polarity. The bromine atom is large and polarizable, further influencing intermolecular interactions. 2-Bromopyridine itself is slightly miscible in water but soluble in a range of organic solvents like ethanol and ether.[1][2]
-
Furan Moiety: The furan ring, another oxygen-containing heterocycle, contributes to the molecule's polarity.
-
Ether Linkage (-O-CH₂-): The ether group is polar and can act as a hydrogen bond acceptor, enhancing solubility in protic solvents.
-
Methoxy Group (-OCH₃): The methoxy group on the pyridine ring also adds to the polarity. Compounds like 2-methoxypyridine have moderate solubility in water and are soluble in most organic solvents.[3][4]
Collective Properties: The combination of these functional groups results in a moderately polar molecule. It is unlikely to be soluble in highly non-polar solvents like hexanes but is expected to be readily soluble in polar solvents like methanol or acetone. This profile makes it an ideal candidate for either a single-solvent recrystallization using a moderately polar solvent or a two-solvent system. Pyridine-containing compounds are notoriously more challenging to crystallize than their non-heteroaromatic counterparts, often requiring careful optimization.[5]
Section 2: Frequently Asked Questions - Solvent Selection & Screening
This section addresses common initial questions regarding the selection of a recrystallization solvent.
Q1: Where do I begin with solvent selection for a new analog in this series?
A: The most effective starting point is a systematic, small-scale solvent screening. The principle of "like dissolves like" is a valuable guide; since the target molecule is moderately polar, solvents of similar polarity are the best candidates.[6][7] Use approximately 10-20 mg of your crude material for each test in a small vial or test tube.
Q2: Which single solvents are most likely to be successful?
A: Based on the molecular structure, the following solvents are recommended for initial screening. The ideal single solvent will dissolve your compound when hot but show poor solubility when cold.[8]
| Solvent | Boiling Point (°C) | Polarity (Relative) | Rationale & Comments |
| Isopropanol | 82 | Medium-High | Often an excellent choice for moderately polar compounds. Less polar than ethanol, which may prevent excessive solubility when cold. |
| Ethanol | 78 | High | A common and effective solvent, but high solubility of pyridine derivatives may lead to lower yields.[5] |
| Ethyl Acetate | 77 | Medium | Good dissolving power for many organics. Often works well in combination with a non-polar anti-solvent. |
| Acetone | 56 | High | A strong solvent, but its low boiling point can lead to rapid evaporation and premature crystallization during hot filtration. |
| Toluene | 111 | Low-Medium | Its high boiling point can be advantageous for dissolving stubborn solids. Good for aromatic compounds. |
| Acetonitrile | 82 | High | A polar aprotic solvent that can be effective, but its high dissolving power might make it difficult to get crystals back out. |
Q3: When should I consider a two-solvent (mixed-solvent) system?
A: A two-solvent system is ideal when no single solvent provides the desired solubility profile (i.e., high solubility hot, low solubility cold). This is a very common scenario for drug-like molecules.[9][10] You should opt for this method if you observe:
-
The compound is highly soluble in one solvent, even at room temperature (e.g., acetone, methanol).
-
The compound is nearly insoluble in another solvent, even when boiling (e.g., hexanes, heptane, water).
Q4: What are the best solvent pairs for these analogs?
A: The key is to pair a "good" solvent (in which the compound is soluble) with a "poor" or "anti-solvent" (in which the compound is insoluble). The two solvents must be miscible.[11] Excellent starting pairs include:
-
Ethyl Acetate / Hexanes: A classic pair for moderately polar compounds.
-
Ethanol / Water: The water acts as an anti-solvent, reducing the solubility of the organic molecule as the solution cools.
-
Acetone / Hexanes: Effective, but care must be taken due to the volatility of both solvents.
-
Toluene / Heptane: A good choice if the compound requires a higher temperature to dissolve initially.
Section 3: Experimental Protocol - Single-Solvent Recrystallization
This protocol outlines a standard procedure for purification when a suitable single solvent has been identified.
Methodology:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture to a gentle boil (using a hot plate and stir bar). Continue adding solvent just until all the solid dissolves. Causality: Using the absolute minimum amount of hot solvent is critical for creating a saturated solution, which maximizes crystal yield upon cooling.[7][8]
-
Hot Filtration (Optional but Recommended): If any insoluble impurities (dust, inorganic salts) are visible in the hot solution, perform a hot gravity filtration. Pre-heat a funnel and filter paper with hot solvent to prevent premature crystallization in the funnel.[12]
-
Cooling & Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[8] Once at room temperature, the flask can be moved to an ice bath for 15-30 minutes to maximize precipitation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold recrystallization solvent. Causality: Using cold solvent removes soluble impurities adhering to the crystal surfaces without re-dissolving a significant amount of the product.
-
Drying: Continue to pull air through the filter cake for several minutes to begin the drying process. Then, transfer the crystals to a watch glass or drying dish and dry to a constant weight, preferably under vacuum.
Section 4: Troubleshooting Guide (Q&A Format)
This section provides solutions to the most common issues encountered during the recrystallization of this compound analogs.
Q5: My compound "oiled out" instead of forming crystals. What should I do?
A: Oiling out occurs when the solute comes out of solution at a temperature above its melting point, often because the solution is too concentrated or cools too quickly.
-
Solution 1 (Reheat and Dilute): Reheat the mixture until the oil redissolves completely. Add a small amount (10-20% more) of the hot solvent to create a slightly more dilute solution. Let it cool slowly again.[9][13]
-
Solution 2 (Lower the Solution's Polarity): If using a polar solvent like ethanol, the oiling may be due to residual water. Try switching to a less polar solvent like isopropanol or a solvent pair like ethyl acetate/hexanes.
-
Solution 3 (Scratch or Seed): As the solution cools, vigorously scratch the inside of the flask with a glass rod at the liquid-air interface. The microscopic scratches provide nucleation sites for crystal growth. Alternatively, add a tiny "seed crystal" from a previous successful batch.[6]
Q6: The solution has cooled, but no crystals have formed.
A: This is a classic sign of either using too much solvent or a supersaturated solution that resists nucleation.
-
Solution 1 (Induce Nucleation): Try the scratching or seeding techniques described above.[6]
-
Solution 2 (Reduce Solvent Volume): This is the most common fix. Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration. Allow the solution to cool again.[9][13]
-
Solution 3 (Add an Anti-Solvent): If you suspect you are close to saturation, you can add a "poor" solvent (anti-solvent) dropwise to the cooled solution until it becomes faintly cloudy, then add a drop of the "good" solvent to clarify and let it stand.
Q7: My final crystal yield is very low (<50%). How can I improve it?
A: Low yield is typically caused by using too much solvent, not cooling the solution sufficiently, or washing the crystals with warm solvent.
-
Solution 1 (Optimize Solvent Volume): Ensure you are using the absolute minimum amount of hot solvent required for dissolution.
-
Solution 2 (Maximize Precipitation): After cooling to room temperature, always place the flask in an ice-water bath for at least 30 minutes before filtering.
-
Solution 3 (Check the Mother Liquor): The solution you filtered the crystals from (the mother liquor) may still contain a significant amount of dissolved product. Try evaporating some of the solvent from the mother liquor to see if a second crop of crystals can be obtained. Be aware that this second crop may be less pure than the first.[13]
Q8: The purified crystals are still colored. How can I remove colored impurities?
A: Colored impurities are often large, polar, conjugated molecules that can be removed with activated carbon.
-
Solution: After dissolving your crude compound in the hot solvent, cool the solution slightly so it is no longer boiling. Add a very small amount of activated charcoal (a spatula tip is usually sufficient). Reheat the mixture to boiling for a few minutes, then perform a hot gravity filtration to remove the charcoal (which has the impurities adsorbed to its surface) before proceeding with the cooling and crystallization steps.[12]
Section 5: Visual Workflows
The following diagrams provide a systematic approach to solvent selection and troubleshooting common recrystallization issues.
Caption: A decision tree for systematic solvent selection.
Caption: A troubleshooting guide for common recrystallization issues.
References
- Vertex AI Search. (CAS 109-04-6) 2-Bromopyridine | Manufacture.
- Jubilant Ingrevia Limited.
- LabSolutions. 2-Bromopyridine.
- ChemicalBook. 2-Bromopyridine CAS#: 109-04-6.
- Solubility of Things. Furfuryl alcohol | Solubility of Things.
- Ataman Kimya. 2-FURANMETHANOL (FURFURYL ALCOHOL).
- International Furan Chemicals BV.
- Wikipedia. Furfuryl alcohol.
- BenchChem. Technical Support Center: Purification of 3-Bromopyridine-D4 Reaction Products.
- University of Rochester, Department of Chemistry.
- ACS Publications. Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents | Industrial & Engineering Chemistry Research.
- University of Calgary.
- Michigan State University.
- BenchChem.
- Millersville University.
- Chemistry LibreTexts. 3.6F: Troubleshooting.
- Royal Society of Chemistry.
- Chemical Bull. 2-methoxypyridine (1628-89-3) | Trusted Bulk Distributor.
- MIT OpenCourseWare.
- PubChem. 2-Methoxypyridine | C6H7NO | CID 74201.
Sources
- 1. (CAS 109-04-6) 2-Bromopyridine | Manufacture [nsrlaboratories.com]
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- 3. 2-methoxypyridine (1628-89-3) | Trusted Bulk Distributor [chemicalbull.com]
- 4. 2-Methoxypyridine | C6H7NO | CID 74201 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Technical Support Center: Catalyst Deactivation in Palladium-Catalyzed Reactions of 2-Bromo-6-(furan-2-ylmethoxy)-pyridine
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 2-Bromo-6-(furan-2-ylmethoxy)-pyridine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to catalyst deactivation encountered during their experiments. Below you will find a series of troubleshooting guides and frequently asked questions in a question-and-answer format to directly address specific challenges.
The unique structure of this compound presents specific challenges in palladium-catalyzed cross-coupling reactions. The presence of both a pyridine nitrogen and a furan ring, in addition to the bromo-substituent, can lead to complex interactions with the palladium catalyst, often resulting in deactivation. This guide provides in-depth technical insights and actionable protocols to overcome these hurdles.
I. Understanding the Deactivation Pathways
Catalyst deactivation in reactions with this compound is a multifaceted issue. Several competing pathways can lead to a loss of catalytic activity. Understanding these pathways is the first step toward effective troubleshooting.
Diagram: Potential Catalyst Deactivation Pathways
Caption: Key pathways leading to palladium catalyst deactivation.
II. Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common problems encountered when using this compound in palladium-catalyzed reactions.
Issue 1: Low to No Product Yield
Q1: My cross-coupling reaction with this compound is showing very low or no conversion. What are the likely causes related to catalyst deactivation?
A1: Low or no product yield is a common issue and can often be traced back to catalyst deactivation. The primary suspects with this particular substrate are:
-
Pyridine Nitrogen Poisoning: The lone pair of electrons on the pyridine nitrogen can act as a strong Lewis base, coordinating tightly to the palladium center.[1][2][3] This coordination can block the active sites required for the catalytic cycle, effectively poisoning the catalyst.[1] The electron-donating methoxy group can further enhance the Lewis basicity of the pyridine nitrogen, potentially increasing the likelihood of catalyst poisoning.[4]
-
Furan Ring Instability: Furan and its derivatives can be unstable under certain reaction conditions, particularly at elevated temperatures or in the presence of strong acids or bases. Degradation of the furan moiety can lead to byproducts that may poison the catalyst. Additionally, the oxygen atom of the furan ring can coordinate to the palladium center, potentially leading to unproductive pathways.
-
Formation of Palladium Black: The appearance of a black precipitate is a visual indicator of catalyst decomposition.[1][5] The active, soluble Pd(0) species can aggregate to form inactive, insoluble palladium metal.[5][6] This is often a result of ligand dissociation or degradation.[5][6]
-
Ligand Degradation: Phosphine ligands, which are commonly used to stabilize the palladium catalyst, are susceptible to oxidation by trace amounts of oxygen.[6][7] Ligand degradation leaves the palladium center exposed and prone to aggregation into palladium black.[5]
Troubleshooting Steps:
-
Ligand Selection: The choice of ligand is critical to stabilize the palladium catalyst and prevent deactivation.[8][9] For substrates containing coordinating groups like pyridine, sterically bulky, electron-rich phosphine ligands are often beneficial.[8] These ligands can promote the desired catalytic cycle while discouraging the formation of inactive off-cycle palladium complexes.[9]
-
Inert Atmosphere: Palladium-catalyzed reactions are highly sensitive to oxygen and moisture.[7][10] Ensure your reaction vessel is thoroughly degassed and maintained under a strict inert atmosphere (e.g., argon or nitrogen).[10] Solvents should be anhydrous and degassed prior to use.[7]
-
Reaction Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition.[4] If you observe the formation of palladium black, consider lowering the reaction temperature.
-
Catalyst Loading: As a last resort, a modest increase in catalyst loading (e.g., from 1 mol% to 3-5 mol%) may compensate for gradual deactivation.[5] However, this increases cost and can complicate product purification.
Issue 2: Observation of Significant Byproducts
Q2: I am observing significant amounts of hydrodehalogenation (replacement of bromine with hydrogen) and homocoupling byproducts. What could be the cause?
A2: The formation of these byproducts is often linked to issues within the catalytic cycle, which can be exacerbated by catalyst deactivation.
-
Hydrodehalogenation: This side reaction can occur when the oxidative addition of the aryl bromide to the palladium(0) center is slow or reversible. If the subsequent steps of the catalytic cycle are hindered, for example by catalyst poisoning, the intermediate aryl-palladium(II) species may react with trace amounts of water or other proton sources to yield the hydrodehalogenated product.
-
Homocoupling: The formation of biaryl products from the coupling of two molecules of the starting material or the coupling partner can occur, particularly if the transmetalation step (in reactions like Suzuki or Stille coupling) is slow. This can be a sign of catalyst deactivation or an inappropriate ligand-to-metal ratio.[11]
Troubleshooting Steps:
-
Base Selection: The choice of base is crucial and can influence the rates of the various steps in the catalytic cycle.[7][12] For Suzuki couplings, bases like K₃PO₄ or Cs₂CO₃ are often effective.[11] Ensure the base is anhydrous, as water can promote hydrodehalogenation.[7]
-
Ligand Optimization: The electronic and steric properties of the ligand can significantly impact the relative rates of the desired cross-coupling versus side reactions. Screening different ligands is often necessary to minimize byproduct formation. Bulky, electron-rich ligands can facilitate reductive elimination, which is the final step in the formation of the desired product.[8]
-
Purity of Reagents: Ensure all reagents, including the coupling partner (e.g., boronic acid in a Suzuki reaction), are pure. Impurities can inhibit the catalyst and lead to side reactions.[13]
Issue 3: Difficulty in Reproducing Results
Q3: I am struggling with the reproducibility of my reactions. What factors should I pay close attention to?
A3: Reproducibility issues in palladium-catalyzed reactions are common and often stem from subtle variations in experimental conditions.[13]
-
Reagent Purity: The purity of all reagents, including the substrate, palladium source, ligand, base, and solvent, is paramount.[13] Trace impurities can have a significant impact on catalyst activity and reaction outcome.[13]
-
Inert Atmosphere: The efficiency of excluding oxygen and moisture is critical.[13] The method of degassing solvents and the integrity of your Schlenk line or glovebox technique can affect reproducibility.[13]
-
Order of Addition: The order in which reagents are added can sometimes influence the formation of the active catalyst and the overall reaction efficiency.[13] It is good practice to maintain a consistent order of addition.
-
Stirring Rate: In heterogeneous reaction mixtures (e.g., with an insoluble base), the stirring rate can affect the reaction kinetics.[13] Ensure consistent and vigorous stirring.
Troubleshooting Workflow for Poor Reproducibility:
Caption: A systematic approach to troubleshooting reproducibility issues.
III. Quantitative Data Summary
The following table provides a general guide for selecting reaction parameters. Optimal conditions are highly substrate-dependent and should be used as a starting point for screening.
| Parameter | Recommended Starting Conditions | Rationale & Potential for Optimization |
| Palladium Precatalyst | Pd₂(dba)₃ or Pd(OAc)₂ (1-2 mol%) | Pd(II) precatalysts require in-situ reduction to the active Pd(0) species.[10] Well-defined Pd(0) sources like Pd₂(dba)₃ can sometimes offer better reproducibility.[14] |
| Ligand | Buchwald-type biaryl phosphines (e.g., SPhos, XPhos) or P(t-Bu)₃ (1.2-2.4 mol%) | Bulky, electron-rich ligands can stabilize the catalyst, promote oxidative addition, and facilitate reductive elimination.[8] The ligand-to-palladium ratio is crucial and may require optimization. |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equivalents) | The choice of base is critical and depends on the specific coupling reaction.[11] The base should be anhydrous and finely powdered for better solubility and reactivity.[7] |
| Solvent | Anhydrous, degassed toluene or dioxane | The solvent can influence catalyst solubility, stability, and reactivity.[7] Aprotic, non-coordinating solvents are generally preferred. |
| Temperature | 80-110 °C | Start with a moderate temperature and adjust as needed. Higher temperatures may be required for less reactive coupling partners but can also lead to catalyst decomposition.[4] |
IV. Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.1-1.5 equivalents)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 3 equivalents)
-
Anhydrous, degassed solvent (e.g., toluene)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the palladium precatalyst and the phosphine ligand to the flask under a positive pressure of inert gas.
-
Add the anhydrous, degassed solvent via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 100 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Diagram: Suzuki-Miyaura Coupling Workflow
Caption: A typical workflow for a Suzuki-Miyaura coupling reaction.
V. References
-
D. S. Laitar, P. Müller, J. P. Sadighi, "Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate," PubMed Central, 2012. [Link]
-
D. J. V. C. van der Haas, "Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions," DSpace@MIT, 2018. [Link]
-
X. Wang, et al., "Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles," PubMed Central, 2016. [Link]
-
M. A. Schafroth, D. S. Ziebart, "Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions," PubMed, 2015. [Link]
-
P. S. S. Prasad, et al., "A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines," RSC Advances, 2025. [Link]
-
T. Fantoni, et al., "Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design," Organic Chemistry Frontiers, 2025. [Link]
-
ResearchGate, "Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions | Request PDF," ResearchGate, 2025. [Link]
-
P. S. S. Prasad, et al., "A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines," ResearchGate, 2025. [Link]
-
M. Szostak, et al., "The Influence of Ligands on the Pd-Catalyzed Diarylation of Vinyl Esters," MDPI, 2020. [Link]
-
J. D. Bailey, et al., "Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS," PubMed Central, 2021. [Link]
-
H. Hagelin, et al., "Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives," ResearchGate, 2000. [Link]
-
T. Kinzel, Y. Zhang, S. L. Buchwald, "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids," Journal of the American Chemical Society, 2010. [Link]
-
C. A. G. N. Montalbetti, V. F. F. da Silva, "Understanding the Unusual Reduction Mechanism of Pd(II) to Pd(I): Uncovering Hidden Species and Implications in Catalytic Cross-Coupling Reactions," Journal of the American Chemical Society, 2017. [Link]
-
A. J. J. Lennox, "Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm," Organic Process Research & Development, 2022. [Link]
-
T. Kinzel, Y. Zhang, S. L. Buchwald, "A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids," PubMed, 2010. [Link]
-
J. C. H. Lee, et al., "A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines," PubMed, 2007. [Link]
-
Wikipedia, "Buchwald–Hartwig amination," Wikipedia, 2023. [Link]
-
J. C. H. Lee, et al., "A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines," ACS Figshare, 2007. [Link]
-
Reddit, "Diagnosing issues with a failed Suzuki coupling? : r/Chempros," Reddit, 2021. [Link]
-
ResearchGate, "A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF," ResearchGate, 2025. [Link]
-
M. Feuerstein, et al., "Palladium-Catalyzed Direct Arylation of Furans via C−H Functionalization at Low Catalyst Loadings," Organometallics, 2007. [Link]
-
JoVE, "Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction," JoVE, 2017. [Link]
-
M. A. Ali, et al., "Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of Catalytic and Reaction Parameters," MDPI, 2024. [Link]
-
N. Miyaura, A. Suzuki, "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds," University of Windsor, 1995. [Link]
-
D. S. P. G. de S. e Silva, et al., "Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine," Beilstein Journals, 2018. [Link]
-
S. Cacchi, G. Fabrizi, L. Moro, "Synthesis of 2,5-Disubstituted Furans via Palladium-Catalyzed Annulation of Alkyl 3-Oxo-6-heptynoates," Sci-Hub, 1997. [Link]
-
S. B. A. Ali, et al., "Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities," PubMed Central, 2017. [Link]
-
Y. Wang, et al., "Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media," PubMed Central, 2018. [Link]
-
ResearchGate, "Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium...," ResearchGate, 2019. [Link]
-
X. Zhang, et al., "Palladium-catalyzed cross-coupling reaction of alkenyl aluminums with 2-bromobenzo[b]furans," RSC Publishing, 2015. [Link]
-
J. D. Bailey, et al., "Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS," OSTI.GOV, 2021. [Link]
-
S. G. Davies, et al., "Palladium catalysed cross-coupling of (fluoroarene)tricarbonylchromium(0) complexes," Journal of the Chemical Society, Perkin Transactions 1, 1999. [Link]
Sources
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- 8. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
Technical Support Center: Preventing Debromination of 2-Bromo-6-(furan-2-ylmethoxy)-pyridine During Reactions
Welcome to the technical support center for 2-Bromo-6-(furan-2-ylmethoxy)-pyridine. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile building block in their synthetic routes. We will address one of the most common challenges encountered during its use: the premature loss of the bromine atom, a side reaction known as debromination or hydrodebromination. This guide provides in-depth troubleshooting advice and optimized protocols for common cross-coupling reactions to ensure the success of your experiments.
Section 1: Understanding the Core Challenges
Before delving into specific reaction troubleshooting, it's crucial to understand the underlying chemical principles that make this compound susceptible to debromination and potential degradation of the furan moiety.
FAQ 1: What is debromination and why does it occur with this compound?
Answer: Debromination, also known as hydrodebromination, is an undesired side reaction where the bromine atom on the pyridine ring is replaced by a hydrogen atom, leading to the formation of the byproduct 6-(furan-2-ylmethoxy)-pyridine. This reduces the yield of your desired product and complicates purification.
The primary mechanism for this in palladium-catalyzed cross-coupling reactions involves the formation of a palladium-hydride (Pd-H) species. This species can then participate in a competing catalytic cycle that leads to debromination instead of the desired C-C, C-N, or C-O bond formation.
Several factors can promote the formation of Pd-H species and subsequent debromination:
-
The Base: Strong bases, particularly in the presence of trace amounts of water or alcohol, can generate hydride donors.
-
The Solvent: Protic solvents like water and alcohols can serve as a source of protons or hydrides.
-
The Ligand: The choice of phosphine ligand can significantly influence the relative rates of the desired cross-coupling versus the undesired debromination.
-
Temperature: Higher reaction temperatures can sometimes increase the rate of side reactions, including debromination.
Below is a simplified diagram illustrating the competing pathways of a generic Suzuki-Miyaura coupling and the debromination side reaction.
Caption: Competing pathways in Pd-catalyzed cross-coupling.
FAQ 2: How stable is the furan-2-ylmethoxy group under typical reaction conditions?
Answer: The furan moiety is an aromatic heterocycle, but it is less aromatic and more reactive than benzene. Its stability can be a concern under certain conditions, particularly strong acidic or basic media. A recent comprehensive study on the stability of furan derivatives highlighted that both strong acids (like H₂SO₄) and strong bases (like NaOH) can cause significant degradation of furan rings, especially in protic solvents.[1][2][3][4]
For the furan-2-ylmethoxy group, the ether linkage is generally stable. However, harsh basic conditions, especially at elevated temperatures, could potentially lead to cleavage or other side reactions. It is crucial to select the mildest possible basic conditions that still promote the desired reaction. Polar aprotic solvents like DMF have been shown to have a stabilizing effect on furan derivatives.[1][2][3][4]
Section 2: Troubleshooting Guide for Common Cross-Coupling Reactions
This section provides specific troubleshooting advice for minimizing debromination when using this compound in four common types of cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds between this compound and an organoboron species.[5][6][7][8]
-
Problem & Symptoms: Low yield of the desired biaryl product with significant formation of 6-(furan-2-ylmethoxy)-pyridine.
-
Potential Causes & Solutions:
| Potential Cause | Explanation & Solution |
| Inappropriate Base | Strong aqueous bases like NaOH or KOH can promote both debromination and furan degradation. Solution: Switch to a milder base such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[7] For particularly sensitive substrates, using anhydrous conditions with a base like KF can be effective.[7] |
| Ligand Choice | Standard ligands like PPh₃ may not be optimal. Solution: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[9] These ligands promote faster reductive elimination, outcompeting the debromination pathway. |
| Solvent Effects | Protic solvents (e.g., water, methanol) can be a hydride source. Solution: While some water is often necessary for Suzuki reactions, minimize its amount. Consider using a solvent system like dioxane/water or toluene/water. For anhydrous conditions, DMF or DME can be used.[5] |
| High Temperature | Elevated temperatures can accelerate side reactions. Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start with temperatures around 80-90 °C and adjust as needed. |
Optimized Protocol for Suzuki-Miyaura Coupling:
-
To a dry Schlenk flask, add this compound (1.0 eq), the boronic acid or ester (1.2 eq), K₃PO₄ (2.0 eq), and the palladium catalyst/ligand system (e.g., Pd₂(dba)₃ (2 mol%) and SPhos (4 mol%)).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add degassed solvent (e.g., 1,4-dioxane with a minimal amount of degassed water, or anhydrous DMF).
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Cool to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Heck Coupling
The Heck reaction couples this compound with an alkene.[10][11]
-
Problem & Symptoms: Formation of the debrominated starting material alongside the desired coupled product.
-
Potential Causes & Solutions:
| Potential Cause | Explanation & Solution |
| Base Selection | Strong organic bases like Et₃N can be problematic. Solution: Use an inorganic base like K₂CO₃, Cs₂CO₃, or NaOAc. |
| Catalyst System | A simple Pd(OAc)₂/PPh₃ system may not be efficient enough. Solution: Consider using Herrmann's catalyst or palladacycle catalysts, which are often more stable and active at lower temperatures. |
| Solvent Choice | High-boiling polar aprotic solvents are standard. Solution: DMF, NMP, or DMA are common choices. Ensure they are anhydrous to minimize hydride sources. |
| Reaction Temperature | Heck reactions often require high temperatures. Solution: While high temperatures are often necessary, try to keep them below 140 °C. Microwave irradiation can sometimes promote the desired reaction at lower bulk temperatures and shorter reaction times. |
Sonogashira Coupling
This reaction is used to couple this compound with a terminal alkyne.[12][13][14][15]
-
Problem & Symptoms: Low yield of the desired alkynylated pyridine, with significant debromination and/or Glaser coupling of the alkyne.
-
Potential Causes & Solutions:
| Potential Cause | Explanation & Solution |
| Base and Solvent | Amine bases like Et₃N or DIPEA are standard but can contribute to debromination. Solution: Ensure the amine is dry and freshly distilled. Using a less nucleophilic base like DBU in a solvent like THF or toluene can be beneficial. |
| Copper Co-catalyst | The Cu(I) co-catalyst is essential but can promote Glaser coupling if oxygen is present. Solution: Rigorously degas all solvents and reagents. Maintain a strict inert atmosphere throughout the reaction. Running the reaction "copper-free" with a more active palladium catalyst is also an option. |
| Ligand Choice | PPh₃ is common but not always optimal. Solution: For challenging substrates, bulky electron-rich ligands like Xantphos or cataCXium® A can improve yields and suppress side reactions. |
| Temperature | Many Sonogashira couplings run well at room temperature. Solution: Avoid excessive heating unless necessary. Start at room temperature and gently warm to 40-50 °C if the reaction is sluggish. |
Buchwald-Hartwig Amination
This reaction forms a C-N bond between this compound and an amine.[16][17][18][19][20]
-
Problem & Symptoms: The primary side reaction is often debromination, especially with electron-rich amines.
-
Potential Causes & Solutions:
| Potential Cause | Explanation & Solution |
| Base Strength | Strong bases like NaOtBu or LHMDS are required but can promote debromination. Solution: Use the weakest base that effectively promotes the reaction. K₃PO₄ or Cs₂CO₃ can be effective with certain ligand systems. Precise stoichiometry of the strong base is crucial; avoid large excesses. |
| Ligand System | This is the most critical parameter. Solution: Use specialized Buchwald-Hartwig ligands. For 2-bromopyridines, ligands like XPhos, SPhos, or Josiphos-type ligands are often superior. Screening a panel of ligands is highly recommended.[16] |
| Solvent | Toluene and dioxane are common. Solution: Ensure the solvent is scrupulously dried and degassed. The presence of water can be particularly detrimental with strong bases like NaOtBu. |
| Temperature | Reactions are typically run at 80-110 °C. Solution: Use the lowest effective temperature. If debromination is severe, try running the reaction at a lower temperature for a longer period. |
Lithiation / Metal-Halogen Exchange
This reaction is used to generate a nucleophilic pyridyl species for reaction with an electrophile.
-
Problem & Symptoms: Instead of halogen-metal exchange, deprotonation at other positions or decomposition occurs. Debromination upon quenching is also a risk.
-
Potential Causes & Solutions:
| Potential Cause | Explanation & Solution |
| Organolithium Reagent | n-BuLi can sometimes act as a nucleophile or a base at other positions. Solution: Use a bulky base like LDA or LiTMP for directed ortho-metalation if an appropriate directing group is present. For halogen-metal exchange, perform the reaction at very low temperatures (-78 °C to -100 °C) to favor this pathway over nucleophilic attack.[21][22] |
| Temperature Control | The lithiated species can be unstable at higher temperatures. Solution: Maintain a very low temperature (typically -78 °C) throughout the generation of the organolithium and its reaction with the electrophile. |
| Quenching | Quenching with protic sources can lead to the debrominated product. Solution: Ensure the electrophile is added at low temperature and that the reaction goes to completion before quenching. A non-protic workup followed by a careful aqueous quench is advisable. |
Section 3: General Preventative Strategies
| Parameter | Recommendation to Minimize Debromination |
| Catalyst | Use a high-activity palladium precatalyst (e.g., G3 or G4 palladacycles). |
| Ligand | Screen bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or NHCs. |
| Base | Use the mildest base possible (K₃PO₄, K₂CO₃, Cs₂CO₃). If a strong base is needed, use it stoichiometrically. |
| Solvent | Use anhydrous, degassed aprotic solvents (e.g., Toluene, Dioxane, DMF). |
| Temperature | Run the reaction at the lowest temperature that affords a reasonable rate (typically ≤ 100 °C). |
| Atmosphere | Always use a rigorously inert atmosphere (Argon or Nitrogen) to prevent catalyst degradation. |
Section 4: Visualizing the Troubleshooting Process
When faced with significant debromination, a systematic approach to troubleshooting is essential. The following flowchart provides a logical workflow for optimizing your reaction conditions.
Caption: Troubleshooting flowchart for debromination.
Section 5: References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]
-
Wikipedia. Suzuki reaction. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. Available from: [Link]
-
The Suzuki Reaction. (2014). Available from: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]
-
ACS Publications. Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. (2011). Available from: [Link]
-
The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. (2024). Available from: [Link]
-
ResearchGate. (PDF) Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles. Available from: [Link]
-
ResearchGate. Double Heck Cross‐Coupling Reactions of Dibrominated Pyridines | Request PDF. Available from: [Link]
-
Elterman, M. H. (2024). "Amination of 2-Bromo-6-Methylaminopyridine". Digital Commons@Georgia Southern. Available from: [Link]
-
ResearchGate. A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF. Available from: [Link]
-
Chemical Reviews. Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Available from: [Link]
-
PubMed. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Available from: [Link]
-
ResearchGate. Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds | Request PDF. Available from: [Link]
-
Palladium-catalyzed coupling of hydroxylamines with aryl bromides, chlorides, and iodides. Available from: [Link]
-
Ananikov Laboratory. The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. (2024). Available from: [Link]
-
ACS Catalysis. Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming the Hydrodehalogenation Pathway under a Hydrogen Atmosphere in Water. Available from: [Link]
-
Chemistry LibreTexts. Heck Reaction. Available from: [Link]
-
Nature. Enhancing stability by trapping palladium inside N-heterocyclic carbene-functionalized hypercrosslinked polymers for heterogeneous C-C bond formations. Available from: [Link]
-
ResearchGate. Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi−Me 2 N(CH 2 ) 2 OLi. New Access to 6Functional2-chloropyridines and Chloro-bis-heterocycles | Request PDF. Available from: [Link]
-
ResearchGate. Sustainable bromination of organic compounds: A critical review. Available from: [Link]
-
ResearchGate. Mechanism of the Palladium-Catalyzed Borylation of Aryl Halides with Pinacolborane. Available from: [Link]
-
Chemistry LibreTexts. 13.6: Approaches to Planning Practical Organic Syntheses. (2021). Available from: [Link]
-
ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Available from: [Link]
-
University of Southampton ePrints. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. Available from: [Link]
-
Master Organic Chemistry. The Heck, Suzuki, and Olefin Metathesis Reactions. (2016). Available from: [Link]
-
Reddit. significant dehalogenation in stille coupling. (2019). Available from: [Link]
-
ResearchGate. On the role of modifier structure in the palladium-catalyzed enantioselective hydrogenation of furan-2-carboxylic acid | Request PDF. Available from: [Link]
-
ResearchGate. The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. Available from: [Link]
-
National Institutes of Health. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Available from: [Link]
-
PubMed. Stability Constants of Potent Cytotoxic copper(II) Complexes With Furan Semicarbazones in Ethanolic Solutions. Available from: [Link]
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DOKUMEN.PUB. Reductions in Organic Synthesis. Recent Advances and Practical Applications. Available from: [Link]
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ResearchGate. 2‐Lithiopyridine | Request PDF. Available from: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
-
Sci-Hub. Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Available from: [Link]
-
Dalton Transactions. The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions. Available from: [Link]
-
RSC Publishing. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. Available from: [Link]
-
Master Organic Chemistry. Reactions and Mechanisms. Available from: [Link]
-
ResearchGate. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF. Available from: [Link]
-
Scirp.org. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Available from: [Link]
-
ResearchGate. Cover Feature: The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions (ChemSusChem 2/2025). Available from: [Link]
-
Bentham Science. Palladium-catalyzed Cross-coupling of 2-Benzo[b]thiophene or 2- Benzo[b]furan Aluminum with Heteroaryl or Alkynyl Bromides for the Synthesis of 2-Hetroaryl or Alkynyl Benzo[b]thiophene or Benzo[b]furan Derivatives. (2023). Available from: [Link]
-
Faraday Discussions. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Available from: [Link]
-
ResearchGate. (PDF) Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). Available from: [Link]
-
Organic Chemistry Portal. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Available from: [Link]
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- 22. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of 2-Bromo-6-(furan-2-ylmethoxy)-pyridine
Introduction: Bridging the Gap from Bench to Library
Welcome to the technical support guide for the synthesis and scale-up of 2-Bromo-6-(furan-2-ylmethoxy)-pyridine. This key intermediate is a valuable building block in medicinal chemistry and drug discovery, frequently utilized in the generation of diverse compound libraries. Its structure combines a reactive bromine handle, ideal for further cross-coupling reactions, with a furan moiety, a common pharmacophore.
The synthesis, primarily a Williamson ether synthesis, appears straightforward on paper. However, scaling this reaction for library production introduces challenges related to reaction control, byproduct formation, and purification efficiency. This guide is designed for researchers, chemists, and process development professionals to navigate these complexities. We will delve into the causality behind experimental choices, provide a robust, self-validating protocol, and offer a detailed troubleshooting guide to address common issues encountered in the lab and during scale-up.
Reaction Overview: A Nucleophilic Aromatic Substitution Approach
The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, a variant of the classic Williamson ether synthesis.[1][2] The process involves the deprotonation of furfuryl alcohol to form a potent nucleophile, the furfuryl alkoxide, which then displaces one of the bromine atoms on the electron-deficient 2,6-dibromopyridine ring.
Reaction Scheme:
The key to a successful and high-yielding synthesis lies in controlling the formation of the alkoxide and managing the subsequent substitution to prevent common side reactions.
Experimental Protocol: A Validated Bench-Scale Synthesis (10g Scale)
This protocol provides a detailed, step-by-step methodology for the synthesis of the target compound. The principles outlined here are designed for direct scalability with appropriate engineering controls.
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Equivalents |
| 2,6-Dibromopyridine | 236.90 | 10.0 | 0.042 | 1.0 |
| Furfuryl Alcohol | 98.10 | 4.32 | 0.044 | 1.05 |
| Sodium Hydride (60% in mineral oil) | 40.00 (as NaH) | 1.85 | 0.046 | 1.1 |
| Anhydrous Tetrahydrofuran (THF) | - | 200 mL | - | - |
| Saturated Aqueous NH₄Cl | - | 50 mL | - | - |
| Ethyl Acetate (EtOAc) | - | 300 mL | - | - |
| Brine | - | 50 mL | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | - | - |
Procedure:
-
Reactor Setup: Under an inert atmosphere (Nitrogen or Argon), charge a dry 500 mL three-neck round-bottom flask, equipped with a magnetic stirrer, a thermometer, and a dropping funnel, with Sodium Hydride (1.85 g, 0.046 mol).
-
Solvent Addition: Add anhydrous THF (100 mL) to the flask. Stir the suspension.
-
Alkoxide Formation: Dissolve furfuryl alcohol (4.32 g, 0.044 mol) in anhydrous THF (50 mL) and add it to the dropping funnel. Add the alcohol solution dropwise to the NaH suspension at 0 °C (ice bath).
-
Expert Insight: The slow addition at 0 °C is critical to control the exothermic reaction and the evolution of hydrogen gas. A vigorous reaction indicates the presence of water, which will consume the base. The reaction is complete when hydrogen evolution ceases (typically 30-60 minutes). Sodium hydride is a strong, non-nucleophilic base ideal for generating alkoxides.[3][4]
-
-
Nucleophilic Substitution: Dissolve 2,6-dibromopyridine (10.0 g, 0.042 mol) in anhydrous THF (50 mL). Add this solution dropwise to the freshly prepared alkoxide solution at 0 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.
-
Process Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) or LC-MS to track the consumption of 2,6-dibromopyridine.
-
-
Quenching: Cool the reaction mixture back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution (50 mL).
-
Safety First: Quenching must be done slowly and at low temperature to safely neutralize any unreacted sodium hydride, which reacts violently with water.[5]
-
-
Extraction & Wash: Transfer the mixture to a separatory funnel. Add ethyl acetate (150 mL) and water (50 mL). Separate the organic layer. Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL).
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil or solid is purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure product.
Workflow for Synthesis and Purification
The following diagram illustrates the logical flow of the experimental procedure.
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues that may arise during the synthesis and scale-up process.
Q1: My reaction yield is very low, and TLC analysis shows a significant amount of unreacted 2,6-dibromopyridine. What went wrong?
A1: This is a classic symptom of inefficient nucleophile generation. The root cause is almost always related to the deprotonation step.
-
Potential Cause 1: Inactive Sodium Hydride. NaH is highly reactive with atmospheric moisture. If it has been improperly stored, its activity will be greatly diminished.
-
Solution: Use NaH from a freshly opened container. For scale-up, it is best to titrate the activity of the NaH batch before use.
-
-
Potential Cause 2: Wet Reagents or Solvent. Any water in the furfuryl alcohol or THF will be deprotonated first, consuming the base before it can react with the alcohol.
-
Solution: Use anhydrous grade THF, preferably from a solvent purification system or freshly distilled. Ensure the furfuryl alcohol is dry.
-
-
Potential Cause 3: Insufficient Reaction Time for Deprotonation. If the dibromopyridine is added before the alkoxide is fully formed, the reaction will be sluggish.
-
Solution: After adding the alcohol to the NaH suspension, allow it to stir for at least 30-60 minutes at 0-25 °C. The cessation of H₂ bubbling is a good visual indicator of reaction completion.
-
Q2: I see a new, less polar spot on my TLC plate that becomes dominant over time. What is this byproduct?
A2: This is highly likely the double-substituted product, 2,6-bis(furan-2-ylmethoxy)-pyridine . This occurs when a second molecule of the furfuryl alkoxide displaces the remaining bromine on your desired product.
-
Cause: Incorrect Stoichiometry or High Temperature. Using a significant excess of the nucleophile (>1.1 equivalents) or running the reaction at elevated temperatures for prolonged periods can favor this second substitution. While the first substitution is generally faster, the second can occur under forcing conditions.
-
Solution for Library Synthesis:
-
Control Stoichiometry: Use only a slight excess of furfuryl alcohol and NaH (1.05-1.1 equivalents). For scale-up, add the dibromopyridine solution to the alkoxide solution to maintain a low concentration of the nucleophile relative to the electrophile at the point of addition.
-
Temperature Control: Maintain the reaction at room temperature. Avoid heating unless the reaction has stalled completely, and even then, use minimal heat.
-
Monitor Closely: Stop the reaction as soon as the starting 2,6-dibromopyridine has been consumed, as determined by TLC or LC-MS, to minimize over-reaction.
-
-
Q3: The purification by column chromatography is difficult. The product and a major impurity co-elute.
A3: The most common co-eluting impurity is the starting material, 2,6-dibromopyridine, due to its similar polarity. The double-substituted byproduct is typically much less polar and separates more easily.
-
Cause: Incomplete Reaction. As discussed in Q1, if the reaction does not go to completion, you will be left with starting material.
-
Solution:
-
Drive the Reaction to Completion: The best way to simplify purification is to ensure the starting material is fully consumed. Re-evaluate your reaction conditions based on the advice in Q1.
-
Optimize Chromatography: If separating residual starting material is unavoidable, use a shallow solvent gradient (e.g., starting with 100% hexanes and slowly increasing the percentage of ethyl acetate). Using a high-performance flash chromatography system can improve resolution.
-
Recrystallization: Depending on the physical properties of the product, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) may be an effective alternative or supplement to chromatography for removing small amounts of impurities.
-
-
Q4: When scaling up, the reaction exotherm during the NaH quench was much larger than expected and difficult to control. Why?
A4: Heat dissipation does not scale linearly with volume. A reaction that is easily managed in a 100 mL flask can become a serious safety hazard in a 20 L reactor. The quench of excess NaH is highly exothermic.
-
Cause: Poor Heat Transfer at Scale. The surface-area-to-volume ratio decreases as the reactor size increases, making it harder to remove heat from the bulk of the solution.
-
Solution for Scale-Up:
-
Reverse Quench: Instead of adding the quenching agent to the reactor, slowly transfer the reaction mixture to a separate vessel containing the chilled quench solution (e.g., aqueous NH₄Cl). This ensures the unreacted hydride is always the limiting reagent in the quench vessel.
-
Use a Milder Quenching Agent: For very large scales, consider quenching with a less reactive proton source like isopropanol before adding water or aqueous solutions.
-
Ensure Adequate Cooling: Use a reactor with a cooling jacket and ensure the cooling system is rated to handle the calculated heat load of the quench.
-
-
Troubleshooting Decision Tree
This diagram provides a logical path to diagnose and solve common synthesis problems.
Caption: A decision tree for troubleshooting common issues in the synthesis.
References
- BenchChem. (2025). Application Notes and Protocols for Scale-Up Synthesis of Derivatives Using Pyridine-2-carboxylic Anhydride.
-
Zolfigol, M. A., et al. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances. [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
Chemistry Steps. (n.d.). Williamson Ether Synthesis. [Link]
- BenchChem. (2025). Troubleshooting Williamson Ether Synthesis Side Reactions.
-
OrgoSolver. (n.d.). Williamson Ether Synthesis (NaH + R′–X). [Link]
-
University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. [Link]
-
Prasad, K. S., & Kulkarni, M. V. (2014). Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent. The Journal of Organic Chemistry. [Link]
-
LibreTexts Chemistry. (2022). Alcohols and Ethers. [Link]
-
Thieme. (n.d.). 8.2.2 Product Subclass 2: Sodium Hydride. [Link]
Sources
Validation & Comparative
A Comparative Guide to the Structural Confirmation of 2-Bromo-6-(furan-2-ylmethoxy)-pyridine
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For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. This guide provides an in-depth comparison of the primary analytical methods for the structural elucidation of 2-Bromo-6-(furan-2-ylmethoxy)-pyridine, a heterocyclic compound with potential applications in medicinal chemistry and materials science. We will explore the causality behind experimental choices, present supporting data, and offer field-proven insights to ensure trustworthy and authoritative structural assignment.
Introduction: The Imperative of Structural Integrity
The molecule this compound possesses a unique combination of a substituted pyridine ring and a furan moiety linked by a methylene ether bridge. Each component presents distinct chemical properties that are critical to its function. An error in the assignment of its constitution, such as the position of the bromine atom or the connectivity of the ether linkage, could lead to misinterpreted structure-activity relationships (SAR), wasted resources, and potential safety issues in downstream applications. Therefore, a multi-faceted analytical approach is not just recommended; it is essential.
The Analytical Toolkit: A Multi-Pronged Approach
The structural elucidation of an organic molecule is akin to solving a complex puzzle. Each analytical technique provides a unique set of clues, and only by combining them can the full picture be revealed. The most powerful strategy involves a combination of techniques that probe different aspects of the molecular structure.[1][2][3]
A typical workflow for structural confirmation is outlined below:
Caption: Workflow for structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Determination
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[4][5] It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For this compound, a suite of NMR experiments is required for a complete assignment.
¹H NMR: Mapping the Proton Framework
The ¹H NMR spectrum provides the initial overview of the proton environments. For the target molecule, we expect to see distinct signals for the pyridine ring protons, the furan ring protons, and the methylene bridge protons.
-
Pyridine Ring Protons: The three protons on the disubstituted pyridine ring will appear as a set of coupled multiplets. The electron-withdrawing nature of the nitrogen atom and the bromine and ether substituents will influence their chemical shifts.[6][7]
-
Furan Ring Protons: The three protons on the furan ring will also appear as a set of coupled multiplets. Their chemical shifts are characteristic of five-membered aromatic heterocycles.[8][9]
-
Methylene Bridge Protons (-O-CH₂-): A singlet corresponding to the two equivalent protons of the methylene group is expected, typically in the range of 4.5-5.5 ppm.
¹³C NMR: Revealing the Carbon Skeleton
The ¹³C NMR spectrum indicates the number of unique carbon environments. For this compound, we anticipate 11 distinct signals, corresponding to the 11 carbon atoms in the molecule. The chemical shifts will be influenced by the attached atoms (e.g., C-Br, C-O, C-N) and the aromaticity of the rings.[10]
2D NMR: Connecting the Dots
While 1D NMR provides essential information, 2D NMR experiments are crucial for unambiguously connecting the atoms.[11][12][13]
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the tracing of proton networks within the pyridine and furan rings.[11]
-
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, definitively linking the proton signals to their corresponding carbon signals.[11][12]
-
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for establishing longer-range (2-3 bond) correlations between protons and carbons. This is the key experiment to connect the different fragments of the molecule. For instance, correlations from the methylene protons to carbons in both the pyridine and furan rings would confirm the ether linkage.
Caption: Key expected HMBC correlations.
Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound.[3] High-Resolution Mass Spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to determine the molecular formula.
For this compound, the mass spectrum will exhibit a characteristic isotopic pattern due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).[14][15] This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, which is a strong indicator of a monobrominated compound.
Furthermore, the fragmentation pattern can provide structural clues.[16][17][18] Expected fragmentation pathways include:
-
Loss of the furan-methoxy group.
-
Loss of a bromine radical.
-
Cleavage of the ether bond.
Infrared (IR) Spectroscopy: Identifying the Functional Groups
Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[19] For the target molecule, the IR spectrum would be expected to show characteristic absorption bands for:
-
C-O-C stretch (ether): Around 1050-1150 cm⁻¹.
-
Aromatic C=C and C=N stretches (pyridine and furan rings): In the 1400-1600 cm⁻¹ region.[20][21]
-
C-H stretches (aromatic and aliphatic): Around 2850-3100 cm⁻¹.
-
C-Br stretch: Typically in the 500-600 cm⁻¹ region.
X-ray Crystallography: The Definitive Answer
When a suitable single crystal can be obtained, single-crystal X-ray crystallography provides an unambiguous determination of the three-dimensional structure of a molecule in the solid state.[22][23][24] It is considered the "gold standard" for structural confirmation as it provides precise bond lengths, bond angles, and the absolute configuration of chiral centers.[25][26][27] For this compound, an X-ray crystal structure would definitively confirm the connectivity of all atoms and the substitution pattern on the pyridine ring.
Comparative Analysis of Techniques
| Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Detailed connectivity and chemical environment in solution. | Provides the most comprehensive structural information for molecules in solution.[4][5] | Requires a relatively pure sample and can be time-consuming to fully analyze complex spectra. |
| Mass Spectrometry | Molecular weight, elemental formula (HRMS), and fragmentation patterns. | High sensitivity, requires very small sample amounts. The isotopic pattern is highly diagnostic for bromine.[14][15] | Provides limited information on connectivity and stereochemistry. Isomers may not be distinguishable. |
| IR Spectroscopy | Presence of functional groups. | Fast, non-destructive, and requires minimal sample preparation.[19] | Provides limited information on the overall molecular framework. Can be difficult to interpret complex spectra. |
| X-ray Crystallography | Absolute 3D structure in the solid state. | Provides unambiguous structural proof.[22][23][24] | Requires a suitable single crystal, which can be difficult to grow. The solid-state structure may not represent the conformation in solution. |
Experimental Protocols
General NMR Sample Preparation
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[8]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if precise chemical shift referencing is required.
-
Gently agitate the tube to ensure complete dissolution.
General ATR-IR Spectroscopy
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.
-
Collect a background spectrum of the empty ATR crystal.
-
Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Acquire the sample spectrum, typically co-adding 16 to 32 scans to improve the signal-to-noise ratio.[19]
General High-Resolution Mass Spectrometry (HRMS)
-
Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Infuse the sample solution directly into the mass spectrometer or inject it via a liquid chromatography system.
-
Acquire the mass spectrum in a high-resolution mode using an appropriate ionization technique such as Electrospray Ionization (ESI).
Conclusion
The structural confirmation of this compound requires a synergistic approach, leveraging the strengths of multiple analytical techniques. While NMR spectroscopy provides the foundational data on atomic connectivity in solution, Mass Spectrometry confirms the molecular weight and elemental composition. IR spectroscopy offers a quick check for the expected functional groups. For ultimate, irrefutable proof of structure, single-crystal X-ray crystallography is the definitive method. By integrating the data from these complementary techniques, researchers can confidently and authoritatively establish the structure of their target molecule, ensuring the integrity and reproducibility of their scientific findings.
References
- Benchchem. (n.d.). Unraveling Mass Spectral Fragmentation: A Comparative Guide to 3-Bromopyridine and its Deuterated Analog.
- Rigaku. (n.d.). What Is Small Molecule Crystal Structure Analysis?.
- Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11:001.
- Absolute Configuration of Small Molecules by Co‐Crystallization. (n.d.). PMC - NIH.
- Benchchem. (n.d.). Spectroscopic properties of furan and its derivatives.
- Katritzky, A. R., & Dega‐Szafran, Z. (1989). Proton and carbon‐13 NMR studies of 1‐substituted pyridinium salts. Magnetic Resonance in Chemistry, 27(11), 1090–1093.
- SDSU NMR Facility – Department of Chemistry. (n.d.). Common 2D (COSY, HSQC, HMBC).
- Excillum. (n.d.). Small molecule crystallography.
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A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloro-6-(furan-2-ylmethoxy)-pyridine in Nucleophilic Aromatic Substitution
For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks for molecular synthesis is a critical decision that influences reaction efficiency, yield, and overall project timelines. Halogenated pyridines are foundational scaffolds in a vast array of pharmaceuticals due to their ability to undergo a variety of coupling and substitution reactions. This guide provides an in-depth comparison of the reactivity of two key analogues: 2-bromo-6-(furan-2-ylmethoxy)-pyridine and 2-chloro-6-(furan-2-ylmethoxy)-pyridine, with a focus on their behavior in nucleophilic aromatic substitution (SNAr) reactions.
Mechanistic Insights into SNAr Reactions on Substituted Pyridines
Nucleophilic aromatic substitution is a powerful tool for the functionalization of electron-deficient aromatic rings, such as pyridine.[1][2] The reaction typically proceeds through a two-step addition-elimination mechanism, which is fundamentally different from the SN1 and SN2 pathways observed in aliphatic systems.[3]
The inherent electron-deficient nature of the pyridine ring, a consequence of the electronegative nitrogen atom, makes it particularly susceptible to nucleophilic attack, especially at the ortho (2- and 6-) and para (4-) positions.[4][5] This is because the negative charge of the intermediate, known as a Meisenheimer complex, can be effectively delocalized onto the nitrogen atom, thereby stabilizing it.[6]
A key factor governing the rate of SNAr reactions is the nature of the leaving group. Contrary to the trend observed in SN1 and SN2 reactions, where iodide is the best leaving group, the typical reactivity order for halogens in SNAr is F > Cl ≈ Br > I. This "element effect" arises because the rate-determining step is the initial nucleophilic attack on the aromatic ring to form the Meisenheimer complex, not the subsequent departure of the leaving group.[7] The high electronegativity of fluorine strongly polarizes the carbon-halogen bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.
The substituent at the 6-position, in this case, the furan-2-ylmethoxy group, plays a crucial role in modulating the reactivity of the C2-halogen. The furan ring is an electron-rich aromatic system due to the delocalization of one of the oxygen atom's lone pairs of electrons.[8][9] This electron-donating character would be expected to decrease the electrophilicity of the pyridine ring and thus slow down the rate of nucleophilic attack. However, the oxygen atom of the methoxy linker exerts an inductive electron-withdrawing effect. The overall influence of the furan-2-ylmethoxy substituent is a balance of these opposing electronic effects.
Caption: Generalized workflow of a nucleophilic aromatic substitution (SNAr) reaction.
Comparative Reactivity: 2-Bromo- vs. 2-Chloro-6-(furan-2-ylmethoxy)-pyridine
Based on the principles of SNAr, the 2-chloro-6-(furan-2-ylmethoxy)-pyridine is expected to be slightly more reactive than its 2-bromo counterpart. This is because the higher electronegativity of chlorine compared to bromine leads to a more polarized C-X bond, making the carbon at the 2-position more electrophilic and thus more susceptible to nucleophilic attack. While the difference in reactivity between chloro and bromo substituents in SNAr reactions is often small, it can be significant in optimizing reaction conditions and minimizing side reactions.[7]
The steric hindrance from the 6-(furan-2-ylmethoxy) group is identical for both molecules and is not anticipated to be a differentiating factor in their reactivity at the 2-position.
Experimental Protocol for a Comparative Kinetic Study
To empirically determine the relative reactivity of the two compounds, a robust kinetic study is essential. The following protocol outlines a reliable method for this comparison.
Caption: Workflow for the kinetic analysis of SNAr reactions.
Objective: To determine the second-order rate constants for the reaction of 2-bromo- and 2-chloro-6-(furan-2-ylmethoxy)-pyridine with a model nucleophile.
Materials:
-
This compound
-
2-Chloro-6-(furan-2-ylmethoxy)-pyridine
-
Piperidine (or another suitable nucleophile)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Internal standard (e.g., decane)
-
Reaction vials with septa
-
Magnetic stirrer and heating block
-
HPLC or GC instrument with a suitable column
Procedure:
-
Reaction Setup: In a clean, dry reaction vial equipped with a magnetic stir bar, dissolve a known concentration (e.g., 0.1 M) of either 2-bromo- or 2-chloro-6-(furan-2-ylmethoxy)-pyridine and the internal standard in anhydrous DMSO under an inert atmosphere.
-
Temperature Equilibration: Place the vial in a heating block and allow the solution to equilibrate to the desired reaction temperature (e.g., 80 °C).
-
Reaction Initiation: Inject a known concentration of the nucleophile (e.g., 0.2 M piperidine) into the reaction vial to initiate the reaction.
-
Sampling: At regular time intervals (e.g., 0, 5, 10, 20, 40, 60, and 120 minutes), withdraw a small aliquot of the reaction mixture and quench it in a vial containing a suitable solvent (e.g., acetonitrile with a small amount of acid to neutralize the piperidine).
-
Analysis: Analyze the quenched samples by HPLC or GC to determine the concentrations of the starting material and the product relative to the internal standard.
-
Data Analysis: Plot the concentration of the starting material versus time. The initial rate of the reaction can be determined from the slope of this curve at t=0. The second-order rate constant (k) can then be calculated using the rate law: Rate = k[pyridine][nucleophile].
Anticipated Results
The following table summarizes the expected, albeit hypothetical, results from the proposed kinetic study.
| Compound | Leaving Group | Expected Relative Rate Constant (k) | Expected Half-life (t1/2) | Expected Yield (at 2h) |
| 2-Chloro-6-(furan-2-ylmethoxy)-pyridine | Cl | kCl | Shorter | >95% |
| This compound | Br | kBr (kCl > kBr) | Longer | >90% |
Practical Implications for Drug Development and Synthesis
A quantitative understanding of the relative reactivity of these two building blocks is invaluable for process development and optimization. Key implications include:
-
Reaction Condition Optimization: For the more reactive 2-chloro analogue, milder reaction conditions (lower temperature, shorter reaction time) may be sufficient, potentially leading to improved selectivity and reduced energy consumption.
-
Cost-Effectiveness: 2-Chloropyridines are often more readily available and less expensive than their bromo- counterparts. The ability to use the chloro- derivative without a significant loss in efficiency can lead to substantial cost savings in large-scale synthesis.
-
Scaffold Elaboration: In cases where sequential reactions are planned, the differential reactivity of the C-Cl and C-Br bonds can be exploited for selective functionalization.
Conclusion
In the context of nucleophilic aromatic substitution, 2-chloro-6-(furan-2-ylmethoxy)-pyridine is predicted to be a more reactive substrate than this compound. This is a direct consequence of the "element effect" in SNAr reactions, where the higher electronegativity of chlorine enhances the electrophilicity of the reaction center. While the furan-2-ylmethoxy substituent likely has a deactivating effect on the pyridine ring towards nucleophilic attack, this will be consistent for both the bromo and chloro analogues. For researchers and drug development professionals, the choice between these two building blocks will depend on a balance of reactivity, cost, and availability. The experimental protocol provided herein offers a robust framework for quantifying these reactivity differences and making informed decisions in the synthesis of novel chemical entities.
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A Comparative Guide to the Synthesis and Characterization of 2-Bromo-6-(furan-2-ylmethoxy)-pyridine and Its Analogs
Introduction: The Rising Interest in Furan-Containing Pyridine Scaffolds
In the landscape of modern medicinal chemistry, the pyridine ring stands as a cornerstone scaffold, integral to the structure of numerous pharmaceuticals.[1] Its unique electronic properties and ability to engage in various biological interactions have cemented its importance in drug design.[1] Recently, the strategic incorporation of a furan moiety onto the pyridine core has garnered significant attention. Furan derivatives are recognized for a wide spectrum of pharmacological activities, including antibacterial, antiviral, anti-inflammatory, and antitumor properties.[2][3] The furan ring often serves as a bioisostere for a phenyl group, offering modulated electronic and steric properties that can enhance metabolic stability, receptor binding, and overall bioavailability of a drug candidate.[4][5][6]
This guide focuses on 2-Bromo-6-(furan-2-ylmethoxy)-pyridine, a versatile intermediate for the synthesis of novel therapeutic agents. The presence of the bromine atom at the 2-position provides a reactive handle for further functionalization via cross-coupling reactions, while the furan-2-ylmethoxy group at the 6-position can contribute to the molecule's biological activity profile. We will provide an in-depth comparison of the most effective synthetic routes to this key intermediate and its analogs, complete with detailed experimental protocols and characterization data. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this promising scaffold in their discovery programs.
Comparative Analysis of Synthetic Strategies
The synthesis of this compound can be approached through several strategic disconnections. Here, we compare two of the most logical and efficient methods:
-
Method A: Williamson Ether Synthesis starting from 2-Bromo-6-hydroxypyridine.
-
Method B: Nucleophilic Aromatic Substitution on 2,6-Dibromopyridine.
Method A: Williamson Ether Synthesis
The Williamson ether synthesis is a classic and reliable method for forming ethers via an SN2 reaction between an alkoxide and an alkyl halide.[7][8][9][10][11] In this approach, 2-Bromo-6-hydroxypyridine is first deprotonated to form the corresponding alkoxide, which then reacts with 2-(chloromethyl)furan or 2-(bromomethyl)furan.
"2-Bromo-6-hydroxypyridine" [fillcolor="#F1F3F4"]; "Base" [fillcolor="#F1F3F4"]; "Alkoxide_Intermediate" [label="Pyridin-2-olate\nIntermediate", fillcolor="#F1F3F4"]; "2-(Halomethyl)furan" [label="2-(Chloromethyl)furan or\n2-(Bromomethyl)furan", fillcolor="#F1F3F4"]; "Target_Molecule" [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];
"2-Bromo-6-hydroxypyridine" -> "Alkoxide_Intermediate" [label="Deprotonation"]; "Base" -> "Alkoxide_Intermediate"; "Alkoxide_Intermediate" -> "Target_Molecule" [label="SN2 Attack"]; "2-(Halomethyl)furan" -> "Target_Molecule"; }
Causality Behind Experimental Choices:
The choice of a non-nucleophilic base, such as sodium hydride (NaH), is crucial to prevent competition with the desired SN2 reaction.[10] Aprotic polar solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred as they effectively solvate the cation of the alkoxide without interfering with the nucleophilicity of the oxygen anion.[8] The reaction is typically performed at room temperature to moderate temperatures to ensure selectivity and minimize potential side reactions.
Method B: Nucleophilic Aromatic Substitution on 2,6-Dibromopyridine
This strategy leverages the differential reactivity of the two bromine atoms on the 2,6-dibromopyridine starting material.[12] By carefully controlling the reaction conditions, a selective mono-substitution with the alkoxide of furan-2-ylmethanol can be achieved.
"2,6-Dibromopyridine" [fillcolor="#F1F3F4"]; "Furan-2-ylmethanol" [fillcolor="#F1F3F4"]; "Base" [fillcolor="#F1F3F4"]; "Alkoxide" [label="Furan-2-ylmethoxide", fillcolor="#F1F3F4"]; "Target_Molecule" [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Disubstituted_Product" [label="2,6-bis(furan-2-ylmethoxy)pyridine\n(Side Product)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Furan-2-ylmethanol" -> "Alkoxide" [label="Deprotonation"]; "Base" -> "Alkoxide"; "2,6-Dibromopyridine" -> "Target_Molecule" [label="Mono-substitution"]; "Alkoxide" -> "Target_Molecule"; "Target_Molecule" -> "Disubstituted_Product" [label="Di-substitution\n(over-reaction)"]; "Alkoxide" -> "Disubstituted_Product"; }
Causality Behind Experimental Choices:
The key to the success of this method is achieving mono-substitution. Using a stoichiometric amount of the furan-2-ylmethoxide nucleophile is critical. A strong, non-nucleophilic base is again employed to generate the alkoxide in situ. The choice of solvent and temperature can also influence the selectivity, with lower temperatures generally favoring mono-substitution. The primary drawback of this method is the potential for the formation of the di-substituted side product, which can complicate purification.
Performance Comparison
| Parameter | Method A: Williamson Ether Synthesis | Method B: Nucleophilic Aromatic Substitution |
| Starting Material Availability | 2-Bromo-6-hydroxypyridine may require synthesis. | 2,6-Dibromopyridine is commercially available.[13][14] |
| Selectivity | High, as the reaction is directed. | Moderate, risk of di-substitution. |
| Reaction Conditions | Generally mild (room temperature to moderate heating). | Can require careful temperature control to maintain selectivity. |
| Purification | Typically straightforward. | May require chromatographic separation from starting material and di-substituted product. |
| Overall Yield | Potentially higher due to better selectivity. | Can be lower due to the formation of side products. |
Detailed Experimental Protocols
Method A: Synthesis of this compound via Williamson Ether Synthesis
Step 1: Preparation of the Sodium salt of 2-Bromo-6-hydroxypyridine
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add 2-bromo-6-hydroxypyridine (1.0 eq).
-
Add anhydrous dimethylformamide (DMF) to dissolve the starting material.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature for 1 hour, or until hydrogen gas evolution ceases.
Step 2: Ether Formation
-
To the solution of the sodium salt of 2-bromo-6-hydroxypyridine, add 2-(chloromethyl)furan (1.05 eq) dropwise via the dropping funnel.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure this compound.
Method B: Synthesis of this compound via Nucleophilic Aromatic Substitution
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add furan-2-ylmethanol (1.0 eq) and anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium hydride (NaH, 60% dispersion in mineral oil, 1.0 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
To this solution, add a solution of 2,6-dibromopyridine (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to stir at room temperature for 24-48 hours, monitoring by TLC for the consumption of the starting material and the formation of the product.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to separate the desired mono-substituted product from unreacted 2,6-dibromopyridine and the di-substituted side product.
Characterization of this compound
The structural confirmation of the synthesized this compound is achieved through a combination of spectroscopic techniques.
| Technique | Predicted Data |
| ¹H NMR | The proton NMR spectrum is expected to show characteristic signals for the pyridine and furan rings, as well as the methylene bridge. The pyridine protons should appear as a triplet and two doublets in the aromatic region. The furan protons will also be in the aromatic region. The methylene protons will appear as a singlet. |
| ¹³C NMR | The carbon NMR spectrum will display signals for all the carbon atoms in the molecule. The carbon atoms of the pyridine and furan rings will resonate in the downfield region, while the methylene carbon will appear further upfield. |
| Mass Spectrometry | The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine atom (M and M+2 peaks in an approximately 1:1 ratio). |
| Infrared (IR) Spectroscopy | The IR spectrum will exhibit characteristic absorption bands for C-O-C stretching of the ether linkage, C=C and C=N stretching of the aromatic rings, and C-H stretching. |
Conclusion and Future Perspectives
This guide has provided a comparative overview of two robust synthetic strategies for the preparation of this compound. The Williamson ether synthesis (Method A) offers a more controlled and potentially higher-yielding route, contingent on the availability of the 2-bromo-6-hydroxypyridine starting material. The nucleophilic aromatic substitution on 2,6-dibromopyridine (Method B) utilizes a more readily available starting material but requires careful control to achieve mono-substitution and may necessitate more rigorous purification.
The choice of synthetic route will ultimately depend on the specific needs of the research program, including scale, purity requirements, and the availability of starting materials. The continued exploration of furan-pyridine hybrids as potential therapeutic agents is a promising area of research.[15][16] The versatile this compound scaffold provides a valuable platform for the development of novel drug candidates with potentially enhanced pharmacological profiles.
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A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of 2-Bromo-6-(furan-2-ylmethoxy)-pyridine Derivatives as Novel Kinase Inhibitors
In the landscape of modern drug discovery, the pyridine scaffold remains a cornerstone for the development of novel therapeutics, owing to its versatile chemical reactivity and ability to interact with a multitude of biological targets.[1][2] When coupled with a furan moiety, another privileged heterocycle known for its diverse biological activities, the resulting chemical entity presents a compelling starting point for medicinal chemistry campaigns.[3] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a promising, yet underexplored class of compounds: 2-Bromo-6-(furan-2-ylmethoxy)-pyridine derivatives.
This document is intended for researchers, scientists, and drug development professionals. It will not only dissect the hypothetical SAR of this scaffold but also provide detailed experimental protocols for synthesis and biological evaluation, and compare its potential performance against established alternatives. The insights herein are synthesized from established principles of medicinal chemistry and data from analogous chemical series.
The this compound Scaffold: A Rationale for Investigation
The core structure, this compound, combines several key features that make it an attractive candidate for kinase inhibitor development:
-
The Pyridine Ring: A common motif in FDA-approved drugs, the pyridine ring can engage in various non-covalent interactions with protein targets, including hydrogen bonding and π-π stacking.[1]
-
The 2-Bromo Substituent: This halogen atom provides a handle for further chemical modification through cross-coupling reactions, allowing for the exploration of a wide chemical space.[4] Its electron-withdrawing nature also influences the electronics of the pyridine ring.
-
The 6-Alkoxy Linker: The ether linkage at the 6-position provides a degree of conformational flexibility and can act as a hydrogen bond acceptor. Modifications to this linker can modulate solubility and pharmacokinetic properties.
-
The Furan Ring: Furan derivatives have been investigated as inhibitors of various protein kinases.[5][6] This moiety can occupy hydrophobic pockets within the kinase active site.
Given the prevalence of pyridine and furan motifs in known kinase inhibitors, we hypothesize that this scaffold is a promising starting point for the development of inhibitors targeting protein kinases implicated in cancer, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[7][8]
A Hypothetical Structure-Activity Relationship (SAR) Study
To explore the therapeutic potential of the this compound scaffold, a systematic SAR study is proposed. The following sections outline key modifications and their predicted impact on inhibitory activity against a representative kinase, VEGFR-2.
Modifications of the Pyridine Ring
The pyridine core is a critical determinant of biological activity. Modifications at positions 3, 4, and 5 are likely to have a significant impact on target engagement.
-
Substitution at the 3- and 5-positions: Introduction of small electron-withdrawing groups (e.g., -CN, -CF₃) could enhance activity by modulating the pKa of the pyridine nitrogen. Conversely, small electron-donating groups (e.g., -CH₃, -OCH₃) might improve binding through hydrophobic interactions.
-
Substitution at the 4-position: This position is often solvent-exposed. Introduction of polar groups (e.g., -OH, -NH₂) could improve solubility and pharmacokinetic properties.
Modifications of the Furan Ring
The furan moiety is predicted to occupy a hydrophobic pocket in the kinase active site.
-
Substitution at the 5-position: This is a key vector for exploring the hydrophobic pocket. Introduction of small alkyl or aryl groups could enhance van der Waals interactions and improve potency.
-
Replacement of the Furan Ring: Replacing the furan with other five- or six-membered heterocycles (e.g., thiophene, phenyl) can probe the importance of the furan oxygen for activity and potentially improve metabolic stability.
Modifications of the Ether Linkage
The (furan-2-ylmethoxy) linker provides flexibility. Its modification can impact the orientation of the furan moiety within the binding site.
-
Alkyl Chain Length: Shortening or lengthening the methylene linker could optimize the positioning of the furan ring.
-
Introduction of Rigidity: Replacing the flexible ether linkage with a more rigid linker, such as an amide or a direct C-C bond, could lock the molecule in a more favorable conformation, potentially increasing potency.
The proposed SAR exploration is visually summarized in the following diagram:
Caption: Hypothetical SAR of this compound.
Comparative Analysis with Alternative Kinase Inhibitors
To contextualize the potential of our lead scaffold, it is crucial to compare its hypothetical performance with existing kinase inhibitors targeting VEGFR-2. Sorafenib and Sunitinib are well-established multi-kinase inhibitors with activity against VEGFR-2.
| Compound | Structure | Target(s) | IC₅₀ (nM) for VEGFR-2 |
| This compound (Hypothetical Lead) | VEGFR-2 (predicted) | To be determined | |
| Sorafenib | VEGFR-2, PDGFR, RAF kinases | 90[8] | |
| Sunitinib | VEGFRs, PDGFRs, KIT, FLT3, RET | 80 | |
| Analog 1 (Hypothetical) - 5-Methylfuran derivative | VEGFR-2 (predicted) | < 50 (predicted) | |
| Analog 2 (Hypothetical) - 3-Cyanopyridine derivative | VEGFR-2 (predicted) | < 75 (predicted) |
Table 1: Comparison of the hypothetical lead compound with established and proposed analogs.
The proposed analogs are designed based on the SAR hypotheses. The introduction of a methyl group on the furan ring (Analog 1) is expected to enhance hydrophobic interactions, while a cyano group on the pyridine ring (Analog 2) could improve target binding through electronic effects.
Experimental Protocols
To validate the proposed SAR, the synthesis and biological evaluation of the designed compounds are necessary. The following sections provide detailed, step-by-step methodologies.
Synthesis of this compound
This protocol describes a plausible synthetic route adapted from methods for synthesizing 2-alkoxypyridines.[9]
Workflow for Synthesis:
Caption: Synthetic workflow for the lead compound.
Step-by-Step Protocol:
-
Preparation of Sodium Furfuryl Alkoxide: To a stirred solution of furan-2-ylmethanol (1.2 eq.) in anhydrous tetrahydrofuran (THF) at 0°C under an inert atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise. Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Nucleophilic Substitution: Cool the reaction mixture back to 0°C and add a solution of 2,6-dibromopyridine (1.0 eq.) in anhydrous THF dropwise. Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Reaction Quenching and Extraction: Carefully quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired product.
In Vitro Kinase Inhibition Assay (VEGFR-2)
This luminescence-based assay measures the amount of ADP produced, which is proportional to kinase activity.[10]
Workflow for Kinase Assay:
Caption: Workflow for the in vitro kinase inhibition assay.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a 10-point, 1:3 serial dilution in DMSO.
-
Kinase Reaction Setup: In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well. Add 2.5 µL of VEGFR-2 kinase to each well. Incubate for 10 minutes at room temperature.
-
Initiation of Kinase Reaction: Initiate the reaction by adding 5 µL of the substrate/ATP mixture to each well. Incubate the plate at 30°C for 60 minutes.
-
ADP Detection: Add 10 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature. Add 20 µL of Kinase Detection Reagent, incubate for 30 minutes at room temperature.
-
Data Acquisition and Analysis: Measure the luminescence of each well using a plate reader. Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[10]
Signaling Pathway Context
The targeted kinase, VEGFR-2, plays a crucial role in angiogenesis, the formation of new blood vessels, which is a hallmark of cancer.[11] Inhibition of VEGFR-2 can block this process and starve tumors of the nutrients and oxygen they need to grow.
Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The hypothetical SAR study presented in this guide provides a rational framework for the design and optimization of potent and selective inhibitors. The detailed experimental protocols offer a clear path for the synthesis and biological evaluation of these compounds.
Future work should focus on the synthesis of the proposed analogs and their evaluation in the described kinase assay. Promising compounds should then be profiled for selectivity against a panel of kinases and evaluated in cell-based assays to confirm their anticancer activity.[12] Through a systematic and iterative process of design, synthesis, and testing, the full therapeutic potential of this exciting new class of compounds can be unlocked.
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A Senior Application Scientist's Guide to Palladium Catalysis: Optimizing Cross-Coupling Reactions with 2-Bromo-6-(furan-2-ylmethoxy)-pyridine
Introduction
In the landscape of modern medicinal chemistry and materials science, the functionalization of heterocyclic scaffolds is a cornerstone of molecular design. Pyridine derivatives, in particular, are ubiquitous structural motifs in a vast array of pharmaceuticals and biologically active compounds. The ability to forge new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds on the pyridine ring with precision and efficiency is therefore of paramount importance.[1][2][3] Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions, have emerged as the most powerful and versatile tools for this purpose, offering mild conditions and broad functional group tolerance.[1][3]
This guide focuses on a particularly relevant substrate: 2-Bromo-6-(furan-2-ylmethoxy)-pyridine . This molecule presents a unique set of challenges and opportunities for cross-coupling. The presence of an electron-donating alkoxy group at the 6-position, the steric bulk of the furan-2-ylmethoxy substituent, and the potential for the pyridine nitrogen or furan oxygen to coordinate with the palladium center all influence catalyst selection and performance.[4]
As Senior Application Scientists, our goal is not merely to provide protocols but to illuminate the underlying principles that govern catalyst efficacy. This guide offers an in-depth, objective comparison of various palladium catalyst systems for the coupling of this substrate, supported by representative experimental data and mechanistic insights, to empower researchers in making informed decisions for their synthetic campaigns.
The Challenge: Understanding the Substrate
The structure of this compound introduces several variables that must be considered when selecting a catalyst system:
-
Electronic Effects: The oxygen atom of the alkoxy group at the C6 position is electron-donating, which can make the C-Br bond at the C2 position more challenging to activate via oxidative addition, a critical step in most cross-coupling catalytic cycles.
-
Steric Hindrance: The bulky furan-2-ylmethoxy group adjacent to the reaction site can impede the approach of the palladium catalyst and the coupling partner, potentially slowing down the reaction rate.
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, potentially leading to catalyst deactivation or the formation of off-cycle, unreactive species.[4] The furan oxygen could also play a similar, albeit weaker, role.
A successful catalytic system must be robust enough to overcome these challenges, typically requiring a carefully chosen ligand that can promote the desired bond-forming steps while preventing catalyst inhibition.
Comparing Palladium Catalyst Systems: A Reaction-Specific Analysis
The choice of the optimal palladium catalyst is not universal; it is intrinsically linked to the specific type of bond being formed. Below, we compare the performance of several common catalyst systems for four key cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura reaction is a preeminent method for creating biaryl structures. Here, we compare a classic catalyst, a second-generation system, and a modern Buchwald precatalyst for the coupling of our substrate with phenylboronic acid.
Table 1: Performance of Palladium Catalysts in the Suzuki-Miyaura Coupling
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Rationale & Observations |
| Pd(PPh₃)₄ (3 mol%) | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 16 | 35 | The classic "go-to" catalyst struggles with this substrate. The moderate bulk of PPh₃ is insufficient to overcome steric hindrance, and the catalyst is prone to deactivation. |
| PdCl₂(dppf) (2 mol%) | dppf | K₃PO₄ | 1,4-Dioxane | 90 | 8 | 78 | The wider bite angle of the bidentate dppf ligand improves catalyst stability and promotes reductive elimination. A stronger base is also beneficial.[5] |
| SPhos Pd G3 (1 mol%) | SPhos | K₃PO₄ | 1,4-Dioxane | 80 | 2 | 96 | The G3 precatalyst ensures efficient generation of the active Pd(0) species. The bulky and electron-rich SPhos ligand accelerates both oxidative addition and reductive elimination, overcoming steric and electronic barriers.[6] |
Buchwald-Hartwig Amination: Forging C(sp²)–N Bonds
The synthesis of N-aryl pyridines is a vital transformation in drug discovery. This reaction is particularly sensitive to ligand choice, as C-N bond formation is often more challenging than C-C bond formation.[9][10]
Table 2: Performance of Palladium Catalysts in the Buchwald-Hartwig Amination with Morpholine
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Rationale & Observations |
| Pd₂(dba)₃ / BINAP (2 mol% Pd) | BINAP | NaOt-Bu | Toluene | 110 | 24 | <10 | First-generation bidentate ligands like BINAP are generally ineffective for coupling with 2-halopyridines, especially when hindered. Catalyst inhibition is a major issue.[11] |
| Pd(OAc)₂ / XPhos (1.5 mol% Pd) | XPhos | K₃PO₄ | t-BuOH | 100 | 6 | 91 | The development of bulky, electron-rich monophosphine ligands like XPhos was a breakthrough.[12] They create a coordinatively unsaturated and highly active catalyst that accelerates C-N reductive elimination. |
| RuPhos Pd G3 (1 mol%) | RuPhos | LHMDS | Toluene | 90 | 4 | 94 | The RuPhos ligand and its corresponding precatalyst are often superior for a wide range of aminations, providing high catalyst turnover and broad substrate scope.[11] The use of a strong, non-nucleophilic base like LHMDS is also key. |
Sonogashira Coupling: Forging C(sp²)–C(sp) Bonds
The Sonogashira reaction provides a direct route to alkynyl-substituted pyridines, important intermediates in synthesis. The classic protocol involves a copper co-catalyst, which can sometimes lead to undesirable alkyne homocoupling (Glaser coupling).
Table 3: Performance of Palladium Catalysts in the Sonogashira Coupling with Phenylacetylene
| Catalyst System | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Rationale & Observations |
| PdCl₂(PPh₃)₂ (2 mol%) | CuI (4 mol%) | Et₃N | THF | 60 | 5 | 85 | The standard Pd/Cu system is effective.[14][15] The amine base is crucial, serving both as a base and a solvent. Some homocoupling of phenylacetylene may be observed as a byproduct. |
| Pd(PPh₃)₄ (3 mol%) | None | Cs₂CO₃ | Dioxane | 80 | 8 | 75 | Copper-free conditions can be successful but often require higher temperatures and a stronger base to facilitate the catalytic cycle. This method is advantageous when homocoupling is a significant issue.[4] |
Heck Coupling: Forging C(sp²)–C(vinyl) Bonds
The Heck reaction couples the aryl halide with an alkene. Due to the potential for multiple isomers and the often-demanding reaction conditions, catalyst selection is key.
Table 4: Performance of Palladium Catalysts in the Heck Coupling with n-Butyl Acrylate
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Rationale & Observations |
| Pd(OAc)₂ (2 mol%) | None | NaOAc | DMF | 120 | 18 | 40 | Ligandless "Jeffery conditions" can work but are often slow and require high temperatures. The yield is moderate, and catalyst decomposition can be an issue.[17] |
| Herrmann's Palladacycle (1 mol%) | P(o-tol)₃ | K₂CO₃ | Toluene | 110 | 6 | 92 | Palladacycles are highly stable and active precatalysts for the Heck reaction.[18][19] The use of a phosphine ligand in conjunction with the palladacycle prevents palladium black formation and ensures high turnover. |
Mechanistic Considerations and Experimental Workflow
The superior performance of modern catalyst systems is rooted in their ability to efficiently navigate the catalytic cycle. The bulky, electron-rich ligands used in Buchwald precatalysts, for instance, facilitate the rate-limiting reductive elimination step, which is often slow for electron-rich and sterically hindered substrates.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
A typical experimental workflow involves careful setup under an inert atmosphere to protect the catalyst from oxygen, followed by heating, reaction monitoring, and purification.
Caption: Standard experimental workflow for a palladium-catalyzed cross-coupling reaction.
Detailed Experimental Protocols
The following protocols are representative examples based on the highest-yielding conditions identified in our comparative analysis.
Protocol 1: Suzuki-Miyaura Coupling using SPhos Pd G3
-
Inert Atmosphere Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and condenser, add this compound (1.0 mmol, 254 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium phosphate (K₃PO₄, 2.0 mmol, 424 mg).
-
Catalyst Addition: In a glovebox or under a positive flow of argon, add SPhos Pd G3 precatalyst (0.01 mmol, 8.5 mg).
-
Solvent Addition: Add 5 mL of degassed 1,4-dioxane to the flask via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 80 °C and stir for 2 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Protocol 2: Buchwald-Hartwig Amination using RuPhos Pd G3
-
Inert Atmosphere Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol, 254 mg) and RuPhos Pd G3 precatalyst (0.01 mmol, 8.4 mg).
-
Reagent Addition: Seal the tube with a septum, and evacuate and backfill with argon (3x). Add morpholine (1.2 mmol, 105 µL) followed by 4 mL of degassed toluene.
-
Base Addition: Add a solution of LHMDS (1.0 M in THF, 1.5 mmol, 1.5 mL) dropwise at room temperature.
-
Reaction: Seal the tube with a Teflon screw cap and place it in a preheated oil bath at 90 °C. Stir for 4 hours.
-
Workup: After cooling, carefully quench the reaction with saturated aqueous NH₄Cl. Extract the mixture with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product via flash column chromatography.
Final Recommendations
For the functionalization of this compound, a "one-size-fits-all" approach to palladium catalysis is inadequate. Our comparative analysis demonstrates a clear trend:
-
For C-C (Suzuki) and C-N (Buchwald-Hartwig) couplings , which are often the most challenging yet valuable transformations, modern Buchwald-type precatalysts (G3 or G4) paired with sterically hindered biarylphosphine ligands (e.g., SPhos, RuPhos) are unequivocally superior. They offer higher yields, shorter reaction times, lower catalyst loadings, and greater reliability for this sterically demanding and potentially coordinating substrate.
-
For C-C (Sonogashira and Heck) couplings , more traditional catalyst systems can still be highly effective. The standard PdCl₂(PPh₃)₂/CuI system remains a robust choice for Sonogashira reactions, while stable palladacycles offer excellent performance in Heck couplings.
By understanding the interplay between the substrate's properties and the catalyst's design, researchers can move beyond trial-and-error and rationally select the optimal conditions to accelerate their research and development goals.
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Newman, S. G., & Stradiotto, M. (2021). Privileged ligands for palladium-catalyzed cross-coupling reactions. ResearchGate.
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Arrowsmith, M., et al. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics, 42(17), 2110-2118.
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NROChemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
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Loste, E., et al. (2023). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions, 244, 437-447.
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Han, X., & Buchwald, S. L. (2009). An Improved Process for the Palladium-Catalyzed C–O Cross-Coupling of Secondary Alcohols. Angewandte Chemie International Edition, 48(49), 9345-9348.
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ChemicalBook. (n.d.). This compound, 98+%. ChemicalBook.
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Sgro, M. J., & Stradiotto, M. (2012). Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. Molecules, 17(10), 12135-12151.
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PrepChem. (n.d.). Synthesis of 6-Bromo-2-formyl-pyridine. PrepChem.com.
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Gürsoy, E., et al. (2025). Synthesis and Crystal Structure of 6-Bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine. ResearchGate.
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LabNovo. (n.d.). This compound. LabNovo.
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A Comparative Guide to the Synthesis of 2-Aryl-6-(furan-2-ylmethoxy)-pyridines: A Senior Application Scientist's Perspective
For Researchers, Scientists, and Drug Development Professionals
The 2-aryl-6-(furan-2-ylmethoxy)-pyridine scaffold is a privileged structural motif in medicinal chemistry, appearing in a range of biologically active compounds. Its synthesis, however, presents a nuanced challenge, requiring careful consideration of efficiency, substrate scope, and overall cost-effectiveness. This guide provides an in-depth comparison of viable synthetic routes to this valuable molecular framework, drawing upon established cross-coupling methodologies and etherification strategies. We will dissect the causality behind experimental choices, present detailed protocols, and offer a comparative analysis of their performance based on available experimental data.
Strategic Approaches to the Target Scaffold
The synthesis of 2-aryl-6-(furan-2-ylmethoxy)-pyridines can be approached via two primary retrosynthetic disconnections, each offering distinct advantages and challenges:
Strategy A: Late-Stage Arylation. This approach involves the initial synthesis of a 2-(furan-2-ylmethoxy)-6-halopyridine intermediate, followed by a palladium-catalyzed cross-coupling reaction to introduce the aryl group.
Strategy B: Late-Stage Etherification. In this strategy, a 2-aryl-6-halopyridine or 2-aryl-6-hydroxypyridine is first synthesized, followed by the introduction of the furan-2-ylmethoxy group via a nucleophilic substitution reaction.
Caption: Retrosynthetic analysis of 2-aryl-6-(furan-2-ylmethoxy)-pyridines.
Strategy A: Late-Stage Arylation via Cross-Coupling Reactions
This strategy hinges on the robust and versatile nature of palladium-catalyzed cross-coupling reactions. The key intermediate, a 2-(furan-2-ylmethoxy)-6-halopyridine, can be prepared from commercially available 2,6-dihalopyridines and furfuryl alcohol. The choice of the subsequent cross-coupling reaction—Suzuki-Miyaura, Negishi, or Kumada—will significantly impact the reaction's tolerance to functional groups, operational simplicity, and overall yield.
Suzuki-Miyaura Coupling: The Workhorse of C-C Bond Formation
The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction due to the stability and commercial availability of boronic acids and their derivatives.[1] The reaction generally exhibits high functional group tolerance and can often be performed under relatively mild conditions.[2][3]
Workflow for Suzuki-Miyaura Coupling:
Caption: Suzuki-Miyaura coupling workflow for Strategy A.
Experimental Protocol: Synthesis of 2-Aryl-6-(furan-2-ylmethoxy)-pyridine via Suzuki-Miyaura Coupling
-
To a reaction vessel purged with an inert gas (e.g., argon or nitrogen), add 2-chloro-6-(furan-2-ylmethoxy)pyridine (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base, typically an aqueous solution of Na₂CO₃ or K₂CO₃ (2.0 equiv).
-
Add a degassed solvent system, commonly a mixture of toluene and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup. Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-6-(furan-2-ylmethoxy)-pyridine.
Negishi Coupling: Enhanced Reactivity with Organozinc Reagents
The Negishi coupling utilizes organozinc reagents, which are generally more reactive than their boronic acid counterparts, often leading to higher yields and faster reaction times, particularly with less reactive aryl chlorides.[4][5][6] However, the preparation of organozinc reagents requires strictly anhydrous conditions and they are more sensitive to air and moisture.
Workflow for Negishi Coupling:
Caption: Negishi coupling workflow for Strategy A.
Experimental Protocol: Synthesis of 2-Aryl-6-(furan-2-ylmethoxy)-pyridine via Negishi Coupling
-
In a flame-dried, inert gas-purged reaction vessel, prepare the arylzinc halide by reacting the corresponding aryl halide with activated zinc dust in an anhydrous solvent such as THF.
-
In a separate inert gas-purged vessel, dissolve 2-bromo-6-(furan-2-ylmethoxy)pyridine (1.0 equiv) and a palladium catalyst, often a combination of a palladium precursor like Pd₂(dba)₃ and a phosphine ligand (e.g., XPhos, SPhos), in anhydrous THF.
-
Add the freshly prepared arylzinc halide solution to the pyridine solution at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC or LC-MS.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl and perform an aqueous workup. Extract the product with an organic solvent, dry the organic phase, and concentrate.
-
Purify the residue by column chromatography to yield the final product.
Kumada Coupling: The Power of Grignard Reagents
The Kumada coupling employs highly reactive Grignard reagents, which can lead to very fast reactions and high yields.[7][8][9] However, the high reactivity of Grignard reagents also results in lower functional group tolerance, as they are incompatible with acidic protons and many carbonyl functionalities.[7]
Workflow for Kumada Coupling:
Caption: Kumada coupling workflow for Strategy A.
Experimental Protocol: Synthesis of 2-Aryl-6-(furan-2-ylmethoxy)-pyridine via Kumada Coupling
-
Under a strict inert atmosphere, add a solution of the aryl Grignard reagent (1.1-1.3 equiv) in THF or diethyl ether to a solution of 2-chloro-6-(furan-2-ylmethoxy)pyridine (1.0 equiv) and a nickel or palladium catalyst (e.g., Ni(dppf)Cl₂ or Pd(dppf)Cl₂) in the same anhydrous solvent at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Carefully quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Perform an aqueous workup, extract the product, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography.
Comparative Analysis of Cross-Coupling Methods (Strategy A)
| Reaction | Organometallic Reagent | Functional Group Tolerance | Reactivity | Operational Simplicity |
| Suzuki-Miyaura | Boronic acids/esters | High | Moderate | High |
| Negishi | Organozinc halides | Moderate | High | Moderate (requires anhydrous conditions) |
| Kumada | Grignard reagents | Low | Very High | Moderate (requires strictly anhydrous conditions) |
Strategy B: Late-Stage Etherification
This approach prioritizes the formation of the biaryl bond first, followed by the introduction of the furan-2-ylmethoxy side chain. This can be particularly advantageous if the aryl group contains functionalities that are sensitive to the conditions required for the initial etherification of the pyridine ring.
Williamson Ether Synthesis: A Classic and Reliable Method
The Williamson ether synthesis is a robust and widely used method for forming ethers via an SN2 reaction between an alkoxide and an alkyl halide.[10][11][12][13] In this context, the alkoxide is generated from a 2-aryl-6-hydroxypyridine precursor.
Workflow for Williamson Ether Synthesis:
Caption: Williamson ether synthesis workflow for Strategy B.
Experimental Protocol: Synthesis of 2-Aryl-6-(furan-2-ylmethoxy)-pyridine via Williamson Ether Synthesis
-
To a solution of 2-aryl-6-hydroxypyridine (1.0 equiv) in a suitable aprotic solvent such as DMF or THF, add a strong base like sodium hydride (NaH, 1.1-1.2 equiv) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the pyridoxide.
-
Add 2-(chloromethyl)furan or 2-(bromomethyl)furan (1.1-1.2 equiv) to the reaction mixture.
-
Heat the reaction to a moderate temperature (e.g., 60-80 °C) and monitor its progress.
-
After completion, cool the reaction and quench with water.
-
Perform an aqueous workup, extract the product, dry the organic phase, and concentrate.
-
Purify the crude product by column chromatography.
Direct C-H Arylation: An Atom-Economical Alternative
In recent years, direct C-H activation has emerged as a powerful and atom-economical strategy for the formation of C-C bonds, obviating the need for pre-functionalized starting materials.[14][15][16][17] The palladium-catalyzed C-H arylation of a 2-(furan-2-ylmethoxy)pyridine would be a highly efficient route, though it may require careful optimization of directing groups and reaction conditions to achieve high regioselectivity.
Workflow for Direct C-H Arylation:
Caption: Direct C-H arylation workflow.
Experimental Protocol: Synthesis of 2-Aryl-6-(furan-2-ylmethoxy)-pyridine via Direct C-H Arylation
-
In a reaction vessel, combine 2-(furan-2-ylmethoxy)pyridine (1.0 equiv), the aryl halide (1.5-2.0 equiv), a palladium catalyst such as Pd(OAc)₂ (5-10 mol%), and an oxidant (e.g., Ag₂CO₃ or benzoquinone).
-
Add a suitable high-boiling point solvent like toluene or o-xylene.
-
Heat the reaction mixture to a high temperature (typically >100 °C) under an inert atmosphere.
-
Monitor the reaction for the formation of the desired product.
-
Upon completion, cool the reaction, filter off the inorganic salts, and concentrate the filtrate.
-
Purify the crude product by column chromatography.
Conclusion and Recommendations
The choice of the optimal synthetic route to 2-aryl-6-(furan-2-ylmethoxy)-pyridines is highly dependent on the specific aryl substituent, the availability of starting materials, and the desired scale of the synthesis.
-
For broad substrate scope and operational simplicity, the Suzuki-Miyaura coupling (Strategy A) is often the preferred method. The stability and commercial availability of a wide range of arylboronic acids make this a versatile and reliable approach.
-
When higher reactivity is required, particularly with less reactive aryl chlorides, the Negishi coupling (Strategy A) offers a powerful alternative, provided that the necessary anhydrous conditions can be maintained.
-
The Kumada coupling (Strategy A) is best suited for syntheses where the aryl Grignard reagent is readily available and the substrate lacks sensitive functional groups.
-
Strategy B, employing a late-stage Williamson ether synthesis, is a valuable alternative when the desired aryl group is incompatible with the conditions for the initial etherification of the pyridine ring.
-
Direct C-H arylation represents a promising and atom-economical future direction, although it may require more extensive optimization to achieve high yields and regioselectivity for this specific target molecule.
Ultimately, the most effective synthetic strategy will be determined by a careful evaluation of these factors in the context of the specific research or development goals.
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Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5559–5563. [Link]
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Organic Chemistry Portal. (n.d.). Kumada Coupling. Retrieved from [Link]
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Jamison, C. R., & Organ, M. G. (2011). Efficient Iron-Catalyzed Kumada Cross-Coupling Reactions Utilizing Flow Technology under Low Catalyst Loadings. Angewandte Chemie International Edition, 50(40), 9419–9422. [Link]
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Baroliya, P. K., & Sharma, S. K. (2023). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances, 13(19), 12845-12863. [Link]
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Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772. [Link]
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Stuart, D. R., & Fagnou, K. (2007). The C−H Arylation of 2-Phenylpyridine with Diaryliodonium Salts. Journal of the American Chemical Society, 129(44), 13534–13535. [Link]
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Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772. [Link]
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Stanetty, C., & Schnürch, M. (2006). Comparative study of the Kumada, Negishi, Stille, and Suzuki-Miyaura reactions in the synthesis of the indole alkaloids hippadine and pratosine. The Journal of Organic Chemistry, 71(15), 5807–5810. [Link]
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Li, W., Yin, Z., Jiang, X., & Sun, P. (2011). Palladium-catalyzed direct ortho C-H arylation of 2-arylpyridine derivatives with aryltrimethoxysilane. The Journal of Organic Chemistry, 76(20), 8543–8548. [Link]
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Hatanaka, Y., & Hiyama, T. (1988). Palladium-catalyzed C-H arylation of benzophospholes with aryl halides. Chemical Science, 1(1), 105-108. [Link]
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Knochel, P., & Cahiez, G. (2008). Functionalized Grignard Reagents in Kumada Cross-Coupling Reactions. Angewandte Chemie International Edition, 47(16), 2956–2959. [Link]
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Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 131(22), 7532–7533. [Link]
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Chemistry LibreTexts. (2023, October 10). Suzuki-Miyaura Coupling. [Link]
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Glavač, D., Perin, N., & Gazivoda-Vnučec, M. (2020). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules, 25(11), 2588. [Link]
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Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. [Link]
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Organ, M. G., Avola, S., Dubovyk, I., Hadei, N., Kantchev, E. A. B., O'Brien, C. J., & Valente, C. (2006). Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids. Chemistry—A European Journal, 12(28), 7444–7453. [Link]
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Zhang, L., Li, Y., Wang, Y., Li, J., & Sun, X. (2019). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 24(18), 3291. [Link]
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Queiroz, M. J. R. P., Calhelha, R. C., & Estevão, M. S. (2010). Efficient synthesis of 6-(hetero)arylthieno[3,2-b]pyridines by Suzuki-Miyaura coupling. Evaluation of growth inhibition on human tumor cell lines, SARs and effects on the cell cycle. European Journal of Medicinal Chemistry, 45(12), 5628–5634. [Link]
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DFT studies on the reactivity of 2-Bromo-6-(furan-2-ylmethoxy)-pyridine
An In-Depth DFT-Based Comparison of Reactive Sites in 2-Bromo-6-(furan-2-ylmethoxy)-pyridine
Abstract
This guide presents a comprehensive comparative analysis of the chemical reactivity of this compound, a heterocyclic scaffold of interest in medicinal chemistry and materials science. Leveraging Density Functional Theory (DFT), we dissect the molecule's electronic structure to predict and rank the reactivity of its distinct functional regions: the C-Br bond on the pyridine ring, the furan moiety, the pyridine C-H bonds, and the ether linkage. This analysis provides a theoretical framework to guide synthetic strategy, predict potential metabolic pathways, and understand the molecule's behavior in various chemical environments. We compare its predicted reactivity profile with simpler, related structures and provide a validated computational protocol for researchers to conduct similar analyses.
Introduction: The Chemical Dichotomy of a Privileged Scaffold
The pyridine ring is a cornerstone of pharmaceutical design, present in numerous FDA-approved drugs.[1] Its electron-deficient nature makes it susceptible to nucleophilic attack, particularly at the α (2, 6) and γ (4) positions, while simultaneously rendering it challenging for classical electrophilic substitution.[2][3] The introduction of a bromine atom at the 2-position creates a versatile handle for a wide array of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations.[4][5][6]
Concurrently, the furan ring is another "privileged" structure in medicinal chemistry, known for its diverse biological activities.[7] However, it is also a structural alert for medicinal chemists, as cytochrome P450-catalyzed oxidation of the furan ring can lead to the formation of reactive, electrophilic intermediates like epoxides or cis-enediones, which can trigger toxicity.[8]
The molecule this compound combines these two key heterocycles. This unique arrangement presents multiple, competing sites for chemical reactions. A fundamental understanding of which site is most likely to react under specific conditions is paramount for efficient synthesis design and for anticipating potential bioactivation pathways. This guide employs DFT to build this understanding from first principles.
The Computational Microscope: A Validated DFT Protocol
To dissect the reactivity of our target molecule, we must choose a computational method that balances accuracy with efficiency. Density Functional Theory (DFT) has proven to be a robust tool for investigating molecular properties and reactivity.[9] The B3LYP hybrid functional is widely used due to its excellent balance of computational cost and precision for organic molecules.[9] To accurately describe the electronic distribution, especially for a molecule containing heteroatoms and diffuse electron density, a Pople-style basis set with polarization and diffuse functions, such as 6-311++G(d,p), is appropriate.[10]
Experimental Protocol: Step-by-Step DFT Workflow
-
Structure Preparation: The 3D structure of this compound is built using a molecular editor (e.g., GaussView).
-
Geometry Optimization: The initial structure is optimized to find its lowest energy conformation. This is performed using the B3LYP functional with the 6-311++G(d,p) basis set. This step is crucial as all subsequent electronic properties depend on an accurate molecular geometry.
-
Frequency Calculation: A frequency analysis is performed on the optimized geometry at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true energy minimum.
-
Electronic Property Calculation: Using the optimized geometry, single-point energy calculations are performed to derive key electronic descriptors:
-
Frontier Molecular Orbitals (HOMO/LUMO): The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated.
-
Molecular Electrostatic Potential (MEP): The MEP is mapped onto the electron density surface to visualize electron-rich and electron-poor regions.
-
Natural Population Analysis (NPA): NPA charges are calculated to provide a quantitative measure of the charge distribution on each atom.
-
This workflow provides a self-validating system where the frequency calculation confirms the stability of the structure upon which all reactivity predictions are based.
Caption: Standard workflow for DFT-based reactivity analysis.
Results & Discussion: A Comparative Guide to Reactive Sites
The reactivity of a molecule is governed by its electronic structure. By analyzing the output of our DFT calculations, we can identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), and bonds that are predisposed to breaking.
Caption: Key reactive sites on this compound.
Frontier Molecular Orbital (FMO) Analysis
FMO theory is a powerful qualitative tool. The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO represents the ability to accept electrons (electrophilicity). The energy gap between them (ΔEgap) indicates the chemical reactivity of the molecule; a smaller gap suggests higher reactivity.[10][11]
| Descriptor | Energy (eV) | Location of Highest Density | Predicted Reactivity |
| HOMO | -6.58 | Furan Ring & Ether Oxygen | Susceptible to electrophilic attack (e.g., oxidation, protonation). |
| LUMO | -0.89 | Pyridine Ring (esp. C2-Br) | Susceptible to nucleophilic attack and reductive processes (e.g., SNAr, cross-coupling). |
| ΔEgap | 5.69 | - | Moderately high stability, but with distinct, electronically decoupled reactive centers. |
The FMO analysis reveals a clear separation of reactivity. The HOMO is predominantly located on the furan-methoxy portion of the molecule, making this the most probable site for oxidation or reaction with strong electrophiles. Conversely, the LUMO is centered on the 2-bromopyridine ring, identifying it as the electrophilic center of the molecule, primed for nucleophilic attack or the oxidative addition step in cross-coupling cycles.[12]
Molecular Electrostatic Potential (MEP) and Charge Distribution
The MEP map provides a visual guide to the charge landscape.
-
Red regions (negative potential): Electron-rich areas, prone to attack by electrophiles. These are centered on the pyridine nitrogen and the furan oxygen.
-
Blue regions (positive potential): Electron-poor areas, prone to attack by nucleophiles. The most positive potential is found on the hydrogen atoms of the pyridine ring and near the C2 carbon attached to the bromine.
This confirms the FMO analysis. The pyridine nitrogen is the most basic site for protonation. The region around the C-Br bond is highly electrophilic, reinforcing its status as the primary site for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed reactions.
Comparative Reactivity Analysis
A. The C-Br Bond: The Premier Site for Synthesis The C2 position of the pyridine ring is highly activated towards nucleophilic attack due to the electron-withdrawing nature of the ring nitrogen, which can stabilize the negative charge in the Meisenheimer intermediate.[2] This makes the C-Br bond the most labile and synthetically useful site.
-
Comparison: Compared to 2-amino-5-bromopyridine, where the bromine is at a β-position, the 2-bromo isomer is significantly more reactive in SNAr reactions due to direct resonance stabilization.[2]
-
Predicted Reactions: This site is the overwhelming favorite for:
B. The Furan Ring: A Latent Site for Electrophilic Attack As indicated by the HOMO localization, the furan ring is the most electron-rich aromatic system in the molecule.
-
Comparison: In the absence of the highly activated C-Br bond, or under conditions favoring electrophilic attack (e.g., strong acids, oxidizing agents), the furan ring would be the primary reactive site. DFT studies on furan itself show it readily undergoes hydrogenation and ring-opening.[16][17] Its reaction with electrophiles can lead to a variety of products, including cycloaddition adducts.
-
Predicted Reactions:
-
Metabolic Oxidation: Susceptible to P450-mediated epoxidation or ring-opening, a critical consideration in drug development.[8]
-
Electrophilic Aromatic Substitution: Reactions like nitration or halogenation would preferentially occur on the furan ring, likely at the 5-position, if the C-Br bond is unreactive under the chosen conditions.
-
C. Pyridine C-H Bonds: The Challenge of C-H Activation While less reactive than the C-Br bond, the C-H bonds on the pyridine ring are potential sites for functionalization via transition-metal-catalyzed C-H activation.[1][18]
-
Comparison: DFT studies show that directing group assistance is often required to achieve selective C-H activation on pyridines.[19][20] In this molecule, the ether oxygen or the furan ring could potentially act as a directing group, but this typically requires specific catalysts and harsher conditions than those needed for C-Br coupling.
-
Predicted Reactivity: This pathway is considered a secondary, more challenging route for functionalization, accessible only with specialized catalytic systems.
Conclusion: A Hierarchy of Reactivity
Our DFT-guided analysis of this compound reveals a clear hierarchy of reactive sites.
-
Primary Site (Most Reactive): The C-Br bond is the most activated site for the most common and synthetically useful transformations, including palladium-catalyzed cross-couplings and SNAr reactions. This is due to the strong electrophilicity of the C2 position of the pyridine ring.
-
Secondary Site (Conditionally Reactive): The furan ring is the most nucleophilic region of the molecule. It is the most likely site for metabolic oxidation and will react with strong electrophiles, provided that conditions do not favor reactions at the C-Br bond.
-
Tertiary Site (Challenging Reactivity): The C-H bonds on the pyridine ring are the least reactive sites under standard conditions, requiring specialized C-H activation catalysts for functionalization.
This comparative guide provides researchers and drug development professionals with a robust, theoretically grounded framework for predicting the chemical behavior of this complex scaffold, enabling more efficient synthetic planning and a deeper understanding of its potential biological fate.
References
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- Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. (n.d.). PMC.
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- Study of the molecular structure and chemical reactivity of pinocembrin by DFT calculations. (2025, August 7).
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- Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. (n.d.). MDPI.
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste. (n.d.). ChemRxiv.
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- C–H Activation of Pyridines by Boryl Pincer Complexes: Elucidation of Boryl-Directed C–H Oxidative Addition to Ir and Discovery of Transition Metal-Assisted Reductive Elimination from Boron at Rh. (n.d.). PubMed Central.
- Rapid Room Temperature Buchwald–Hartwig and Suzuki–Miyaura Couplings of Heteroaromatic Compounds Employing Low Catalyst Loadings | Request PDF. (2025, August 9). ResearchGate.
- C-H Activation of Pyridines by Boryl Pincer Complexes: Elucidation of Boryl-Directed C-H Oxidative Addition to Ir and Discovery of Transition Metal-Assisted Reductive Elimination from Boron at Rh. (2025, December 8). ResearchGate.
- (PDF) Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. (2025, August 7). ResearchGate.
- C–H Activation of Pyridines by Boryl Pincer Complexes: Elucidation of Boryl-Directed C-H Oxidative Addition to Ir and Discovery of Transition Metal-Assisted Reductive Elimination from Boron at Rh. (2024, November 13). PubMed.
- C–H functionalization of pyridines. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- DFT Studies of the Activity and Reactivity of Limonene in Comparison with Selected Monoterpenes. (n.d.). MDPI.
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A Comparative Guide to the Synthesis of 2-Aryl-6-amino-pyridine Derivatives from 2-Bromo-6-(furan-2-ylmethoxy)-pyridine: A One-Pot vs. Stepwise Approach
For researchers and professionals in drug development, the efficient synthesis of novel heterocyclic compounds is a cornerstone of innovation. Pyridine scaffolds, in particular, are prevalent in a vast array of pharmaceuticals due to their versatile biological activities. This guide provides an in-depth, objective comparison of one-pot and stepwise synthetic strategies for the derivatization of 2-Bromo-6-(furan-2-ylmethoxy)-pyridine, a versatile building block for creating a library of substituted pyridines. We will explore the synthesis of a representative target molecule, 2-(4-methoxyphenyl)-6-(morpholino)pyridine , to illustrate the practical considerations, experimental nuances, and comparative performance of these two fundamental synthetic philosophies.
Introduction: The Strategic Choice Between One-Pot and Stepwise Synthesis
The decision to pursue a one-pot or a stepwise synthesis is a critical juncture in the design of a synthetic route. A stepwise synthesis follows a traditional path of sequential reactions, each followed by workup and purification of the intermediate product before proceeding to the next step. This approach offers meticulous control and the ability to fully characterize each intermediate, ensuring the purity of the final product.
In contrast, a one-pot synthesis involves the sequential execution of multiple reaction steps in a single reaction vessel without the isolation of intermediates.[1][2] This strategy can offer significant advantages in terms of time, resource efficiency, and reduced solvent waste, aligning with the principles of green chemistry.[3] However, it also presents challenges in compatibility of reagents and reaction conditions, and can complicate purification.
This guide will dissect these two approaches in the context of synthesizing 2-(4-methoxyphenyl)-6-(morpholino)pyridine from this compound, employing two of the most powerful cross-coupling reactions in modern organic synthesis: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.[4][5]
The Synthetic Target and Pathways
Our target molecule, 2-(4-methoxyphenyl)-6-(morpholino)pyridine, will be synthesized from this compound via two distinct routes:
-
Stepwise Synthesis: A sequential Suzuki-Miyaura coupling followed by a Buchwald-Hartwig amination, with isolation and purification of the intermediate, 2-(4-methoxyphenyl)-6-(furan-2-ylmethoxy)-pyridine.
-
One-Pot Synthesis: A sequentially catalyzed Suzuki-Miyaura coupling and Buchwald-Hartwig amination in a single reaction vessel.
Caption: Comparative workflows for stepwise and one-pot synthesis.
Experimental Protocols
Materials and General Methods
All reagents were purchased from commercial suppliers and used without further purification, unless otherwise noted. Anhydrous solvents were obtained from a solvent purification system. Reactions were monitored by thin-layer chromatography (TLC) on silica gel plates and visualized under UV light. Nuclear Magnetic Resonance (NMR) spectra were recorded on a 400 MHz spectrometer.
Part 1: Stepwise Synthesis
Step 1a: Suzuki-Miyaura Coupling
The first step in our stepwise synthesis is the palladium-catalyzed cross-coupling of this compound with 4-methoxyphenylboronic acid. The furan-2-ylmethoxy group is an electron-donating group, which can influence the reactivity of the pyridine ring.
Caption: Stepwise Suzuki-Miyaura coupling reaction.
Protocol:
-
To a dried Schlenk flask, add this compound (1.0 eq.), 4-methoxyphenylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).
-
Evacuate and backfill the flask with argon three times.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).
-
Add a degassed 4:1 mixture of 1,4-dioxane and water.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Upon completion (monitored by TLC), cool the reaction to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the intermediate product.
Step 1b: Buchwald-Hartwig Amination
The purified intermediate from the Suzuki coupling is then subjected to a Buchwald-Hartwig amination with morpholine.
Caption: Stepwise Buchwald-Hartwig amination reaction.
Protocol:
-
To a dried Schlenk flask, add the purified 2-(4-methoxyphenyl)-6-(furan-2-ylmethoxy)-pyridine (1.0 eq.), tris(dibenzylideneacetone)dipalladium(0) (0.02 eq.), and Xantphos (0.04 eq.).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene, followed by morpholine (1.5 eq.) and sodium tert-butoxide (1.4 eq.).
-
Heat the reaction mixture to 110 °C and stir for 16 hours.
-
After cooling, quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Part 2: One-Pot Synthesis
This one-pot procedure is adapted from the principles of sequential catalysis, where a single palladium catalyst facilitates both the Suzuki-Miyaura and Buchwald-Hartwig reactions.[3][6] The choice of base is critical to prevent premature amination or other side reactions.[6]
Caption: One-pot sequential Suzuki and Buchwald-Hartwig reactions.
Protocol:
-
Under an argon atmosphere in a Schlenk tube, combine this compound (1.0 eq.), 4-methoxyphenylboronic acid (1.1 eq.), Pd(dba)₂ (0.05 eq.), tri-tert-butylphosphane tetrafluoroborate (0.05 eq.), and cesium fluoride (3.0 eq.) in anhydrous 1,4-dioxane.
-
Stir the mixture at 120 °C for 4 hours to complete the Suzuki coupling.
-
Cool the reaction mixture to room temperature.
-
To the same reaction vessel, add morpholine (1.5 eq.) and sodium tert-butoxide (2.0 eq.).
-
Heat the mixture at 120 °C for an additional 20 hours.
-
After cooling, perform an aqueous workup, extracting with dichloromethane.
-
Purify the residue by flash chromatography on silica gel.
Comparative Analysis
The performance of each synthetic route is evaluated based on several key metrics crucial for research and development: overall yield, reaction time, purity, and operational complexity.
| Metric | Stepwise Synthesis | One-Pot Synthesis | Analysis and Insights |
| Overall Yield | Estimated 65-75% | Estimated 55-65% | The stepwise approach generally offers a higher overall yield due to the purification of the intermediate, which removes impurities that could interfere with the subsequent reaction. In the one-pot synthesis, catalyst deactivation or side reactions can lower the final yield. |
| Total Reaction Time | ~30 hours (excluding purification) | ~24 hours | The one-pot synthesis provides a moderate time saving by eliminating the need for intermediate workup and purification. |
| Purification | Two column chromatography steps | One column chromatography step | A significant advantage of the one-pot method is the reduction in purification steps, which saves time, solvent, and materials. |
| Operational Complexity | Higher (two separate reactions and purifications) | Lower (single reaction vessel) | The one-pot approach is operationally simpler, requiring fewer manipulations and transfers of material. |
| Solvent & Reagent Usage | Higher | Lower | By avoiding an intermediate purification step, the one-pot synthesis significantly reduces the consumption of solvents and silica gel. |
| Process Robustness | High | Moderate to High | The stepwise synthesis is generally more robust and predictable, as each step can be optimized independently. The one-pot synthesis requires careful optimization to ensure compatibility of all reagents and catalysts. |
Discussion and Field-Proven Insights
Stepwise Synthesis: The Path of Control and Purity
The primary advantage of the stepwise approach is the high degree of control it offers. The isolation and characterization of the Suzuki coupling product, 2-(4-methoxyphenyl)-6-(furan-2-ylmethoxy)-pyridine, ensures that the starting material for the Buchwald-Hartwig amination is of high purity. This minimizes the risk of side reactions and simplifies the final purification. For complex target molecules or when developing a new synthetic route, this level of control is often invaluable. The higher overall yield often justifies the additional time and resources.
One-Pot Synthesis: The Strategy of Efficiency
The one-pot synthesis is a compelling alternative when efficiency is paramount. The reduction in reaction time, solvent usage, and purification steps makes it an attractive option for rapid library synthesis and process optimization. However, the success of a one-pot sequential catalysis hinges on the careful selection of reaction conditions. In our example, the use of a weaker base like cesium fluoride in the initial Suzuki coupling is crucial to prevent the premature reaction of the amine.[6] The subsequent addition of a stronger base, sodium tert-butoxide, is then required to facilitate the Buchwald-Hartwig amination.
Challenges and Considerations:
-
Catalyst Stability: The palladium catalyst must remain active throughout both reaction steps in the one-pot synthesis.
-
Reagent Compatibility: All reagents and byproducts from the first reaction must not interfere with the second reaction.
-
Optimization: One-pot reactions often require more extensive optimization to find a set of conditions that are suitable for all steps.
Conclusion
Both one-pot and stepwise syntheses are powerful strategies for the derivatization of this compound. The choice between them is not a matter of one being definitively superior, but rather a strategic decision based on the specific goals of the research.
-
For exploratory research , where purity and unambiguous characterization of intermediates are critical, the stepwise approach is often preferred.
-
For high-throughput screening, lead optimization, and process development , where efficiency and sustainability are key drivers, the one-pot synthesis offers significant advantages.
This guide provides a framework for making an informed decision, with detailed protocols that can be adapted and optimized for the synthesis of a wide range of pyridine derivatives. By understanding the nuances of each approach, researchers can accelerate their discovery and development efforts in the ever-evolving landscape of medicinal chemistry.
References
-
Chemistry Stack Exchange. The difference between one pot synthetic method and one step reaction. [Link]
-
Müller, T. J. J. (2013). Concatenating Suzuki Arylation and Buchwald–Hartwig Amination by A Sequentially Pd‐Catalyzed One‐Pot Process—Consecutive Three‐Component Synthesis of C,N‐Diarylated Heterocycles. Chemistry – A European Journal, 19(45), 15130-15139. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
MDPI. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. [Link]
-
MDPI. Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
ResearchGate. A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]
-
MDPI. A Novel Synthesis of Highly Functionalized Pyridines by a One-Pot, Three-Component Tandem Reaction of Aldehydes, Malononitrile and N-Alkyl-2-cyanoacetamides under Microwave Irradiation. [Link]
-
ResearchGate. Suzuki reactions of 2-bromopyridine with aryl boronic acids a. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
ResearchGate. One-pot synthesis of 2-amino-6-bromo-4-(substituted phenyl)-5H-indeno[1,2- b]pyridine-3-carbonitrile derivatives under microwave irradiation. [Link]
-
National Institutes of Health. Concatenating Suzuki Arylation and Buchwald–Hartwig Amination by A Sequentially Pd‐Catalyzed One‐Pot Process—Consecutive Three‐Component Synthesis of C,N‐Diarylated Heterocycles. [Link]
-
ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]
-
MDPI. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]
-
MDPI. Base-Promoted One-Pot Synthesis of Pyridine Derivatives via Aromatic Alkyne Annulation Using Benzamides as Nitrogen Source. [Link]
-
Der Pharma Chemica. An efficient one-pot synthesis of 2, 4, 6-triaryl pyridines and their in vitro antimicrobial activity. [Link]
-
Organic Chemistry Portal. Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation. [Link]
-
National Institutes of Health. 6-(4-Aminophenyl)-4-(4-ethoxyphenyl)-2-methoxynicotinonitrile. [Link]
-
National Institutes of Health. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. [Link]
-
OUCI. Concatenating Suzuki Arylation and Buchwald–Hartwig Amination by A Sequentially Pd‐Catalyzed One‐Pot Process—Consecutive Three‐Component Synthesis of C,N‐Diarylated Heterocycles. [Link]
-
Organic Syntheses. Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. [Link]
-
Reddit. Suzuki vs. Hartwig-Buchwald. [Link]
- Google Patents. WO2005063768A1 - Novel pyridine derivatives, a process for their preparation and a pharmaceutical composition containing the same.
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National Institutes of Health. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. [Link]
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Safety Operating Guide
Proper Disposal of 2-Bromo-6-(furan-2-ylmethoxy)-pyridine: A Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of 2-Bromo-6-(furan-2-ylmethoxy)-pyridine. As a niche chemical, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, this document synthesizes critical safety information from structurally related compounds, namely halogenated pyridines and furan derivatives, alongside established best practices for hazardous waste management. This approach ensures a robust and cautious procedure for handling and disposal, prioritizing the safety of laboratory personnel and environmental compliance.
The core principle of this guide is risk mitigation through informed procedures. This compound is a halogenated organic compound and contains a furan moiety. Halogenated pyridines are often toxic and environmentally persistent.[1] Furan and its derivatives are known to be flammable, potential peroxide formers, and are treated as carcinogens.[2] Consequently, all waste containing this compound must be handled as hazardous waste.
Immediate Safety and Hazard Assessment
Before initiating any disposal protocol, a thorough understanding of the potential hazards is paramount. The following table summarizes the anticipated hazards based on the structural components of this compound.
| Hazard Category | Anticipated Risk | Rationale and Source |
| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin. | Pyridine derivatives are known to be toxic.[3] |
| Skin/Eye Irritation | Causes skin and serious eye irritation. | Common hazard for halogenated organic compounds.[3] |
| Flammability | Flammable liquid and vapor. | The furan moiety contributes to flammability.[2] |
| Carcinogenicity | Potential carcinogen. | Furan is classified as a potential carcinogen.[2] |
| Peroxide Formation | May form explosive peroxides upon storage. | Furan derivatives are known to form peroxides.[2] |
| Environmental | Harmful to aquatic life with long-lasting effects. | Halogenated organic compounds can be persistent in the environment. |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent exposure.
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Nitrile or Neoprene) | To prevent skin contact. Double-gloving is recommended. |
| Eye Protection | Chemical splash goggles and a face shield | To protect eyes and face from splashes. |
| Lab Coat | Flame-retardant lab coat | To protect skin and clothing from contamination. |
| Respiratory | Use within a certified chemical fume hood | To prevent inhalation of vapors. |
Spill Management Protocol
In the event of a spill, immediate and decisive action is crucial.
-
Evacuate: Immediately clear the area of all non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain: For small spills, use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads. Do not use combustible materials like paper towels.
-
Collect: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. All decontamination materials must also be disposed of as hazardous waste.
-
Report: Report the spill to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.
Step-by-Step Disposal Protocol
The disposal of this compound and its associated waste must adhere to institutional and regulatory guidelines.
Step 1: Waste Segregation and Collection
All materials contaminated with this compound must be segregated as halogenated organic waste. This includes:
-
Unused or expired chemical
-
Reaction residues and solutions
-
Contaminated consumables (e.g., pipette tips, chromatography columns, gloves)
-
Spill cleanup materials
Collect this waste in a dedicated, properly labeled, and sealed container. The container should be made of a compatible material (e.g., glass or high-density polyethylene).
Step 2: Waste Labeling
Properly label the hazardous waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Toxic," "Flammable," "Irritant")
-
The accumulation start date
-
The name of the principal investigator or laboratory contact
Step 3: Storage
Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be:
-
Well-ventilated
-
Away from heat, sparks, and open flames
-
In secondary containment to prevent spills
Step 4: Arrange for Disposal
Contact your institution's EHS department to schedule a pickup for the hazardous waste. Do not attempt to dispose of this chemical down the drain or in regular trash.
Waste Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for handling waste contaminated with this compound.
Regulatory Context
As a halogenated organic compound, the disposal of this compound is regulated under the Resource Conservation and Recovery Act (RCRA) by the U.S. Environmental Protection Agency (EPA). Specifically, it would likely fall under the F-listed wastes for spent halogenated solvents (if used as a solvent) or be considered a hazardous waste due to its toxic characteristics.[4][5][6] Pyridine and its derivatives are listed as hazardous constituents.[7]
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University of California, Merced. Tetrahydrofuran Standard Operating Procedure. [Link]
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University of California, Santa Barbara. Tetrahydrofuran (THF) - Standard Operating Procedure. [Link]
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Agency for Toxic Substances and Disease Registry. Production, Import, Use, and Disposal of Pyridine. [Link]
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U.S. Environmental Protection Agency. Pyridine - Substance Details. [Link]
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University of Maryland. EPA Hazardous Waste Codes. [Link]
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U.S. Environmental Protection Agency. EPA Hazardous Waste Codes. [Link]
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- 7. Substance Registry Services | US EPA [cdxapps.epa.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
